DFP00173
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
1-(2,6-dichlorophenyl)-3-(5-nitrothiophen-3-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2N3O3S/c12-7-2-1-3-8(13)10(7)15-11(17)14-6-4-9(16(18)19)20-5-6/h1-5H,(H2,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AATXXTHMITUAOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)NC(=O)NC2=CSC(=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701329723 | |
| Record name | 1-(2,6-dichlorophenyl)-3-(5-nitrothiophen-3-yl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701329723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26731660 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
672286-03-2 | |
| Record name | 1-(2,6-dichlorophenyl)-3-(5-nitrothiophen-3-yl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701329723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
DFP00173's Mechanism of Action on Aquaporin-3: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aquaporin-3 (AQP3), a member of the aquaglyceroporin subfamily, facilitates the transmembrane transport of water, glycerol (B35011), and hydrogen peroxide (H₂O₂). Its involvement in various physiological and pathological processes, including cell migration, proliferation, and signal transduction, has positioned it as a compelling target for therapeutic intervention. DFP00173 has emerged as a potent and selective small-molecule inhibitor of AQP3. This technical guide provides a comprehensive overview of the mechanism of action of this compound on AQP3, summarizing key quantitative data, detailing experimental methodologies, and illustrating the implicated signaling pathways.
Core Mechanism: Potent and Selective Inhibition of AQP3
This compound exerts its primary effect through the direct inhibition of the AQP3 channel. This blockade prevents the passage of its substrates, thereby modulating downstream cellular processes. The inhibitory activity of this compound has been quantified in several studies, demonstrating its potency and selectivity.
Quantitative Inhibition Data
The inhibitory potency of this compound on AQP3 is most commonly expressed as the half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for this compound against AQP3 from different species and its selectivity over other aquaporin isoforms.
| Target | Species | IC50 (µM) | Reference(s) |
| AQP3 | Mouse | ~0.1 - 0.4 | [1] |
| AQP3 | Human | ~0.1 - 0.4 | [1] |
| AQP3 (glycerol permeability) | Human (erythrocytes) | ~0.2 | [2] |
| AQP7 | Mouse | Low efficacy | [1] |
| AQP9 | Mouse | Low efficacy | [1] |
These data highlight that this compound is a highly potent inhibitor of both mouse and human AQP3, with significantly lower activity against the related aquaglyceroporins AQP7 and AQP9, underscoring its selectivity.[1]
Experimental Protocols
The characterization of this compound as an AQP3 inhibitor has been achieved through various sophisticated experimental techniques. The following sections detail the methodologies for two key assays used to assess AQP3 function and its inhibition.
Calcein (B42510) Fluorescence Quenching Assay
This assay is a widely used method to measure osmotic water transport across the plasma membrane of live cells. The principle lies in the self-quenching property of the fluorescent dye calcein at high concentrations.
Principle: Cells are loaded with calcein-AM, a membrane-permeant esterase substrate that is converted to the fluorescent, membrane-impermeant calcein intracellularly. When cells are subjected to a hyperosmotic shock, water efflux leads to cell shrinkage and a consequent increase in the intracellular calcein concentration, resulting in fluorescence quenching. The rate of quenching is proportional to the rate of water transport.
Generalized Protocol:
-
Cell Culture: Plate AQP3-expressing cells in a 96-well plate and culture to confluence.
-
Calcein Loading: Incubate the cells with a loading buffer containing calcein-AM (typically 1-2 µM) for 30-60 minutes at 37°C.
-
Inhibitor Incubation: Replace the loading buffer with a solution containing this compound at various concentrations or a vehicle control (e.g., DMSO) and incubate for a predetermined period.
-
Fluorescence Measurement: Place the plate in a fluorescence plate reader. Establish a baseline fluorescence reading.
-
Osmotic Shock: Inject a hyperosmotic solution (e.g., mannitol (B672) or sucrose) to induce water efflux.
-
Data Acquisition: Record the fluorescence intensity over time. The rate of fluorescence decay is calculated to determine the water permeability.
-
Data Analysis: Compare the rates of water permeability in this compound-treated cells to control cells to determine the inhibitory effect and calculate the IC50 value.
Workflow Diagram:
Calcein Fluorescence Quenching Assay Workflow
Stopped-Flow Light Scattering
This technique is a highly sensitive method for measuring rapid changes in cell or vesicle volume in response to osmotic gradients.
Principle: A suspension of cells or vesicles is rapidly mixed with a hyperosmotic or hypoosmotic solution in a stopped-flow apparatus. The change in cell volume alters the light scattering properties of the suspension. For instance, cell shrinkage due to water efflux increases the light scattering intensity. The kinetics of this change are directly related to the water or solute permeability of the membrane.
Generalized Protocol:
-
Cell/Vesicle Preparation: Prepare a suspension of AQP3-expressing cells (e.g., red blood cells) or proteoliposomes reconstituted with purified AQP3.
-
Inhibitor Incubation: Incubate the cell/vesicle suspension with this compound at various concentrations or a vehicle control.
-
Stopped-Flow Measurement: Load the cell/vesicle suspension and the osmotic challenge solution into separate syringes of the stopped-flow instrument.
-
Rapid Mixing: The solutions are rapidly mixed, and the change in light scattering at a 90° angle is monitored over time using a photomultiplier tube.
-
Data Acquisition: The change in light scattering intensity is recorded with high temporal resolution (milliseconds).
-
Data Analysis: The resulting kinetic trace is fitted to an exponential function to determine the rate constant (k), which is proportional to the permeability coefficient of the membrane to water or the specific solute. The inhibition by this compound is quantified by comparing the rate constants in the presence and absence of the inhibitor.
Workflow Diagram:
Stopped-Flow Light Scattering Workflow
Downstream Signaling Pathways Modulated by this compound-Mediated AQP3 Inhibition
Beyond its role in water and glycerol transport, AQP3 is a crucial conduit for hydrogen peroxide (H₂O₂), a key second messenger in cellular signaling.[3][4] The inhibition of AQP3 by this compound, therefore, has significant implications for H₂O₂-dependent signaling pathways.
The Role of AQP3 in H₂O₂ Transport and Signaling
Extracellular stimuli, such as growth factors and cytokines, can trigger the production of H₂O₂ by membrane-bound NADPH oxidases (NOX).[4] AQP3 facilitates the transport of this extracellular H₂O₂ into the cell, where it can modulate the activity of various signaling proteins through the oxidation of sensitive cysteine residues.[4][5] By blocking this transport, this compound can effectively attenuate these downstream signaling events.
Implicated Signaling Pathways
Several key signaling pathways have been identified as being modulated by AQP3-mediated H₂O₂ transport. Inhibition of AQP3 with this compound is expected to impact these pathways.
1. PI3K/Akt/mTOR Pathway:
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. AQP3-mediated H₂O₂ influx can lead to the oxidative inactivation of PTEN, a phosphatase that negatively regulates the PI3K/Akt pathway.[5] This inactivation allows for the sustained activation of Akt and downstream signaling. A recent study utilizing this compound in a rat model of intervertebral disc degeneration demonstrated that AQP3 inhibition suppressed the PI3K/Akt/mTOR pathway, leading to increased apoptosis of nucleus pulposus cells under hyperosmotic stress.[6]
Signaling Pathway Diagram:
This compound inhibits AQP3-mediated H₂O₂ transport, impacting the PI3K/Akt/mTOR pathway.
2. NF-κB Signaling Pathway:
The NF-κB pathway is critical in inflammation and immune responses. In keratinocytes, TNF-α stimulation leads to NOX2-dependent H₂O₂ production. AQP3 facilitates the import of this H₂O₂, which is required for the activation of NF-κB.[7] This occurs through the regulation of protein phosphatase 2A (PP2A), an inhibitor of the NF-κB pathway. AQP3 has been shown to associate with NOX2, suggesting a localized signaling microdomain.[7] Inhibition of AQP3 by this compound would be expected to dampen this pro-inflammatory signaling cascade.
Signaling Pathway Diagram:
This compound-mediated AQP3 inhibition can attenuate NF-κB signaling.
Conclusion
This compound is a potent and selective inhibitor of AQP3, a channel with multifaceted roles in cellular physiology. Its mechanism of action extends beyond the simple blockade of water and glycerol transport to the critical modulation of H₂O₂-dependent signaling pathways, including the PI3K/Akt/mTOR and NF-κB cascades. The detailed understanding of these mechanisms, facilitated by the experimental approaches outlined in this guide, is crucial for the continued development of this compound and other AQP3 inhibitors as potential therapeutics for a range of diseases, including cancer and inflammatory disorders. Further research, including proteomics and phosphoproteomics studies following this compound treatment, will undoubtedly provide a more granular view of the downstream consequences of AQP3 inhibition and aid in the identification of novel therapeutic strategies.
References
- 1. Identification and characterization of potent and selective aquaporin-3 and aquaporin-7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Aquaporin-3 mediates hydrogen peroxide uptake to regulate downstream intracellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aquaporin-3 mediates hydrogen peroxide uptake to regulate downstream intracellular signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aquaporin-3 Controls Breast Cancer Cell Migration by Regulating Hydrogen Peroxide Transport and Its Downstream Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Downregulation of aquaporin 3 promotes hyperosmolarity-induced apoptosis of nucleus pulposus cells through PI3K/Akt/mTOR pathway suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aquaporin-3-mediated hydrogen peroxide transport is required for NF-κB signalling in keratinocytes and development of psoriasis [escholarship.org]
The Role of DFP00173 in Elucidating the Cellular Transport Functions of Aquaporin-3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DFP00173 is a potent and selective small-molecule inhibitor of Aquaporin-3 (AQP3), a versatile channel protein integral to cellular transport. This technical guide provides an in-depth analysis of the function of this compound as a crucial tool for investigating the multifaceted roles of AQP3 in mediating the transmembrane passage of water, glycerol (B35011), and hydrogen peroxide. We will explore the quantitative aspects of this compound's inhibitory action, detail key experimental protocols for studying AQP3-mediated transport, and illuminate the signaling pathways modulated by this transport, which can be dissected using this compound. This guide is intended to equip researchers with the foundational knowledge and practical methodologies to leverage this compound in their studies of cellular transport and its implications in health and disease.
Introduction to this compound and its Target: Aquaporin-3 (AQP3)
This compound is a synthetic compound identified as a highly effective and selective inhibitor of Aquaporin-3 (AQP3).[1][2][3][4] AQP3, a member of the aquaglyceroporin subfamily of aquaporins, is a channel protein found in the plasma membranes of various cell types.[5][6] It facilitates the passive transport of water and small, uncharged solutes like glycerol and urea (B33335) across the cell membrane.[6][7] Notably, AQP3 has also been identified as a significant conduit for hydrogen peroxide (H₂O₂), a key signaling molecule.[8][9][10] This transport function implicates AQP3 in a wide array of physiological and pathophysiological processes, including renal water reabsorption, skin hydration, cell migration, and cancer progression.[1][2][11] The specificity of this compound for AQP3 over other aquaporin isoforms, such as AQP7 and AQP9, makes it an invaluable molecular probe for dissecting the precise contributions of AQP3 to these cellular events.[1][12][13]
Quantitative Data: Inhibitory Profile of this compound and AQP3 Transport Kinetics
The efficacy of this compound as an AQP3 inhibitor and the transport characteristics of AQP3 have been quantified in several studies. This section summarizes the key quantitative data in structured tables for clear comparison.
Table 1: Inhibitory Activity of this compound on Aquaporin-3
| Parameter | Species | Cell/System | Value | Reference |
| IC₅₀ | Mouse | CHO cells | ~0.1 µM | [12] |
| IC₅₀ | Human | CHO cells | ~0.4 µM | [1] |
| IC₅₀ | Human | Erythrocytes (Glycerol Permeability) | ~0.2 µM | [3] |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of an inhibitor that causes 50% inhibition of the target's activity.
Table 2: Kinetic Parameters of Glycerol Transport by Aquaporin-3
| Parameter | Description | Value | Reference |
| Affinity for Glycerol | Approximate affinity of human AQP3 for glycerol. | ~500 /M | [14] |
| Reflection Coefficient (σGl) | A measure of the selectivity of the membrane for water over glycerol. A value of 0 indicates free passage of the solute with water, while 1 indicates complete reflection. | 0.15 (at neutral pH) | [15] |
| Activation Energy | The minimum energy required for the transport of water and polyols through AQP3. | ~5 kcal mol⁻¹ | [15] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the function of AQP3 and its inhibition by this compound.
Calcein (B42510) Fluorescence Quenching Assay for Water Permeability
This assay measures the rate of water transport across the plasma membrane by monitoring changes in cell volume, which in turn affects the concentration and fluorescence of the intracellular dye, calcein.[16][17]
Principle: Cells are loaded with the membrane-permeant dye calcein-AM, which is hydrolyzed by intracellular esterases to the membrane-impermeant and fluorescent calcein. When cells are exposed to a hyperosmotic solution, water efflux causes cell shrinkage, leading to an increase in the intracellular calcein concentration and subsequent self-quenching of its fluorescence. The rate of fluorescence decay is proportional to the rate of water transport.
Detailed Protocol: [17][18][19]
-
Cell Preparation:
-
Plate adherent cells in a 96-well black-walled, clear-bottom plate and culture overnight to allow for adherence. The optimal cell density should be determined to achieve 80-85% confluency at the time of the assay.[16]
-
-
Dye Loading:
-
Prepare a calcein-AM loading solution. A common working concentration is 5 µM calcein-AM in pre-warmed full cell culture medium containing 1 mM probenecid (B1678239) (to inhibit calcein extrusion by anion transporters).[17]
-
Aspirate the culture medium from the cells and add 100 µL of the calcein-AM loading solution to each well.
-
Incubate the plate at 37°C for 90 minutes, protected from light.[17]
-
-
Washing:
-
Prepare a washing buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, HHBS) containing 1 mM probenecid.
-
Aspirate the loading solution and wash the cells once with the washing buffer to remove extracellular calcein-AM.
-
-
Assay Procedure:
-
Prepare a hypertonic solution by adding a non-permeable solute (e.g., mannitol (B672) or sucrose) to the washing buffer. The final concentration should be sufficient to induce a measurable osmotic gradient.
-
Place the 96-well plate in a fluorescence plate reader equipped with an injector. Set the excitation and emission wavelengths to ~485 nm and ~530 nm, respectively.[19]
-
Record a baseline fluorescence reading for a few seconds.
-
Inject the hypertonic solution into the well to rapidly increase the osmolarity.
-
Immediately begin recording the fluorescence intensity over time (e.g., every second for 60-120 seconds). The rate of fluorescence quenching reflects the water permeability.
-
-
Data Analysis:
-
The initial rate of fluorescence decay is determined by fitting the initial part of the quenching curve to a single exponential decay function.
-
To test the effect of this compound, pre-incubate the cells with the desired concentration of the inhibitor for a specific period before the assay.
-
Stopped-Flow Light Scattering for Glycerol Permeability
This technique measures the permeability of cell membranes to small solutes like glycerol by monitoring changes in cell volume via light scattering.[20][21][22][23]
Principle: When cells are rapidly mixed with a hyperosmotic solution containing a permeable solute (e.g., glycerol), they initially shrink due to water efflux, causing an increase in light scattering. Subsequently, as the solute enters the cell followed by water, the cells swell back towards their original volume, leading to a decrease in light scattering. The rate of this swelling phase is proportional to the solute permeability.
Detailed Protocol: [20][21][22][23]
-
Red Blood Cell (RBC) Preparation:
-
Obtain fresh human venous blood collected in an anticoagulant-containing tube (e.g., K₂EDTA).
-
Wash the blood sample three times with an isotonic buffer (e.g., Dulbecco's Phosphate-Buffered Saline, DPBS) by centrifugation (e.g., 800 x g for 10 minutes at 4°C) to remove plasma and buffy coat.
-
Resuspend the RBC pellet in the isotonic buffer to a final hematocrit of 1%.
-
-
Solution Preparation:
-
Isotonic Solution (A): 1x DPBS (e.g., 300 mOsM).
-
Hypertonic Glycerol Solution (B): 1x DPBS containing a final concentration of glycerol to create a hyperosmotic solution (e.g., 500 mOsM total osmolarity, resulting in a 100 mM inwardly directed glycerol gradient when mixed 1:1 with the cell suspension).[20]
-
Verify the osmolarity of both solutions using an osmometer.
-
-
Stopped-Flow Instrument Setup:
-
Measurement:
-
Load one syringe of the stopped-flow instrument with the RBC suspension and the other with the hypertonic glycerol solution.
-
Rapidly mix the two solutions. The instrument will record the change in light scattering intensity over time (e.g., for 120 seconds).[20]
-
-
Data Analysis:
-
The initial rapid increase in light scattering corresponds to cell shrinkage, and the subsequent slower decrease corresponds to cell swelling due to glycerol and water influx.
-
Fit the swelling phase of the light scattering curve to a single exponential function to obtain the rate constant (k).
-
The glycerol permeability coefficient (Pgly) can be calculated using the formula: Pgly = k / (S/V), where S/V is the surface area-to-volume ratio of the red blood cells.
-
To assess the inhibitory effect of this compound, pre-incubate the RBC suspension with the inhibitor before the measurement.
-
Signaling Pathways and Experimental Workflows
AQP3-mediated transport of hydrogen peroxide plays a critical role in modulating intracellular signaling cascades. This compound is an essential tool for confirming the involvement of AQP3 in these pathways.
General Experimental Workflow for Studying AQP3 Inhibition
The following diagram illustrates a typical workflow for investigating the role of AQP3 in a cellular process using this compound.
Epidermal Growth Factor (EGF) Receptor Signaling
AQP3 facilitates the transport of H₂O₂ produced by NADPH oxidase (NOX) upon EGF stimulation, which in turn modulates downstream signaling.[10][24]
NF-κB Signaling Pathway
In response to stimuli like TNF-α, AQP3 transports NOX2-generated H₂O₂ into the cell, which is required for the activation of the NF-κB signaling pathway.[8]
CXCL12/CXCR4 Signaling in Cell Migration
The chemokine CXCL12, acting through its receptor CXCR4, stimulates H₂O₂ production by NOX2. AQP3-mediated transport of this H₂O₂ is crucial for downstream signaling events that promote cell migration.[9][25][26][27][28]
Conclusion
This compound serves as a powerful and selective pharmacological tool for the study of Aquaporin-3. Its ability to specifically block the transport functions of AQP3 allows for the precise dissection of this channel's contribution to a variety of cellular processes, from basic physiological transport to complex signaling pathways implicated in disease. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers aiming to utilize this compound to further unravel the intricate roles of AQP3 in cellular biology and to explore its potential as a therapeutic target.
References
- 1. Identification and characterization of potent and selective aquaporin-3 and aquaporin-7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. wjbphs.com [wjbphs.com]
- 6. Aquaporin-3 - Wikipedia [en.wikipedia.org]
- 7. Reactome | Aquaporin-mediated transport [reactome.org]
- 8. Aquaporin-3-mediated hydrogen peroxide transport is required for NF-κB signalling in keratinocytes and development of psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aquaporin-3 Controls Breast Cancer Cell Migration by Regulating Hydrogen Peroxide Transport and Its Downstream Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Involvement of aquaporin-3 in epidermal growth factor receptor signaling via hydrogen peroxide transport in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Inhibitors of Mammalian Aquaporin Water Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Quantitative study of unsaturated transport of glycerol through aquaglyceroporin that has high affinity for glycerol - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05262K [pubs.rsc.org]
- 15. Transport of water and glycerol in aquaporin 3 is gated by H(+) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Automated Cell-Based Assay for Screening of Aquaporin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Calcein Fluorescence Quenching to Measure Plasma Membrane Water Flux in Live Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Experimental Protocol for Calcein AM Assay | AAT Bioquest [aatbio.com]
- 19. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 20. Stopped-flow Light Scattering Analysis of Red Blood Cell Glycerol Permeability [bio-protocol.org]
- 21. Stopped-flow Light Scattering Analysis of Red Blood Cell Glycerol Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Stopped-flow Light Scattering Analysis of Red Blood Cell Glycerol Permeability [en.bio-protocol.org]
- 23. Stopped-flow Light Scattering Analysis of Red Blood Cell Glycerol Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Aquaporin-3 mediates hydrogen peroxide uptake to regulate downstream intracellular signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Chemokine-dependent T cell migration requires aquaporin-3–mediated hydrogen peroxide uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. BioKB - Publication [biokb.lcsb.uni.lu]
- 28. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
DFP00173: A Selective Aquaporin-3 Inhibitor for Research and Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of DFP00173, a potent and selective small-molecule inhibitor of aquaporin-3 (AQP3). AQP3, an aquaglyceroporin, facilitates the transport of water, glycerol, and hydrogen peroxide (H₂O₂) across the cell membrane, playing a crucial role in various physiological and pathological processes, including cell migration, proliferation, and signal transduction. This document details the mechanism of action of this compound, its inhibitory potency and selectivity, and provides detailed protocols for key experimental assays. Furthermore, it explores the impact of AQP3 inhibition by this compound on critical signaling pathways, such as NF-κB and PI3K/Akt, and presents a logical framework for its application in research and as a potential therapeutic agent.
Introduction to this compound and Aquaporin-3
Aquaporin-3 (AQP3) is a member of the aquaglyceroporin subfamily of aquaporins, which are integral membrane proteins that form channels for the transport of water and other small solutes.[1] AQP3 is permeable to water, glycerol, and hydrogen peroxide (H₂O₂), and its expression is implicated in various cellular functions and disease states, including cancer and inflammatory conditions.[1][2] The ability of AQP3 to transport H₂O₂ positions it as a key regulator of intracellular redox signaling.[2]
This compound has been identified as a potent and selective inhibitor of AQP3.[2][3] Its ability to specifically block the transport functions of AQP3 makes it an invaluable tool for elucidating the physiological roles of this channel and for exploring its potential as a therapeutic target.
Quantitative Data: Inhibitory Profile of this compound
The efficacy of this compound as a selective AQP3 inhibitor has been quantified in various studies. The following tables summarize the key inhibitory concentrations (IC50) and selectivity data.
| Target | Species | Assay Type | IC50 Value (µM) | Reference |
| AQP3 | Mouse | Water Permeability | ~0.1 | [2] |
| AQP3 | Human | Water Permeability | ~0.4 | [2] |
| AQP3 | Human | Glycerol Permeability (Erythrocytes) | ~0.2 | [3] |
| AQP7 | Mouse | Water Permeability | Low Efficacy | [2] |
| AQP9 | Mouse | Water Permeability | Low Efficacy | [2] |
Mechanism of Action and Molecular Interactions
While a specific molecular docking study detailing the binding of this compound to AQP3 is not extensively available in the public domain, research on similar aquaglyceroporin inhibitors suggests a likely mechanism of action. It is hypothesized that this compound binds to the cytoplasmic pore entrance of the AQP3 channel, thereby occluding the passage of water, glycerol, and H₂O₂.[1] This blockage is thought to be achieved through interactions with key amino acid residues lining the pore.
Impact on Cellular Signaling Pathways
The inhibition of AQP3 by this compound has significant implications for cellular signaling, primarily through the modulation of intracellular H₂O₂ levels.
NF-κB Signaling Pathway
Hydrogen peroxide is a known activator of the NF-κB signaling pathway, a critical regulator of inflammation, cell survival, and proliferation.[4] AQP3 facilitates the transport of extracellular H₂O₂ into the cell, thereby influencing NF-κB activation.[4] By blocking this transport, this compound can be expected to attenuate H₂O₂-mediated NF-κB activation.
Caption: this compound inhibits AQP3-mediated H₂O₂ transport, potentially downregulating NF-κB signaling.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is another crucial signaling cascade that governs cell growth, survival, and metabolism.[5][6] Similar to NF-κB, this pathway can be activated by reactive oxygen species, including H₂O₂. AQP3-mediated H₂O₂ transport can thus influence the phosphorylation and activation of Akt.[7] Consequently, this compound, by reducing intracellular H₂O₂ levels, may lead to the downregulation of the PI3K/Akt pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification and characterization of potent and selective aquaporin-3 and aquaporin-7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Aquaporin-3-mediated hydrogen peroxide transport is required for NF-κB signalling in keratinocytes and development of psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of PI3K/Akt pathway in Benzidine-induced proliferation in SV-40 immortalized human uroepithelial cell - Ding - Translational Cancer Research [tcr.amegroups.org]
- 6. mdpi.com [mdpi.com]
- 7. AQP3-Dependent PI3K/Akt Modulation in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Role of Aquaporin-3 (AQP3) Using the Selective Inhibitor DFP00173: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aquaporin-3 (AQP3), a member of the aquaglyceroporin family, facilitates the transport of water, glycerol (B35011), and hydrogen peroxide across the cell membrane. Its overexpression has been implicated in various pathological conditions, particularly in promoting cancer cell proliferation, migration, and invasion. This technical guide provides an in-depth overview of the investigation of AQP3's role using DFP00173, a potent and selective AQP3 inhibitor. This document details the mechanism of action of this compound, summarizes key quantitative data, provides comprehensive experimental protocols for studying AQP3 function, and visualizes the associated signaling pathways.
Introduction to Aquaporin-3 (AQP3)
Aquaporin-3 (AQP3) is an integral membrane protein that plays a crucial role in maintaining cellular water homeostasis and facilitating the transport of small neutral solutes like glycerol and urea.[1] Beyond its physiological functions in tissues such as the skin, kidneys, and gastrointestinal tract, emerging evidence strongly suggests a pivotal role for AQP3 in cancer progression.[1][2][3] Upregulation of AQP3 has been observed in various cancers, including breast, gastric, and skin cancers, where it correlates with increased tumor growth, metastasis, and poor prognosis.[4][5] AQP3 contributes to cancer pathophysiology by facilitating rapid changes in cell volume required for migration, supplying glycerol for metabolic reprogramming, and modulating intracellular signaling pathways through the transport of hydrogen peroxide (H₂O₂).[4][6][7] These multifaceted roles make AQP3 a compelling target for therapeutic intervention.
This compound: A Potent and Selective AQP3 Inhibitor
This compound is a small molecule inhibitor that has demonstrated high potency and selectivity for AQP3.[8][9] Its ability to specifically block the channel function of AQP3 makes it an invaluable tool for elucidating the specific contributions of this aquaglyceroporin in various biological processes.
Mechanism of Action
This compound acts by directly blocking the aqueous pore of the AQP3 channel, thereby inhibiting the passage of water, glycerol, and other small solutes. Its selectivity for AQP3 over other homologous aquaporin isoforms, such as AQP7 and AQP9, allows for targeted investigation of AQP3's functions without confounding off-target effects.[8][10]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the inhibitory activity of this compound on AQP3.
| Parameter | Value | Assay/Cell Type | Reference |
| IC₅₀ (mouse AQP3) | ~0.1-0.4 µM | Water permeability in CHO cells | [8][9] |
| IC₅₀ (human AQP3) | ~0.1-0.4 µM | Water permeability in CHO cells | [8][9] |
| IC₅₀ (human AQP3) | 0.9-1.4 µM | Not specified | [11] |
| IC₅₀ (Glycerol Permeability) | ~0.2 µM | Human erythrocytes | [8][12] |
Table 1: Inhibitory Potency of this compound against AQP3
| Compound | Target | IC₅₀ (µM) | Reference |
| This compound | mAQP3 | ~0.1 | [12] |
| hAQP3 | ~0.1-0.4 | [8] | |
| mAQP7 | N.D. | [12] | |
| mAQP9 | N.D. | [12] | |
| Z433927330 | mAQP7 | ~0.2 | [13] |
| mAQP3 | ~0.7 | [13] | |
| mAQP9 | ~1.1 | [13] |
Table 2: Selectivity Profile of this compound Compared to Other Inhibitors (N.D. = Not Determined/No significant inhibition)
Experimental Protocols
Detailed methodologies for key experiments used to investigate the role of AQP3 with this compound are provided below.
Glycerol Uptake Assay (Stopped-Flow Light Scattering)
This method measures the permeability of cells to glycerol by monitoring changes in cell volume in response to a glycerol gradient.
Protocol:
-
Cell Preparation:
-
Culture cells (e.g., CHO cells expressing AQP3 or human erythrocytes) to the desired density.
-
For adherent cells, detach them using a non-enzymatic cell dissociation solution.
-
Wash the cells twice with an isotonic buffer (e.g., PBS).
-
Resuspend the cells in the isotonic buffer at a final concentration of 2 x 10⁶ cells/mL.
-
-
Inhibitor Treatment:
-
Pre-incubate the cell suspension with varying concentrations of this compound (or vehicle control) for a predetermined time (e.g., 30 minutes) at room temperature.
-
-
Stopped-Flow Analysis:
-
Rapidly mix the pre-incubated cell suspension with a hypertonic glycerol solution (e.g., isotonic buffer containing 200 mM glycerol) in a stopped-flow apparatus.
-
Monitor the change in cell volume over time by measuring the 90° light scattering signal. Cell shrinkage due to water efflux will cause an initial increase in light scattering, followed by a decrease as glycerol and water enter the cell, leading to reswelling.
-
The rate of cell reswelling is proportional to the glycerol permeability.
-
-
Data Analysis:
-
Fit the light scattering data to an exponential function to determine the rate constant of glycerol influx.
-
Calculate the percentage inhibition of glycerol uptake at each this compound concentration compared to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage inhibition against the logarithm of the this compound concentration.
-
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the effect of AQP3 inhibition on collective cell migration.
Protocol:
-
Cell Seeding:
-
Seed cells in a 6-well plate and grow them to form a confluent monolayer.
-
-
Creating the "Wound":
-
Using a sterile 200 µL pipette tip, create a linear scratch in the cell monolayer.
-
Gently wash the well with PBS to remove detached cells.
-
-
Inhibitor Treatment:
-
Replace the medium with fresh culture medium containing either this compound at the desired concentration or a vehicle control.
-
-
Image Acquisition:
-
Capture images of the scratch at time 0 and at subsequent time points (e.g., 12, 24, 48 hours) using a phase-contrast microscope. Ensure the same field of view is imaged at each time point.
-
-
Data Analysis:
-
Measure the width of the scratch at multiple points for each image.
-
Calculate the percentage of wound closure at each time point using the formula: [(Initial Wound Area - Wound Area at T) / Initial Wound Area] * 100.
-
Compare the rate of wound closure between this compound-treated and control cells.
-
Cell Invasion Assay (Transwell Assay)
This assay evaluates the impact of AQP3 inhibition on the ability of cells to invade through a basement membrane matrix.
Protocol:
-
Chamber Preparation:
-
Rehydrate Matrigel-coated transwell inserts (8 µm pore size) with serum-free medium.
-
-
Cell Preparation:
-
Harvest cells and resuspend them in serum-free medium.
-
Pre-treat the cells with this compound or vehicle control for 30 minutes.
-
-
Assay Setup:
-
Add a chemoattractant (e.g., medium with 10% FBS) to the lower chamber of the transwell plate.
-
Seed the pre-treated cells (e.g., 1 x 10⁵ cells) into the upper chamber of the transwell insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator for 24-48 hours.
-
-
Quantification of Invasion:
-
After incubation, remove the non-invading cells from the upper surface of the insert with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol (B129727) and stain them with crystal violet.
-
Elute the crystal violet with a solubilization buffer (e.g., 10% acetic acid).
-
Measure the absorbance of the eluted dye using a microplate reader at 595 nm.
-
-
Data Analysis:
-
Compare the absorbance values of this compound-treated cells to control cells to determine the percentage inhibition of invasion.
-
AQP3-Mediated Signaling Pathways
AQP3 is increasingly recognized for its role in modulating intracellular signaling cascades, often through its ability to transport H₂O₂.
AQP3 and the PI3K/Akt Pathway
AQP3-mediated transport of H₂O₂ can lead to the activation of the PI3K/Akt pathway, a critical signaling cascade for cell survival and proliferation.[14] Intracellular H₂O₂ can inactivate PTEN, a negative regulator of the PI3K/Akt pathway, through oxidative modification.[15]
Caption: AQP3-mediated H₂O₂ influx inhibits PTEN, activating the PI3K/Akt pathway.
AQP3 in CXCL12/CXCR4-Dependent Cell Migration
The CXCL12/CXCR4 chemokine axis is crucial for cancer cell migration and metastasis. AQP3 plays a key role in this process by transporting H₂O₂ produced by NADPH oxidase 2 (Nox2) upon CXCR4 activation.[15] This localized increase in intracellular H₂O₂ leads to the oxidative inactivation of protein tyrosine phosphatases (PTPs) like PTP1B, thereby promoting downstream signaling events that drive cell migration.[15]
Caption: AQP3 facilitates CXCL12-induced cell migration via H₂O₂ transport.
Experimental Workflow for Investigating AQP3 with this compound
The following diagram illustrates a typical experimental workflow for characterizing the role of AQP3 using this compound.
Caption: Workflow for AQP3 functional analysis using this compound.
Conclusion
This compound serves as a critical pharmacological tool for dissecting the multifaceted roles of AQP3 in health and disease. Its potency and selectivity enable researchers to specifically probe the contributions of AQP3-mediated transport to cellular processes such as proliferation, migration, and the modulation of intracellular signaling. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive framework for designing and executing studies aimed at further unraveling the biological significance of AQP3 and evaluating its potential as a therapeutic target.
References
- 1. AQP3 Gene: Structure, Function, and Significance in Human Health [learn.mapmygenome.in]
- 2. Roles and regulation of Aquaporin-3 in maintaining the gut health: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Aquaporin-3 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aquaporin-3 in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. Frontiers | Aquaporins: New players in breast cancer progression and treatment response [frontiersin.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound | AQP3 inhibitor | Probechem Biochemicals [probechem.com]
- 12. Identification and characterization of potent and selective aquaporin-3 and aquaporin-7 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of the Mammalian Aquaporin Inhibitors Auphen and Z433927330 in Treating Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Aquaporin-3 Controls Breast Cancer Cell Migration by Regulating Hydrogen Peroxide Transport and Its Downstream Cell Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
DFP00173: A Technical Guide to its Effects on Glycerol Permeability via Aquaporin-3 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of DFP00173, a potent and selective inhibitor of Aquaporin-3 (AQP3), and its consequential effects on glycerol (B35011) permeability. This document outlines the core mechanism of action, presents quantitative data on its inhibitory potency, details experimental protocols for assessing its effects, and visualizes the associated signaling pathways and experimental workflows.
Introduction to this compound
This compound is a small molecule compound identified as a highly potent and selective inhibitor of Aquaporin-3 (AQP3), a member of the aquaglyceroporin subfamily of water channels.[1][2][3] Aquaglyceroporins are integral membrane proteins that facilitate the transport of water and small neutral solutes, such as glycerol, across cellular membranes.[3][4] this compound has demonstrated significant efficacy in inhibiting both mouse and human AQP3.[1][3] Its selectivity for AQP3 over other homologous aquaporin isoforms, such as AQP7 and AQP9, makes it a valuable tool for investigating the specific physiological and pathological roles of AQP3.[1][3]
Quantitative Data: Inhibitory Potency of this compound
The inhibitory activity of this compound on AQP3-mediated permeability has been quantified in various studies. The half-maximal inhibitory concentration (IC50) values highlight its potency and selectivity.
| Target | Species | Assay Type | IC50 Value (µM) | Reference |
| AQP3 | Mouse & Human | Water Permeability | ~0.1 - 0.4 | [1][3] |
| AQP3 | Human | Glycerol Permeability (Erythrocytes) | ~0.2 | [1] |
| AQP7 | Mouse | Water Permeability | Low Efficacy | [3] |
| AQP9 | Mouse | Water Permeability | Low Efficacy | [3] |
Mechanism of Action: Inhibition of AQP3-Mediated Glycerol Transport
This compound exerts its effect by directly inhibiting the channel-forming activity of AQP3. This inhibition obstructs the passage of glycerol through the AQP3 pore, thereby reducing glycerol permeability across the cell membrane. This mechanism has been confirmed through experiments utilizing human erythrocytes, which naturally express AQP3.[1][3]
Molecular docking studies suggest that this compound interacts with AQP3 at a binding site similar to that of other aquaglyceroporin inhibitors.[3] This interaction effectively blocks the channel, preventing the flux of glycerol and other small solutes like hydrogen peroxide.[3]
Experimental Protocols
Two primary experimental methods are employed to quantify the effect of this compound on glycerol permeability: Stopped-Flow Light Scattering and Calcein (B42510) Fluorescence Quenching.
Stopped-Flow Light Scattering Assay
This technique measures changes in cell volume in response to osmotic gradients, providing an indirect measure of water and solute permeability.
Principle: When cells are rapidly mixed with a hyperosmotic solution containing a permeable solute like glycerol, they initially shrink due to water efflux and then swell as the solute and water enter the cell. The rate of swelling is proportional to the glycerol permeability.
Detailed Protocol:
-
Cell Preparation:
-
Isolate human red blood cells (RBCs) by centrifugation and wash with an isotonic buffer (e.g., phosphate-buffered saline, PBS).
-
Resuspend the RBCs to a final hematocrit of 1% in the isotonic buffer.[1]
-
For inhibitor studies, pre-incubate the RBC suspension with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 20°C).[5]
-
-
Stopped-Flow Measurement:
-
Load the cell suspension into one syringe of the stopped-flow apparatus.
-
Load a hyperosmotic glycerol solution (e.g., 100 mM glycerol in isotonic buffer) into the second syringe.[1][6]
-
Rapidly mix the two solutions. This will expose the RBCs to an inwardly directed 100 mM glycerol gradient.[1]
-
Record the change in scattered light intensity at a 90° angle using a monochromatic wavelength of 530 nm for approximately 120 seconds.[1][6]
-
-
Data Analysis:
-
The initial rapid increase in light scattering corresponds to cell shrinkage (water efflux).
-
The subsequent slower decrease in light scattering corresponds to cell swelling (glycerol and water influx).[5][7]
-
Fit the swelling phase of the light scattering curve to a single exponential function to obtain the time constant (τ).[1][6]
-
Calculate the glycerol permeability coefficient (Pgly) using the following equation: Pgly = 1 / (τ * (S/V)) where S/V is the surface-to-volume ratio of the cells.[6]
-
Plot the Pgly values against the concentration of this compound to determine the IC50.
-
Calcein Fluorescence Quenching Assay
This method utilizes the self-quenching property of the fluorescent dye calcein to monitor changes in cell volume.
Principle: Cells are loaded with calcein-AM, a membrane-permeable form of calcein. Inside the cell, esterases cleave the AM group, trapping the fluorescent calcein in the cytoplasm. Changes in cell volume alter the intracellular calcein concentration, leading to changes in fluorescence intensity. Cell shrinkage concentrates the dye, causing quenching (decreased fluorescence), while swelling dilutes it, leading to increased fluorescence.
Detailed Protocol:
-
Cell Culture and Loading:
-
Culture cells (e.g., HCT8, CHO cells) to near confluency on glass coverslips.[8]
-
Treat the cells with this compound or vehicle control for the desired duration (e.g., 48 hours with 2.5 µM this compound).[8]
-
Load the cells with a membrane-permeable calcein-AM solution (e.g., 12 µM in RPMI 1640) for approximately 45 minutes at 37°C.[8]
-
-
Fluorescence Measurement:
-
Mount the coverslip in a perfusion chamber on a fluorescence microscope.
-
Continuously record the fluorescence intensity of the calcein-loaded cells.
-
Rapidly perfuse the chamber with a hyperosmotic glycerol solution.
-
-
Data Analysis:
-
The influx of glycerol and the accompanying water will cause the cells to swell, leading to a decrease in calcein quenching and thus an increase in fluorescence.
-
The rate of this fluorescence change is proportional to the glycerol permeability.
-
Compare the rates of fluorescence change between control and this compound-treated cells to quantify the inhibitory effect.
-
Signaling Pathways and Experimental Workflows
This compound, through its inhibition of AQP3, can modulate cellular signaling pathways where AQP3 plays a role. One such pathway involves the vasopressin receptor in human colon cancer cells.
This compound Inhibition of AQP3-Mediated Glycerol Transport
The following diagram illustrates the direct inhibitory action of this compound on AQP3.
Caption: this compound directly inhibits the AQP3 channel, blocking glycerol transport.
Experimental Workflow for Assessing this compound Efficacy
The logical flow of an experiment to determine the effect of this compound on glycerol permeability is depicted below.
Caption: Workflow for evaluating this compound's effect on glycerol permeability.
Signaling Pathway in HCT8 Colon Cancer Cells
In human colon adenocarcinoma HCT8 cells, the vasopressin analogue dDAVP has been shown to reduce glycerol uptake.[8] This effect is mediated through the V1a vasopressin receptor (V1aR) and can be counteracted by the V1aR antagonist SR49059.[8] Importantly, the inhibitory effect of this compound on glycerol transport impairs the action of SR49059, suggesting that AQP3 is a downstream effector in this pathway.[8]
Caption: dDAVP/V1aR signaling pathway influencing AQP3-mediated glycerol uptake.
Conclusion
This compound is a powerful and specific pharmacological tool for the study of AQP3 function. Its ability to potently inhibit glycerol permeability makes it invaluable for elucidating the roles of AQP3 in various physiological processes and disease states. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals working in this field.
References
- 1. Stopped-flow Light Scattering Analysis of Red Blood Cell Glycerol Permeability [en.bio-protocol.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification and characterization of potent and selective aquaporin-3 and aquaporin-7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and characterization of potent and selective aquaporin-3 and aquaporin-7 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stopped-flow Light Scattering Analysis of Red Blood Cell Glycerol Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stopped-flow Light Scattering Analysis of Red Blood Cell Glycerol Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stopped-flow Light Scattering Analysis of Red Blood Cell Glycerol Permeability [bio-protocol.org]
- 8. Frontiers | dDAVP Downregulates the AQP3-Mediated Glycerol Transport via V1aR in Human Colon HCT8 Cells [frontiersin.org]
The Impact of DFP00173 on Hydrogen Peroxide Transport: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrogen peroxide (H₂O₂) is a key reactive oxygen species (ROS) that acts as a second messenger in a multitude of cellular signaling pathways, influencing processes from inflammation to cell proliferation and migration. The transport of H₂O₂ across the cell membrane is a critical regulatory step in these pathways. Aquaporin-3 (AQP3), a member of the aquaglyceroporin subfamily of aquaporins, has been identified as a significant facilitator of hydrogen peroxide transport, earning it the classification of a "peroxiporin". The small molecule DFP00173 has emerged as a potent and selective inhibitor of AQP3. This technical guide provides an in-depth overview of the impact of this compound on hydrogen peroxide transport, including quantitative data, detailed experimental protocols, and visualizations of the affected signaling pathways.
This compound: A Potent and Selective Inhibitor of AQP3
This compound is a small molecule inhibitor that demonstrates high potency and selectivity for aquaporin-3.[1] It has been shown to effectively block the permeability of AQP3 to water, glycerol (B35011), and, significantly, hydrogen peroxide.[2][3] This inhibition is crucial for dissecting the physiological and pathological roles of AQP3-mediated H₂O₂ transport.
Quantitative Data: Inhibition of AQP3 Function by this compound
The inhibitory activity of this compound on AQP3 has been quantified using various experimental setups. The half-maximal inhibitory concentration (IC₅₀) provides a measure of the inhibitor's potency.
| Parameter | Value | Cell Type/System | Reference |
| IC₅₀ for mouse and human AQP3 (water permeability) | ~0.1-0.4 µM | CHO cells | [2][3] |
| IC₅₀ for human AQP3 (glycerol permeability) | ~0.2 µM | Human Erythrocytes | [1] |
Experimental Protocols
To investigate the inhibitory effect of this compound on hydrogen peroxide transport, two primary experimental methodologies are employed: the Calcein (B42510) Fluorescence Quenching Assay and Stopped-Flow Light Scattering.
Calcein Fluorescence Quenching Assay
This assay measures the change in cell volume in response to an osmotic gradient, which is an indirect measure of water and small solute transport through aquaporins. Inhibition of aquaporins will slow the rate of cell volume change.
Principle: Cells are loaded with the fluorescent dye calcein-AM. Inside the cell, esterases cleave the AM group, trapping the fluorescent calcein. At high concentrations, calcein self-quenches. When cells are exposed to a hyperosmotic solution, water leaves the cell, the cell shrinks, the intracellular calcein concentration increases, and fluorescence is quenched. The rate of fluorescence quenching is proportional to the rate of water transport.
Detailed Protocol:
-
Cell Preparation:
-
Plate adherent cells (e.g., CHO cells stably expressing AQP3) in a 96-well black-walled, clear-bottom plate at a density that ensures 80-90% confluency on the day of the assay.
-
Culture cells in appropriate media at 37°C and 5% CO₂.
-
-
Calcein-AM Loading:
-
Prepare a 1 mM stock solution of Calcein-AM in anhydrous DMSO.
-
Prepare a loading buffer containing cell culture medium and 5 µM Calcein-AM.
-
Wash the cells once with phosphate-buffered saline (PBS).
-
Add 100 µL of the calcein-AM loading solution to each well.
-
Incubate for 30-45 minutes at 37°C, protected from light.
-
-
Inhibitor Incubation:
-
Prepare various concentrations of this compound in PBS. A final DMSO concentration should be kept below 0.5% to avoid cytotoxic effects.
-
Wash the cells twice with PBS to remove extracellular calcein-AM.
-
Add 50 µL of the this compound solution (or vehicle control) to the respective wells and incubate for 15 minutes at room temperature.
-
-
Measurement of Water Permeability:
-
Prepare a hyperosmotic solution (e.g., PBS supplemented with 300 mM sucrose).
-
Use a fluorescence plate reader equipped with an automated injector. Set the excitation wavelength to 490 nm and the emission wavelength to 520 nm.
-
Record a baseline fluorescence for 10-20 seconds.
-
Inject 150 µL of the hyperosmotic solution into each well.
-
Immediately begin recording the fluorescence intensity every second for 60-120 seconds.
-
-
Data Analysis:
-
Normalize the fluorescence data to the baseline.
-
Fit the fluorescence decay curve to a single exponential function to determine the rate constant (k).
-
The percentage of inhibition can be calculated by comparing the rate constants of this compound-treated cells to the vehicle-treated control cells.
-
Stopped-Flow Light Scattering
This technique allows for the direct measurement of rapid changes in cell volume by detecting changes in light scattering. It is particularly useful for studying transport in cells that do not adhere to surfaces, such as erythrocytes.
Principle: A suspension of cells is rapidly mixed with a hyperosmotic or isosmotic solution containing a permeable solute (like glycerol or, indirectly, H₂O₂ which causes an initial water efflux). The initial osmotic water efflux causes the cells to shrink, which increases the intensity of scattered light at a 90° angle. The subsequent influx of the solute and water causes the cells to swell back, decreasing the light scattering. The rates of these changes are proportional to the permeability of the membrane to water and the solute.
Detailed Protocol:
-
Cell Preparation (Human Erythrocytes):
-
Obtain fresh human blood collected in EDTA-containing tubes.
-
Wash the red blood cells (RBCs) three times in a large volume of isotonic buffer (e.g., 150 mM NaCl, 20 mM HEPES, pH 7.4) by centrifugation (e.g., 500 x g for 5 minutes at 4°C) and aspiration of the supernatant and buffy coat.
-
Resuspend the washed RBCs to a 1-2% hematocrit in the isotonic buffer.
-
-
Inhibitor Incubation:
-
Incubate the RBC suspension with varying concentrations of this compound (or vehicle control) for 10-15 minutes at room temperature.
-
-
Stopped-Flow Measurement:
-
Use a stopped-flow instrument equipped with a light scattering detector (e.g., at a wavelength of 530 nm).
-
Load one syringe of the stopped-flow apparatus with the RBC suspension (with or without inhibitor).
-
Load the second syringe with a hyperosmotic solution of an impermeant solute (e.g., sucrose) to measure water permeability, or an isosmotic solution containing the permeant solute (e.g., glycerol) to measure solute permeability. To infer H₂O₂ permeability, one can measure the initial water efflux upon exposure to a solution containing H₂O₂.
-
Rapidly mix the two solutions (1:1 volume ratio) and record the change in light scattering intensity over time (typically for a few seconds for water transport and longer for solute transport).
-
-
Data Analysis:
-
The initial rate of cell shrinkage (increase in light scattering) is fitted to an exponential function to determine the osmotic water permeability coefficient (Pf).
-
The subsequent cell swelling phase (decrease in light scattering) is fitted to determine the solute permeability coefficient (Ps).
-
The inhibitory effect of this compound is quantified by comparing the permeability coefficients in the presence and absence of the inhibitor.
-
Signaling Pathways Modulated by AQP3-Mediated Hydrogen Peroxide Transport
The transport of H₂O₂ into the cell via AQP3 is a critical step for the activation of several downstream signaling pathways. By inhibiting AQP3, this compound can effectively block these signaling cascades.
NF-κB Signaling Pathway
AQP3-mediated H₂O₂ transport is required for the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway in response to stimuli like TNF-α.
Caption: AQP3-mediated H₂O₂ transport activates the NF-κB pathway.
Syk/PI3K/Akt Signaling Pathway
In some cellular contexts, such as in certain cancer cells, AQP3-mediated transport of H₂O₂ can activate the Syk/PI3K/Akt signaling pathway, which is involved in cell proliferation, survival, and migration.
Caption: AQP3-mediated H₂O₂ transport activates the Syk/PI3K/Akt pathway.
Experimental Workflow
The general workflow for investigating the impact of this compound on AQP3-mediated hydrogen peroxide transport and downstream signaling is as follows:
Caption: General workflow for studying this compound's effects.
Conclusion
This compound is a valuable pharmacological tool for elucidating the roles of AQP3-mediated hydrogen peroxide transport in cellular physiology and disease. Its potency and selectivity make it an ideal probe for investigating the intricate signaling pathways initiated by the influx of this key reactive oxygen species. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive framework for researchers and drug development professionals to further explore the therapeutic potential of targeting AQP3 in various pathological conditions driven by aberrant H₂O₂ signaling. Further studies to establish a detailed dose-response curve for this compound on hydrogen peroxide transport will be invaluable for the field.
References
DFP00173: A Technical Guide to Investigating Aquaporin-3 Function in Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aquaporin-3 (AQP3), a member of the aquaglyceroporin family, facilitates the transport of water, glycerol (B35011), and hydrogen peroxide across cell membranes. Emerging evidence highlights the significant role of AQP3 in cancer progression, including processes such as cell proliferation, migration, and angiogenesis. The small molecule DFP00173 has been identified as a potent and selective inhibitor of AQP3, making it a critical tool for elucidating the function of AQP3 in oncology and for exploring its potential as a therapeutic target. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols for its use in cancer research, and insights into the signaling pathways it modulates.
Mechanism of Action
This compound is a potent and selective inhibitor of aquaporin-3 (AQP3).[1][2] It has been shown to inhibit both mouse and human AQP3 with an IC50 of approximately 0.1-0.4 μM.[1][2][3] this compound exhibits selectivity for AQP3 over the homologous aquaglyceroporin isoforms AQP7 and AQP9.[1] The inhibitory action of this compound blocks the permeability of AQP3 to glycerol and hydrogen peroxide.[3]
Quantitative Data on this compound Efficacy
The efficacy of this compound in inhibiting AQP3 and impacting cancer cell pathophysiology has been quantified in several studies. The following tables summarize the key quantitative findings.
Table 1: Inhibitory Potency of this compound against Aquaporins
| Target | Species | IC50 (μM) | Reference |
| AQP3 | Mouse | ~0.1 - 0.4 | [1][3] |
| AQP3 | Human | ~0.1 - 0.4 | [1][3] |
| AQP7 | Mouse | Low Efficacy | [3] |
| AQP9 | Mouse | Low Efficacy | [3] |
Table 2: Effects of this compound on Cancer Cell Lines
| Cell Line | Cancer Type | Effect | Quantitative Data | Reference |
| Multiple Myeloma cell lines (RPMI8226, KMS-11) | Multiple Myeloma | Reduced cell growth, mitochondrial respiration, and electron transport chain complex I activity. | Data not specified in abstract. | [4] |
| HCT8 | Colon Cancer | Reduced glycerol uptake and cell viability. | Data not specified in abstract. | |
| Breast Cancer Cell Lines | Breast Cancer | AQP3 inhibition correlated with a strong cell cycle arrest in the S-G2/M phase. | IC50 values not specified for this compound. | [5] |
| NCI-H460 | Lung Cancer | Antiproliferative activity. | IC50 = 0.15 μM (for a different compound, ZW97) | [6] |
| HCC-44 | Lung Cancer | Antiproliferative activity. | IC50 = 2.06 μM (for a different compound, ZW97) | [6] |
| NCI-H3122 | Lung Cancer | Antiproliferative activity. | IC50 = 1.17 μM (for a different compound, ZW97) | [6] |
Table 3: In Vivo Efficacy of AQP3 Inhibition
| Cancer Model | Treatment | Effect | Quantitative Data | Reference |
| Multiple Myeloma Xenograft (RPMI8226 or KMS-11 cells) | Anti-AQP3 monoclonal antibody | Significantly suppressed tumor growth. | Data not specified in abstract. | [4] |
| Syngeneic mouse tumor model (CT26 and MC38 colonic cancer cells) | Anti-AQP3 monoclonal antibody | Significantly suppressed tumor growth. | Tumor volume measured with digital caliper. | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the function of AQP3 in cancer using this compound.
Cell Viability and Proliferation Assays
a. MTT Assay
-
Principle: Measures the metabolic activity of viable cells by the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan (B1609692).
-
Protocol:
-
Seed cancer cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound (e.g., 0.01 to 100 µM) and a vehicle control (DMSO) for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.
-
Cell Migration and Invasion Assays
a. Wound Healing (Scratch) Assay
-
Principle: Measures the collective migration of a sheet of cells to close a "wound" created in a confluent monolayer.
-
Protocol:
-
Seed cells in a 6-well or 12-well plate to form a confluent monolayer.
-
Create a scratch in the monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing different concentrations of this compound or a vehicle control.
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 6, 12, 24 hours) using a microscope.
-
Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
-
b. Transwell Invasion Assay
-
Principle: Measures the ability of cells to invade through a layer of extracellular matrix (ECM) in response to a chemoattractant.
-
Protocol:
-
Coat the upper surface of a Transwell insert (8 µm pore size) with Matrigel and allow it to solidify.
-
Seed cancer cells (e.g., 5 x 10^4 cells) in serum-free medium in the upper chamber of the insert. Add this compound at the desired concentration to the upper chamber.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate for 24-48 hours.
-
Remove non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane with crystal violet.
-
Count the number of stained cells in several microscopic fields to quantify invasion.
-
Aquaporin Function Assays
a. Stopped-Flow Light Scattering for Glycerol Permeability
-
Principle: Measures changes in cell volume in response to an osmotic gradient created by glycerol, which is detected by changes in light scattering.
-
Protocol:
-
Prepare a suspension of cancer cells or red blood cells.
-
Pre-incubate the cells with this compound or a vehicle control.
-
In a stopped-flow apparatus, rapidly mix the cell suspension with a hyperosmotic glycerol solution.
-
Record the change in light scattering at 90 degrees over time. The initial decrease in scattering corresponds to cell shrinkage due to water efflux, followed by an increase as glycerol and water enter the cell, causing it to swell.
-
Analyze the kinetics of the swelling phase to determine the glycerol permeability coefficient.
-
b. Calcein (B42510) Fluorescence Quenching for Water Permeability
-
Principle: Measures changes in cell volume by monitoring the fluorescence of calcein, a dye that is quenched at high concentrations. Cell shrinkage concentrates the dye, leading to quenching.
-
Protocol:
-
Load cells with calcein-AM.
-
Pre-incubate the cells with this compound or a vehicle control.
-
Measure baseline fluorescence.
-
Induce an osmotic gradient by adding a hypertonic solution.
-
Monitor the decrease in calcein fluorescence over time as the cells shrink.
-
The rate of fluorescence quenching is proportional to the rate of water efflux.
-
Signaling Pathways and Molecular Mechanisms
Inhibition of AQP3 by this compound can impact several key signaling pathways implicated in cancer progression.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is common in many cancers.[7][8][9] AQP3 has been linked to the activation of this pathway. By inhibiting AQP3, this compound may disrupt the transport of glycerol, which is a substrate for lipid synthesis and energy production required for rapid cell proliferation driven by the PI3K/Akt/mTOR pathway. Furthermore, AQP3-mediated transport of hydrogen peroxide can act as a second messenger to activate Akt signaling.[10] Therefore, this compound could indirectly inhibit this pro-survival pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Identification and characterization of potent and selective aquaporin-3 and aquaporin-7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Evaluation of the Mammalian Aquaporin Inhibitors Auphen and Z433927330 in Treating Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel anti-lung cancer agent inhibits proliferation and epithelial–mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. clyte.tech [clyte.tech]
- 8. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PI3K/Akt/mTOR pathway as a target for cancer therapy | Scilit [scilit.com]
- 10. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling DFP00173: A Technical Guide to its Early-Stage Research Applications as a Potent and Selective AQP3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the foundational preclinical research on DFP00173, a potent and selective inhibitor of Aquaporin-3 (AQP3). This compound has emerged as a critical tool for investigating the physiological and pathological roles of AQP3, a channel protein implicated in a range of biological processes from renal water reabsorption to cellular signaling. This document provides a comprehensive overview of its mechanism of action, key experimental data, and detailed protocols to facilitate further research and development.
Core Mechanism of Action
This compound functions as a highly selective antagonist of the AQP3 channel.[1][2] It effectively blocks the passage of water, glycerol (B35011), and hydrogen peroxide through the AQP3 pore.[3][4][5] Molecular docking studies suggest that this compound binds to the cytoplasmic side of the AQP3 pore, thereby occluding the channel.[4] This targeted inhibition allows for the precise dissection of AQP3-mediated pathways in various cellular and physiological contexts.
Quantitative Data Summary
The selectivity and potency of this compound have been quantified across different aquaporin isoforms. The following table summarizes the key inhibitory concentrations (IC50) from in vitro studies.
| Target | Species | IC50 (μM) | Reference |
| AQP3 | Mouse | ~0.1 | [3] |
| AQP3 | Human | ~0.1-0.4 | [1][4][5] |
| AQP3 (glycerol permeability) | Human (Erythrocytes) | ~0.2 | [1][3] |
| AQP7 | Mouse | No significant inhibition | [3][4] |
| AQP9 | Mouse | No significant inhibition | [3][4] |
Signaling Pathway and Experimental Workflow Visualizations
To elucidate the experimental approaches used to characterize this compound, the following diagrams, generated using the DOT language, illustrate the key workflows.
Caption: High-throughput screening workflow for AQP3 inhibitors.
Caption: Experimental workflows for validating this compound function.
Detailed Experimental Protocols
Calcein Fluorescence Quenching Assay for Water Permeability
This assay is used to screen for inhibitors of AQP3-mediated water transport.
-
Cell Line: Chinese Hamster Ovary (CHO) cells recombinantly expressing mouse AQP3.
-
Principle: Cells are loaded with the fluorescent dye calcein-AM. When exposed to a hyperosmotic solution, water efflux causes the cells to shrink, increasing the intracellular calcein concentration and leading to self-quenching of its fluorescence. AQP3 inhibitors will slow this water efflux and thus reduce the rate of fluorescence quenching.
-
Protocol:
-
Seed CHO cells expressing mouse AQP3 in a suitable microplate.
-
Incubate proliferating cells for 48 hours in the presence of this compound or other test compounds.[4]
-
Load the cells with Calcein-AM.
-
Measure baseline fluorescence.
-
Rapidly add a hyperosmotic solution to induce water efflux.
-
Monitor the decrease in fluorescence over time using a fluorometer.
-
The rate of fluorescence quenching is proportional to the water permeability of the cell membrane.
-
Stopped-Flow Light Scattering for Glycerol Permeability
This method assesses the ability of this compound to inhibit glycerol transport through AQP3 in a native cell system.
-
Cell Type: Human erythrocytes, which naturally express high levels of AQP3.
-
Principle: When erythrocytes are subjected to a hyperosmotic glycerol solution, they initially shrink due to water efflux. Subsequently, as glycerol enters the cell down its concentration gradient, water follows, causing the cells to swell back to their original volume. This change in cell volume is measured by 90° light scattering. AQP3 inhibitors will slow the glycerol influx and the subsequent cell swelling.
-
Protocol:
-
Isolate whole human erythrocytes.[4]
-
Suspend the erythrocytes in an isotonic buffer.
-
In a stopped-flow apparatus, rapidly mix the erythrocyte suspension with a hypertonic solution containing glycerol.
-
Monitor the change in light scattering at a 90° angle over time. The initial decrease corresponds to cell shrinking, and the subsequent increase corresponds to cell swelling.
-
The rate of cell swelling is indicative of the glycerol permeability.
-
Perform experiments in the presence and absence of this compound to determine its inhibitory effect.
-
Hydrogen Peroxide (H2O2) Permeability Assay
This assay determines the effect of this compound on the transport of H2O2 through aquaglyceroporins.
-
Principle: Utilize a genetically encoded fluorescent H2O2 sensor, such as HyPer-3, expressed in cells.[4] The addition of extracellular H2O2 will lead to an increase in intracellular H2O2 if a permeable pathway like AQP3 is present, which is detected by a change in the sensor's fluorescence.
-
Protocol:
-
Transfect cells with a vector encoding the HyPer-3 sensor.
-
Treat the cells with this compound or a vehicle control.
-
Add extracellular H2O2 to the cell culture medium.
-
Monitor the change in the ratio of fluorescence emission at two different excitation wavelengths (e.g., 490/420 nm) over time.[4]
-
An increase in the fluorescence ratio indicates an influx of H2O2. Inhibition of this increase by this compound demonstrates its blockade of AQP3-mediated H2O2 transport.
-
Conclusion
This compound stands out as a potent and selective AQP3 inhibitor, offering a valuable tool for the scientific community. Its well-characterized inhibitory profile and the availability of robust experimental protocols enable researchers to precisely investigate the roles of AQP3 in health and disease. The data and methodologies presented in this guide are intended to support and accelerate the early-stage research and drug development efforts centered on AQP3 modulation. As of now, there is no publicly available information regarding clinical trials for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification and characterization of potent and selective aquaporin-3 and aquaporin-7 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification and characterization of potent and selective aquaporin-3 and aquaporin-7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Selectivity of DFP00173: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of the selectivity profile of DFP00173, a potent and selective inhibitor of Aquaporin-3 (AQP3). The following information is intended for researchers, scientists, and drug development professionals interested in the nuanced interactions of this compound with aquaporin isoforms.
Executive Summary
This compound has been identified as a highly selective inhibitor of both mouse and human Aquaporin-3 (AQP3), a channel protein involved in the transport of water, glycerol (B35011), and hydrogen peroxide.[1][2][3][4][5] Its selectivity for AQP3 over other homologous aquaglyceroporins, such as AQP7 and AQP9, makes it a valuable tool for investigating the specific physiological and pathological roles of AQP3.[1][2][5][6] This document summarizes the quantitative data on its inhibitory activity, details the experimental protocols used for its characterization, and provides visual representations of its selectivity and the experimental workflow.
Quantitative Selectivity Profile
The inhibitory potency of this compound was assessed against multiple aquaporin isoforms. The following tables summarize the key quantitative data, including IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the target by 50%.
Table 1: Inhibitory Potency (IC50) of this compound against Aquaporin Isoforms
| Target Isoform | Species | IC50 (µM) | Reference |
| AQP3 | Mouse | ~0.1 | [1] |
| AQP3 | Human | ~0.1 - 0.4 | [1][2][3][4][5][7] |
| AQP7 | Mouse | Not Determined (low efficacy) | [1] |
| AQP9 | Mouse | Not Determined (low efficacy) | [1] |
Table 2: Comparative Inhibitory Potency of Related Compounds
| Compound | Target Isoform | Species | IC50 (µM) | Reference |
| Z433927330 | AQP7 | Mouse | ~0.2 | [1][4] |
| Z433927330 | AQP3 | Mouse | ~0.7 | [1][6] |
| Z433927330 | AQP9 | Mouse | ~1.1 | [1][6] |
| 9016645 | AQP3 | Mouse | ~6 | [1] |
Experimental Methodologies
The characterization of this compound involved a series of robust experimental protocols to determine its inhibitory activity and selectivity.
Primary Screening: Calcein (B42510) Fluorescence Quenching Assay
This assay was employed to screen a library of small molecules for their ability to inhibit the water permeability of AQP3.
-
Cell Line: Recombinant Chinese Hamster Ovary (CHO) cells expressing the target aquaporin isoform (e.g., mouse AQP3).
-
Principle: Cells are loaded with the fluorescent dye calcein-AM. The membrane-permeable calcein-AM is cleaved by intracellular esterases to the membrane-impermeable and fluorescent calcein. When cells are exposed to a hyperosmotic solution, water efflux causes the cells to shrink, leading to an increase in the intracellular calcein concentration and subsequent self-quenching of its fluorescence. An effective aquaporin inhibitor will slow down this water efflux, resulting in a slower rate of fluorescence quenching.
-
Procedure:
-
CHO cells expressing the target AQP are seeded in appropriate microplates.
-
The cells are loaded with 12 µM calcein-AM in Advanced RPMI 1640 for 45 minutes at 37°C.[8]
-
The cells are then washed to remove extracellular dye.
-
The test compound (this compound) at various concentrations is added to the cells.
-
The plate is placed in a fluorescence plate reader, and a baseline fluorescence is measured.
-
A hyperosmotic solution is rapidly added to induce water efflux.
-
The decrease in calcein fluorescence over time is monitored.
-
The rate of fluorescence quenching is calculated and compared between treated and untreated cells to determine the percentage of inhibition.
-
Secondary Assay: Stopped-Flow Light Scattering
This technique was used to confirm the inhibition of glycerol permeability in human erythrocytes, which naturally express AQP3.
-
Principle: Changes in cell volume due to the movement of water or glycerol cause alterations in light scattering. When erythrocytes are exposed to a hyperosmotic glycerol solution, they initially shrink due to water efflux and then gradually swell as glycerol and water enter the cell. An inhibitor of AQP3-mediated glycerol transport will slow down the swelling phase.
-
Procedure:
-
A suspension of human erythrocytes is prepared.
-
The erythrocyte suspension is rapidly mixed with a hyperosmotic glycerol solution in a stopped-flow apparatus.
-
The change in light scattering at a 90° angle is monitored over time.
-
The rate of cell volume change, corresponding to glycerol permeability, is calculated from the light scattering signal.
-
The experiment is repeated with erythrocytes pre-incubated with this compound to determine its effect on glycerol permeability. This compound was found to inhibit the glycerol permeability of human erythrocytes with an IC50 of approximately 0.2 μM.[2][5]
-
Visualizing the Data
To better illustrate the selectivity profile and the experimental processes, the following diagrams have been generated.
Caption: Selectivity profile of this compound, highlighting its potent and selective inhibition of AQP3.
Caption: Workflow for the identification and characterization of this compound's inhibitory activity.
Mechanism of Action
Molecular docking studies suggest that this compound and other related inhibitors likely interact with aquaglyceroporins at a similar binding site located at the cytoplasmic entrance of the channel.[1][4][7][9] This interaction is believed to physically obstruct the passage of water and other small solutes like glycerol and hydrogen peroxide through the pore.[1][4][7]
Conclusion
This compound stands out as a potent and highly selective inhibitor of AQP3. Its well-defined selectivity profile, elucidated through rigorous experimental methodologies, establishes it as a critical research tool for dissecting the multifaceted roles of AQP3 in health and disease. Further investigation into its mechanism of action and in vivo efficacy holds the potential for therapeutic applications in conditions where AQP3 activity is dysregulated.
References
- 1. Identification and characterization of potent and selective aquaporin-3 and aquaporin-7 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Identification and characterization of potent and selective aquaporin-3 and aquaporin-7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | Aquaporin | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | dDAVP Downregulates the AQP3-Mediated Glycerol Transport via V1aR in Human Colon HCT8 Cells [frontiersin.org]
- 9. Frontiers | Aquaglyceroporin Modulators as Emergent Pharmacological Molecules for Human Diseases [frontiersin.org]
DFP00173: A Technical Guide to its Role in Modulating Cell Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
DFP00173 is a potent and selective small-molecule inhibitor of Aquaporin-3 (AQP3), a membrane channel protein responsible for the transport of water, glycerol, and hydrogen peroxide (H₂O₂). Emerging research has identified this compound's significant role in modulating intracellular signaling pathways, primarily by blocking the AQP3-mediated influx of H₂O₂. As H₂O₂ is a critical second messenger, its regulation by this compound has profound implications for pathways that govern cell proliferation, inflammation, and migration. This technical guide provides an in-depth analysis of this compound's mechanism of action, its effects on key signaling cascades such as NF-κB and PI3K/Akt, and detailed experimental protocols for studying its activity.
Introduction to this compound
This compound is an ortho-chloride-containing compound identified as a highly selective and potent inhibitor of both mouse and human Aquaporin-3 (AQP3).[1][2][3] AQP3 is an aquaglyceroporin, a subclass of aquaporins that facilitates the transport of water, glycerol, and other small solutes across the cell membrane.[1][2][3] Notably, AQP3 is also a key conduit for hydrogen peroxide (H₂O₂), a reactive oxygen species (ROS) that acts as a second messenger in a multitude of cellular signaling pathways.[2][4][5] By inhibiting AQP3, this compound effectively gates the entry of H₂O₂ into the cell, thereby modulating downstream signaling events. This makes this compound a valuable tool for investigating AQP3-dependent signaling and a potential therapeutic agent in diseases characterized by aberrant AQP3 activity, such as cancer and inflammatory conditions.[6][7]
Mechanism of Action: Inhibition of AQP3
The primary mechanism of action of this compound is the direct inhibition of the AQP3 channel. This blockade prevents the transport of substrates, including water, glycerol, and critically for cell signaling, hydrogen peroxide.[1][2] The selectivity of this compound for AQP3 over other homologous aquaporin isoforms, such as AQP7 and AQP9, has been demonstrated, highlighting its utility as a specific pharmacological probe.[1][2][3]
Quantitative Data: Inhibitory Potency of this compound
The inhibitory activity of this compound on AQP3 has been quantified in various experimental systems. The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values.
| Target | Species | Assay System | IC₅₀ Value | Reference |
| AQP3 | Mouse & Human | Water Permeability Assay | ~0.1-0.4 µM | [1][3] |
| AQP3 | Human | Glycerol Permeability in Erythrocytes | ~0.2 µM | [3] |
Modulation of Cell Signaling Pathways
The ability of this compound to block H₂O₂ transport is central to its role in modulating cell signaling. Extracellular H₂O₂, often produced by NADPH oxidase (NOX) enzymes in response to stimuli like growth factors and cytokines, can be transported into the cell via AQP3 to activate downstream pathways.[2][4][8] By inhibiting this transport, this compound can attenuate these signaling cascades.
The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival. Studies have shown that AQP3-mediated H₂O₂ transport is required for TNF-α-induced NF-κB activation in keratinocytes.[9] H₂O₂ can inactivate protein phosphatase 2A (PP2A), an inhibitor of the IKK complex, leading to the activation of NF-κB. By blocking H₂O₂ influx, this compound is predicted to suppress NF-κB signaling.
The PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is crucial for cell survival, growth, and proliferation. AQP3-mediated H₂O₂ uptake has been shown to be necessary for the phosphorylation and activation of Akt in response to growth factors like EGF.[2][6] In cancer cells, this mechanism can promote migration and survival.[8] Therefore, this compound, by preventing H₂O₂ influx, can lead to the downregulation of Akt activity.
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. Aquaporin-3 in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aquaporin-3 mediates hydrogen peroxide uptake to regulate downstream intracellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Aquaporin-3 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Aquaporin-3-mediated hydrogen peroxide transport is required for NF-κB signalling in keratinocytes and development of psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for DFP00173: An In Vitro Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro evaluation of DFP00173, a potent and selective inhibitor of Aquaporin-3 (AQP3). The following protocols detail the necessary assays to characterize the inhibitory activity of this compound on AQP3-mediated transport of water, glycerol (B35011), and hydrogen peroxide.
Introduction
Aquaporin-3 (AQP3) is a member of the aquaglyceroporin family, facilitating the transport of water, glycerol, and other small solutes across cell membranes. Its involvement in various physiological and pathological processes, including cancer, makes it a compelling target for therapeutic intervention. This compound has been identified as a potent and selective inhibitor of AQP3, demonstrating significant potential for research and drug development. This document outlines the key in vitro assays to quantify the inhibitory effects of this compound.
Quantitative Data Summary
The inhibitory potency of this compound against various aquaporin isoforms is summarized in the table below. This data is crucial for understanding the compound's selectivity and efficacy.
| Target | Species | Assay Type | IC50 Value |
| AQP3 | Mouse, Human | Water Permeability | ~0.1-0.4 µM |
| AQP3 | Human | Glycerol Permeability (in erythrocytes) | ~0.2 µM |
| AQP7 | Mouse | Water Permeability | Low Efficacy |
| AQP9 | Mouse | Water Permeability | Low Efficacy |
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below.
Calcein (B42510) Fluorescence Quenching Assay for Water Permeability
This assay measures the rate of water transport across the plasma membrane of cells expressing AQP3. The principle lies in the concentration-dependent self-quenching of the fluorescent dye calcein. An outwardly directed osmotic gradient causes cell shrinkage, leading to an increase in intracellular calcein concentration and a corresponding decrease in fluorescence intensity. The rate of fluorescence quenching is proportional to the rate of water efflux.
Materials:
-
Cells expressing AQP3 (e.g., CHO or HEK293 cells transfected with AQP3)
-
Calcein-AM (acetoxymethyl ester)
-
HEPES-buffered saline (HBS): 10 mM HEPES, 150 mM NaCl, 5 mM KCl, 1 mM MgCl2, 1.8 mM CaCl2, pH 7.4
-
Hypertonic buffer (HBS with 300 mM sucrose)
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with automated injection capabilities
Protocol:
-
Cell Seeding: Seed AQP3-expressing cells into a 96-well black, clear-bottom plate at a density that results in a confluent monolayer on the day of the assay.
-
Calcein Loading:
-
Prepare a loading buffer containing 2 µM Calcein-AM and 2 mM probenecid in HBS.
-
Wash the cells once with HBS.
-
Add 100 µL of loading buffer to each well and incubate for 60 minutes at 37°C.
-
Wash the cells twice with HBS to remove extracellular calcein-AM.
-
-
Inhibitor Incubation:
-
Prepare serial dilutions of this compound in HBS.
-
Add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Fluorescence Measurement:
-
Place the plate in a fluorescence plate reader equipped with an automated injector.
-
Set the excitation and emission wavelengths for calcein (e.g., 494 nm and 517 nm, respectively).
-
Record a stable baseline fluorescence for 10-20 seconds.
-
Rapidly inject 100 µL of hypertonic buffer to induce an osmotic gradient.
-
Continue recording fluorescence for 60-120 seconds to monitor the quenching kinetics.
-
-
Data Analysis:
-
The rate of fluorescence decay is determined by fitting the initial phase of the quenching curve to a single exponential decay function.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response curve using a non-linear regression model.
-
Stopped-Flow Light Scattering Assay for Glycerol Permeability
This method assesses the permeability of cell membranes to glycerol by measuring changes in cell volume via 90° light scattering. When cells are exposed to a hypertonic glycerol solution, they initially shrink due to water efflux, causing an increase in light scattering. Subsequently, as glycerol enters the cell followed by water, the cells swell, leading to a decrease in light scattering. The rate of swelling is indicative of the glycerol permeability.
Materials:
-
Human red blood cells (erythrocytes) or other AQP3-expressing cells
-
Phosphate-buffered saline (PBS)
-
Glycerol solution (e.g., 200 mM in PBS)
-
This compound
-
Stopped-flow apparatus with a light scattering detector
Protocol:
-
Cell Preparation:
-
Isolate erythrocytes from whole blood by centrifugation and wash three times with PBS.
-
Resuspend the erythrocytes in PBS to a final concentration of 1-2% hematocrit.
-
-
Inhibitor Incubation:
-
Incubate the erythrocyte suspension with various concentrations of this compound or vehicle control for 10-15 minutes at room temperature.
-
-
Stopped-Flow Measurement:
-
Load one syringe of the stopped-flow apparatus with the erythrocyte suspension (with or without inhibitor) and the other syringe with the hypertonic glycerol solution.
-
Rapidly mix the two solutions and monitor the change in 90° light scattering at a wavelength of 500-600 nm over time.
-
The initial rapid increase in light scattering corresponds to cell shrinkage (water efflux), and the subsequent slower decrease corresponds to cell swelling (glycerol and water influx).
-
-
Data Analysis:
-
Fit the swelling phase of the light scattering curve to a single exponential function to obtain the rate constant (k).
-
The rate of glycerol permeability is proportional to this rate constant.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
-
Hydrogen Peroxide (H₂O₂) Permeability Assay
This assay measures the transport of H₂O₂ across the cell membrane. A common method involves using a fluorescent H₂O₂ sensor that is pre-loaded into the cells. The increase in fluorescence upon reaction with intracellular H₂O₂ is monitored after the addition of extracellular H₂O₂.
Materials:
-
AQP3-expressing cells
-
Cell-permeable fluorescent H₂O₂ sensor (e.g., CM-H2DCFDA)
-
H₂O₂ solution
-
This compound
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader
Protocol:
-
Cell Seeding: Seed AQP3-expressing cells in a 96-well plate as described for the calcein assay.
-
Sensor Loading:
-
Wash the cells with a suitable buffer (e.g., PBS).
-
Load the cells with the H₂O₂ sensor according to the manufacturer's instructions (e.g., 5-10 µM CM-H2DCFDA for 30 minutes at 37°C).
-
Wash the cells to remove the extracellular sensor.
-
-
Inhibitor Incubation:
-
Incubate the cells with serial dilutions of this compound or vehicle control for 15-30 minutes.
-
-
H₂O₂ Treatment and Fluorescence Measurement:
-
Place the plate in a fluorescence plate reader.
-
Add a solution of H₂O₂ (e.g., 100 µM final concentration) to each well.
-
Immediately begin monitoring the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the sensor (e.g., 495 nm Ex / 525 nm Em for DCF).
-
-
**Data
Application Notes and Protocols for DFP00173 in Cell Permeability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
DFP00173 is a potent and selective small-molecule inhibitor of Aquaporin-3 (AQP3).[1][2][3] AQP3, an aquaglyceroporin, facilitates the transport of water, glycerol (B35011), and hydrogen peroxide across the cell membrane.[4][5][6] Its involvement in various physiological and pathological processes, including cell migration, proliferation, and signaling, makes it a compelling target for drug discovery.[4][6] These application notes provide detailed protocols for utilizing this compound to study its effects on cell permeability, particularly focusing on glycerol and water transport.
Mechanism of Action
This compound selectively binds to the AQP3 channel, sterically hindering the passage of its substrates. It exhibits high potency for both human and mouse AQP3, with significantly lower efficacy towards other aquaglyceroporins like AQP7 and AQP9, making it a specific tool for interrogating AQP3 function.[1][2]
Data Presentation
Inhibitory Activity of this compound
| Target | Species | Assay Type | IC50 Value | Reference |
| AQP3 | Mouse | Water Permeability | ~0.1 µM | [1][2][3] |
| AQP3 | Human | Water Permeability | ~0.4 µM | [1][2] |
| AQP3 | Human | Glycerol Permeability (in erythrocytes) | ~0.2 µM | [1][2] |
| AQP7 | Mouse | Water Permeability | Low Efficacy | [1] |
| AQP9 | Mouse | Water Permeability | Low Efficacy | [1] |
Signaling Pathway Modulated by this compound
AQP3 plays a crucial role in redox signaling by facilitating the transport of extracellular hydrogen peroxide (H₂O₂) into the cell. This influx of H₂O₂ can lead to the activation of downstream signaling cascades, such as the PI3K/Akt and Erk pathways, which are involved in cell proliferation, survival, and migration.[4][7][8] By blocking AQP3, this compound can attenuate these signaling events.
Experimental Protocols
Two primary methods are recommended for assessing the effect of this compound on cell permeability: the Stopped-Flow Light Scattering (SFLS) assay for measuring glycerol or water permeability in cell suspensions (e.g., erythrocytes), and the Calcein (B42510) Fluorescence Quenching assay for adherent cells.
Stopped-Flow Light Scattering (SFLS) Assay for Glycerol Permeability in Human Erythrocytes
This method measures the change in cell volume in response to an osmotic gradient, which is detected by changes in light scattering.[1][9][10]
Materials:
-
Fresh human venous blood collected in EDTA tubes
-
Dulbecco's Phosphate Buffered Saline (DPBS)
-
Glycerol
-
This compound stock solution (in DMSO)
-
Stopped-flow light scattering apparatus
-
Centrifuge
-
Osmometer
Protocol:
-
Erythrocyte Isolation:
-
Solution Preparation:
-
Isotonic Solution: 1x DPBS (approximately 300 mOsm).
-
Hypertonic Glycerol Solution: 1x DPBS containing a final concentration of 200 mM glycerol (resulting in a 100 mM inwardly directed gradient upon mixing). Verify osmolarity.
-
This compound Treatment: Prepare working solutions of this compound in the isotonic DPBS solution at various concentrations (e.g., 0.01 µM to 10 µM). Include a vehicle control (DMSO).
-
-
SFLS Measurement:
-
Equilibrate the RBC suspension with the desired concentration of this compound or vehicle control for 15 minutes at room temperature.
-
Set the stopped-flow apparatus to a wavelength of 530 nm and a temperature of 20°C.[9]
-
Load one syringe of the stopped-flow instrument with the treated RBC suspension and the other with the hypertonic glycerol solution.
-
Initiate rapid mixing of the two solutions. The influx of glycerol followed by water will cause the cells to swell, leading to a decrease in light scattering intensity over time.
-
Record the change in light scattering for at least 120 seconds.[9]
-
-
Data Analysis:
-
Fit the light scattering data to a single exponential function to obtain the time constant (τ).
-
Calculate the glycerol permeability coefficient (Pgly) using the formula: Pgly = 1 / (τ * (S/V)), where S/V is the surface-to-volume ratio of the erythrocytes.[9]
-
Plot Pgly against the concentration of this compound to determine the IC50 value.
-
Calcein Fluorescence Quenching Assay for Adherent Cells
This assay is suitable for measuring water or glycerol permeability in adherent cell lines that endogenously or exogenously express AQP3. The principle is based on the self-quenching of the fluorescent dye calcein at high concentrations. Cell shrinkage concentrates the dye, leading to quenching, while swelling dilutes it, increasing fluorescence.[6][11][12][13]
Materials:
-
Adherent cells expressing AQP3 (e.g., CHO-AQP3, HCT8)
-
96-well clear-bottom black plates
-
Calcein-AM
-
Probenecid (B1678239) (to prevent dye leakage)
-
Isotonic buffer (e.g., HBSS)
-
Hypertonic buffer (e.g., HBSS with sucrose (B13894) or glycerol)
-
This compound stock solution (in DMSO)
-
Fluorescence plate reader
Protocol:
-
Cell Culture and Dye Loading:
-
Inhibitor Treatment:
-
Add isotonic buffer containing various concentrations of this compound or vehicle control to the wells.
-
Incubate for 15-30 minutes at 37°C.
-
-
Fluorescence Measurement:
-
Place the 96-well plate in a fluorescence plate reader set to excite at ~490 nm and read emission at ~520 nm.[11]
-
Record a baseline fluorescence reading.
-
Using an automated injector, add the hypertonic solution to induce an osmotic gradient.
-
Immediately begin recording the fluorescence intensity over time. For water permeability, a hypertonic sucrose solution will cause cell shrinkage and fluorescence quenching. For glycerol permeability, an initial shrinkage will be followed by swelling (and increased fluorescence) as glycerol and water enter the cell.
-
-
Data Analysis:
-
Normalize the fluorescence time-course data to the baseline reading.
-
Fit the initial rate of fluorescence change to a suitable model (e.g., linear or single exponential) to determine the rate of water or glycerol transport.
-
Compare the rates obtained in the presence of different this compound concentrations to the vehicle control to calculate the percentage of inhibition and determine the IC50.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the role of AQP3 in cellular physiology and disease. The protocols outlined above provide robust methods for quantifying the inhibitory effect of this compound on the permeability of AQP3 to its key substrates. Careful execution of these experiments will yield valuable insights into the function of AQP3 and the therapeutic potential of its inhibitors.
References
- 1. Stopped-flow Light Scattering Analysis of Red Blood Cell Glycerol Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biologic.net [biologic.net]
- 4. Aquaporin-3 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and characterization of potent and selective aquaporin-3 and aquaporin-7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dDAVP Downregulates the AQP3-Mediated Glycerol Transport via V1aR in Human Colon HCT8 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Stopped-flow Light Scattering Analysis of Red Blood Cell Glycerol Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stopped-flow Light Scattering Analysis of Red Blood Cell Glycerol Permeability [bio-protocol.org]
- 11. Automated Cell-Based Assay for Screening of Aquaporin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Characterization of the Aquaporin-9 Inhibitor RG100204 In Vitro and in db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DFP00173 in CHO Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and executing experiments to investigate the effects of DFP00173, a potent and selective inhibitor of Aquaporin-3 (AQP3), in Chinese Hamster Ovary (CHO) cells. The protocols detailed below cover key experimental procedures, from basic cell culture to specific functional assays, enabling researchers to effectively study the role of AQP3 in various cellular processes.
Introduction
This compound is a small molecule inhibitor with high potency and selectivity for Aquaporin-3 (AQP3), a channel protein that facilitates the transport of water, glycerol (B35011), and hydrogen peroxide across the cell membrane.[1][2] CHO cells are a widely used mammalian expression system in biomedical research and the production of therapeutic proteins.[3][4][5] Understanding the impact of AQP3 inhibition by this compound in CHO cells can provide valuable insights into cellular metabolism, stress response, and recombinant protein production.
Key Applications
-
Investigating the role of AQP3 in CHO cell physiology: Elucidate the contribution of AQP3 to cell growth, proliferation, and viability.
-
Modulating cellular metabolism: Study the effects of inhibiting glycerol transport on cellular metabolic pathways.
-
Controlling oxidative stress: Examine the impact of reduced hydrogen peroxide transport on cellular responses to oxidative stress.
-
Optimizing recombinant protein production: Explore the potential of AQP3 inhibition to enhance the yield and quality of therapeutic proteins.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: this compound Inhibitory Activity
| Target | Species | IC50 | Reference |
| AQP3 | Mouse | ~0.1-0.4 µM | [1] |
| AQP3 | Human | ~0.1-0.4 µM | [1] |
| AQP7 | Mouse | Low Efficacy | [1] |
| AQP9 | Mouse | Low Efficacy | [1] |
Table 2: Effect of this compound on Permeability
| Permeability | Cell Type | Effect | Reference |
| Glycerol | Human Erythrocytes | Inhibition | [1] |
| H2O2 | Not Specified | Blocked | [1] |
Signaling Pathways and Experimental Workflows
AQP3-Mediated Transport and Inhibition by this compound
This diagram illustrates the function of AQP3 in transporting water, glycerol, and hydrogen peroxide across the cell membrane and how this compound blocks these transport activities.
References
- 1. Identification and characterization of potent and selective aquaporin-3 and aquaporin-7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CHO Cell Transfection: Reagents, Methods, Protocols [cho-cell-transfection.com]
- 4. altogen.com [altogen.com]
- 5. The use of Chinese hamster ovary (CHO) cells in the study of ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for DFP00173 Treatment of Human Erythrocytes
For Researchers, Scientists, and Drug Development Professionals
Abstract
DFP00173 is a potent and selective inhibitor of aquaporin-3 (AQP3), a water and glycerol (B35011) channel found in the plasma membrane of human erythrocytes.[1][2] These application notes provide a detailed protocol for the treatment of human erythrocytes with this compound, including methods for assessing its inhibitory effect on glycerol permeability and evaluating potential hemolytic cytotoxicity. The provided information is intended to guide researchers in studying the role of AQP3 in red blood cell physiology and pathophysiology.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound's activity on human and mouse AQP3, as well as its effect on human erythrocytes.
| Parameter | Species/Cell Type | Value | Reference |
| IC50 (AQP3 Inhibition) | Mouse & Human | ~0.1-0.4 µM | [1][2] |
| IC50 (Glycerol Permeability) | Human Erythrocytes | ~0.2 µM | [1] |
| Selectivity | AQP3 over AQP7 and AQP9 | High | [1][2] |
Signaling and Mechanistic Pathways
This compound acts as a direct inhibitor of the AQP3 channel, thereby blocking the transport of water and small neutral solutes like glycerol across the erythrocyte membrane. This mechanism does not involve a classical signaling cascade but rather a direct physical occlusion or conformational change of the channel pore.
Caption: Mechanism of this compound action on AQP3 in erythrocytes.
Experimental Protocols
This section provides detailed protocols for preparing this compound solutions, treating human erythrocytes, and assessing the effects of the compound.
Preparation of this compound Stock and Working Solutions
A critical first step is the proper solubilization of this compound for in vitro assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vortex mixer
-
Sterile microcentrifuge tubes
Protocol:
-
Stock Solution (e.g., 10 mM):
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in an appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the compound is completely dissolved.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
Working Solutions:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Prepare serial dilutions of the stock solution in PBS or the specific assay buffer to achieve the desired final concentrations for treating the erythrocytes.
-
Important: Ensure the final concentration of DMSO in the assay is consistent across all conditions (including vehicle control) and is at a level that does not affect erythrocyte integrity (typically ≤ 0.5%).
-
Preparation of Human Erythrocytes
Freshly isolated human erythrocytes are essential for these assays.
Materials:
-
Whole blood from healthy donors (with appropriate consent and ethical approval)
-
Anticoagulant (e.g., EDTA, heparin)
-
Cold PBS (pH 7.4)
-
Refrigerated centrifuge
-
Sterile conical tubes
Protocol:
-
Collect whole blood into tubes containing an anticoagulant.
-
Centrifuge the blood at 1,000 x g for 10 minutes at 4°C to separate the plasma, buffy coat, and erythrocytes.
-
Carefully aspirate and discard the plasma and buffy coat.
-
Resuspend the erythrocyte pellet in 10 volumes of cold PBS.
-
Centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Aspirate and discard the supernatant.
-
Repeat the washing steps (4-6) two more times to ensure the removal of plasma proteins and other blood components.
-
After the final wash, resuspend the erythrocyte pellet in the appropriate assay buffer to the desired hematocrit (e.g., 2% for hemolysis assays).
Assessment of AQP3-Mediated Glycerol Permeability using Stopped-Flow Light Scattering
This is a specialized technique to measure rapid changes in cell volume due to solute and water movement. The inhibition of glycerol transport by this compound can be quantified using this method.[2]
Principle: When erythrocytes are rapidly mixed with a hyperosmotic solution containing a permeable solute like glycerol, they initially shrink due to water efflux and then swell as glycerol and water enter the cell, eventually returning to their original volume. The rate of this volume increase is dependent on the glycerol permeability. This compound will slow down this swelling phase.
Experimental Workflow:
Caption: Workflow for assessing AQP3 inhibition via stopped-flow light scattering.
Protocol:
-
Prepare washed erythrocytes as described in section 3.2.
-
Pre-incubate a suspension of erythrocytes with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 15-30 minutes) at 37°C.
-
Load one syringe of the stopped-flow apparatus with the treated erythrocyte suspension.
-
Load the second syringe with a hyperosmotic glycerol solution (e.g., PBS containing a final concentration of 100-200 mM glycerol).
-
Initiate rapid mixing of the two solutions.
-
Record the change in 90° light scattering over time. An initial increase in scattering corresponds to cell shrinkage, followed by a decrease as the cells swell.
-
Fit the swelling phase of the light scattering curve to an exponential function to determine the rate constant (k), which is proportional to the glycerol permeability.
-
Plot the rate constants against the concentration of this compound to determine the IC50 value.
Hemolysis Assay for Cytotoxicity Assessment
It is crucial to determine if this compound induces hemolysis, which would indicate membrane damage.
Principle: Hemolysis is the rupture of erythrocytes, leading to the release of hemoglobin. The amount of hemoglobin released into the supernatant can be quantified spectrophotometrically by measuring its absorbance at a specific wavelength.
Protocol:
-
Prepare a 2% suspension of washed erythrocytes in PBS.
-
In a 96-well plate, add 100 µL of the erythrocyte suspension to each well.
-
Add 100 µL of this compound solutions at various concentrations (e.g., 0.1 µM to 100 µM) to the wells.
-
Controls:
-
Negative Control (0% Hemolysis): Add 100 µL of PBS (with the same final DMSO concentration as the test wells).
-
Positive Control (100% Hemolysis): Add 100 µL of 1% Triton X-100 solution.
-
-
Incubate the plate at 37°C for a specified time (e.g., 1-4 hours).
-
After incubation, centrifuge the plate at 800 x g for 10 minutes to pellet the intact erythrocytes.
-
Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm using a microplate reader.
-
Calculation:
-
Percent Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
-
Safety Precautions
-
Handle all human blood products using universal precautions and appropriate personal protective equipment (PPE).
-
This compound is a chemical compound; consult the Safety Data Sheet (SDS) for specific handling and disposal instructions.
-
Use appropriate laboratory practices to minimize exposure to chemicals and biological materials.
References
Application Notes and Protocols for DFP00173 in Stopped-Flow Light Scattering
For Researchers, Scientists, and Drug Development Professionals
Introduction
DFP00173 is a potent and selective small-molecule inhibitor of Aquaporin-3 (AQP3), a channel protein that facilitates the transport of water and small neutral solutes like glycerol (B35011) across cell membranes.[1][2][3] AQP3 is implicated in various physiological processes, including skin hydration, renal water reabsorption, and has been identified as a potential drug target in certain pathologies.[4] Stopped-flow light scattering is a powerful biophysical technique used to study the kinetics of rapid reactions in solution, such as the transport of water and solutes across cell membranes on a millisecond timescale.[5][6][7] This document provides detailed application notes and protocols for utilizing this compound in stopped-flow light scattering experiments to investigate AQP3 function and inhibition.
Principle of the Assay
The stopped-flow light scattering technique measures changes in the volume of cells or vesicles in response to an osmotic gradient.[8] When cells are rapidly mixed with a hyperosmotic solution containing a permeable solute like glycerol, there is an initial rapid efflux of water, causing the cells to shrink. This shrinkage leads to an increase in light scattering. Subsequently, as glycerol enters the cells down its concentration gradient, water follows, causing the cells to swell back towards their original volume. This swelling phase results in a decrease in light scattering.[5][6] By monitoring the change in light scattering over time, the permeability of the cell membrane to water and glycerol can be determined. This compound, as an inhibitor of AQP3, is expected to reduce the rate of glycerol-induced cell swelling in cells expressing AQP3.
Quantitative Data Summary
The inhibitory potency of this compound against various aquaporin isoforms has been characterized using different assay systems. The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Assay System | Notes | Reference |
| IC50 (hAQP3) | ~0.1-0.4 µM | Water permeability in CHO cells | hAQP3: human Aquaporin-3 | [1][2][3] |
| IC50 (mAQP3) | ~0.1 µM | Water permeability in CHO cells | mAQP3: mouse Aquaporin-3 | [9] |
| IC50 (hErythrocyte Glycerol Permeability) | ~0.2 µM | Stopped-flow light scattering | Primarily mediated by AQP3 | [2][4] |
| Selectivity | Low efficacy towards AQP7 and AQP9 | Water permeability in CHO cells | Demonstrates selectivity for AQP3 | [1][2][3] |
Experimental Protocols
Protocol 1: Preparation of Human Erythrocytes for Stopped-Flow Light Scattering
This protocol describes the preparation of human erythrocytes (red blood cells), which endogenously express AQP3, for use in stopped-flow light scattering experiments.
Materials:
-
Freshly drawn human blood with anticoagulant (e.g., EDTA)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Isotonic buffer (e.g., 150 mM NaCl, 10 mM HEPES, pH 7.4)
-
This compound stock solution (in DMSO)
-
Centrifuge
Procedure:
-
Collect fresh human blood in a tube containing an anticoagulant.
-
Centrifuge the blood at 1,000 x g for 10 minutes at 4°C to pellet the erythrocytes.
-
Carefully remove the plasma and buffy coat (the white layer of leukocytes and platelets) by aspiration.
-
Resuspend the erythrocyte pellet in 10 volumes of cold PBS.
-
Centrifuge at 1,000 x g for 5 minutes at 4°C and discard the supernatant.
-
Repeat the washing steps (4 and 5) three more times to ensure complete removal of plasma proteins and other blood components.
-
After the final wash, resuspend the erythrocyte pellet in the isotonic buffer to a hematocrit of approximately 50%.
-
For inhibitor studies, dilute the washed erythrocyte suspension to the desired final hematocrit (e.g., 2%) in isotonic buffer.
-
Add this compound from a concentrated stock solution to the erythrocyte suspension to achieve the desired final concentrations. Ensure the final DMSO concentration is low (e.g., <0.5%) and consistent across all samples, including the vehicle control.
-
Incubate the erythrocytes with this compound for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C to allow for inhibitor binding.
-
The prepared erythrocyte suspension is now ready for the stopped-flow experiment.
Protocol 2: Measurement of Glycerol Permeability using Stopped-Flow Light Scattering
This protocol details the procedure for measuring the glycerol permeability of prepared erythrocytes using a stopped-flow instrument.
Materials:
-
Prepared erythrocyte suspension (with and without this compound)
-
Hyperosmotic glycerol solution (e.g., Isotonic buffer supplemented with 200 mM glycerol to achieve a final concentration of 100 mM after mixing)
-
Stopped-flow instrument equipped with a light scattering detector
Procedure:
-
Instrument Setup:
-
Loading the Syringes:
-
Load one syringe of the stopped-flow apparatus with the prepared erythrocyte suspension (e.g., 2% hematocrit in isotonic buffer, with or without this compound).
-
Load the second syringe with the hyperosmotic glycerol solution.
-
-
Data Acquisition:
-
Initiate the stopped-flow experiment. The instrument will rapidly mix the erythrocyte suspension with the hyperosmotic glycerol solution (1:1 ratio).
-
Record the change in light scattering intensity at 90° over time (e.g., for 120 seconds).[5][6]
-
The initial rapid increase in light scattering corresponds to cell shrinkage due to water efflux. This is followed by a slower decrease in light scattering as glycerol and water enter the cell, causing it to swell.
-
-
Data Analysis:
-
Fit the cell-swelling phase of the light scattering curve to a single exponential function to obtain the time constant (τ, in seconds).[5][6]
-
Calculate the coefficient of glycerol permeability (Pgly, in cm/s) using the following equation:[5][6] P_gly = k / (S/V) where k = 1/τ is the rate constant and S/V is the surface-to-volume ratio of the erythrocytes.
-
Compare the Pgly values for erythrocytes treated with different concentrations of this compound to the vehicle control to determine the extent of inhibition.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Visualizations
This compound Inhibition of AQP3-Mediated Glycerol Transport
References
- 1. Permeability characteristics of erythrocyte ghosts prepared under isoionic conditions by a glycol-induced osmotic lysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification and characterization of potent and selective aquaporin-3 and aquaporin-7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitors of Mammalian Aquaporin Water Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stopped-flow Light Scattering Analysis of Red Blood Cell Glycerol Permeability [en.bio-protocol.org]
- 6. Stopped-flow Light Scattering Analysis of Red Blood Cell Glycerol Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biologic.net [biologic.net]
- 8. biologic.net [biologic.net]
- 9. researchgate.net [researchgate.net]
- 10. Aquaporin-7-Mediated Glycerol Permeability Is Linked to Human Sperm Motility in Asthenozoospermia and during Sperm Capacitation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DFP00173 using the Calcein Fluorescence Quenching Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
DFP00173 has been identified as a potent and selective inhibitor of Aquaporin-3 (AQP3), a channel protein facilitating the transport of water, glycerol, and hydrogen peroxide (H₂O₂) across the cell membrane.[1][2][3] The calcein (B42510) fluorescence quenching assay is a robust method to measure AQP-mediated water transport in live cells, making it an ideal tool for characterizing the inhibitory activity of compounds like this compound.[4][5] This document provides detailed application notes and protocols for utilizing this assay to study this compound.
Aquaporins (AQPs) are integral membrane proteins that play a crucial role in regulating water homeostasis in various physiological processes.[4][6] AQP3, in particular, has been implicated in pathological conditions, including cancer, due to its role in facilitating the transport of signaling molecules like H₂O₂.[2] The ability of AQP3 to transport H₂O₂ can influence intracellular signaling cascades, such as the PI3K/Akt and MAPK/ERK pathways, which are critical in cell proliferation, migration, and survival.[2] Therefore, inhibitors of AQP3 like this compound are valuable research tools and potential therapeutic agents.
The calcein fluorescence quenching assay relies on the principle that the fluorescence of the calcein dye is dependent on its concentration.[4] When cells loaded with calcein are exposed to a hypertonic solution, water efflux occurs, leading to cell shrinkage. This increases the intracellular calcein concentration, resulting in self-quenching and a decrease in fluorescence intensity. The rate of fluorescence quenching is proportional to the rate of water transport across the plasma membrane.[4] By measuring this rate in the presence and absence of an inhibitor like this compound, the inhibitory potency of the compound on AQP3-mediated water transport can be quantified.
Data Presentation
The inhibitory activity of this compound on various aquaporin isoforms has been quantified using the calcein fluorescence quenching assay. The half-maximal inhibitory concentration (IC₅₀) values provide a measure of the compound's potency and selectivity.
| Compound | Target Aquaporin | Cell Line | Assay | IC₅₀ (µM) | Reference |
| This compound | Mouse AQP3 | CHO cells | Calcein Fluorescence Quenching | ~0.1 - 0.4 | [1] |
| This compound | Human AQP3 | CHO cells | Calcein Fluorescence Quenching | ~0.1 - 0.4 | [1] |
| This compound | Mouse AQP7 | CHO cells | Calcein Fluorescence Quenching | Low Efficacy | [1] |
| This compound | Mouse AQP9 | CHO cells | Calcein Fluorescence Quenching | Low Efficacy | [1] |
| This compound | Human AQP3 (Glycerol Permeability) | Human Erythrocytes | Stopped-Flow Light Scattering | ~0.2 | [3] |
Experimental Protocols
This section provides a detailed protocol for measuring the inhibitory effect of this compound on AQP3-mediated water transport using the calcein fluorescence quenching assay in a 96-well plate format. This protocol is adapted from established methods for screening aquaporin inhibitors.[4][7][8]
Materials
-
Chinese Hamster Ovary (CHO) cells stably expressing AQP3 (or other suitable adherent cell line)
-
This compound (stock solution in DMSO)
-
Calcein-AM (acetoxymethyl ester)
-
Probenecid
-
Pluronic™ F-127 (optional)
-
Cell culture medium (e.g., DMEM/F-12)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Hanks' Balanced Salt Solution (HBSS)
-
D-Mannitol
-
DMSO (Dimethyl sulfoxide)
-
96-well black-walled, clear-bottom microplates
-
Fluorescence microplate reader with automated injection capabilities
Experimental Workflow
References
- 1. Identification and characterization of potent and selective aquaporin-3 and aquaporin-7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Calcein Fluorescence Quenching to Measure Plasma Membrane Water Flux in Live Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods for studying mammalian aquaporin biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Calcein Fluorescence Quenching to Measure Plasma Membrane Water Flux in Live Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Automated Cell-Based Assay for Screening of Aquaporin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cu1+, but not Cu2+ is capable of inhibition of AQP4 permeability in an in vitro CHO cell based model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DFP00173 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
DFP00173 is a potent and selective small-molecule inhibitor of Aquaporin-3 (AQP3), a transmembrane water and small solute channel.[1] AQP3 is overexpressed in various cancer types and has been implicated in promoting tumor progression through effects on cell proliferation, migration, and invasion.[2] Inhibition of AQP3 by this compound presents a promising therapeutic strategy for cancers dependent on AQP3 function. These application notes provide detailed protocols for utilizing this compound to study its effects on cancer cell lines.
Mechanism of Action
This compound selectively blocks the channel of AQP3, thereby inhibiting the transport of water, glycerol, and hydrogen peroxide across the cell membrane. The IC50 for inhibiting mouse and human AQP3 is in the range of 0.1-0.4 µM.[1] In cancer cells, this inhibition can disrupt several key processes that contribute to tumorigenesis. For instance, in multiple myeloma cell lines, this compound has been shown to reduce cell viability and mitochondrial respiration.[3]
Data Presentation
Inhibitory Activity of this compound
| Target | Species | Assay | IC50 | Reference |
| AQP3 | Human, Mouse | Water Permeability | ~0.1-0.4 µM | [1] |
| AQP3 | Human | Glycerol Permeability (Erythrocytes) | ~0.2 µM | MedchemExpress |
Effects of this compound on Cancer Cell Lines
A study on four multiple myeloma cell lines demonstrated that this compound:
-
Reduced cell growth.[3]
-
Decreased mitochondrial respiration rate and electron transport chain complex I activity.[3]
-
Potentiated the anti-proliferative efficacy of the anticancer drug venetoclax.[3]
Note: Specific IC50 values for the anti-proliferative effects of this compound on different cancer cell lines are not yet widely published. Researchers should determine the optimal concentration range for their specific cell line and assay, starting with concentrations from 0.1 µM to 10 µM.
Signaling Pathways
AQP3 has been shown to influence several cancer-related signaling pathways. Inhibition of AQP3 with this compound is hypothesized to modulate these pathways, leading to anti-cancer effects.
Caption: this compound inhibits AQP3, affecting downstream signaling.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium at 2X the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions (or vehicle control) to the respective wells.
-
Incubate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis in cancer cells treated with this compound using flow cytometry.
Materials:
-
Cancer cell line of interest
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound (and a vehicle control) for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Cell Migration Assay (Wound Healing/Scratch Assay)
This protocol provides a method to assess the effect of this compound on cancer cell migration.
Materials:
-
Cancer cell line of interest
-
This compound
-
6-well or 12-well plates
-
200 µL pipette tip
-
Microscope with a camera
Protocol:
-
Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing the desired concentrations of this compound or a vehicle control.
-
Capture images of the wound at 0 hours.
-
Incubate the plate at 37°C and 5% CO2.
-
Capture images of the same wound area at subsequent time points (e.g., 6, 12, 24 hours).
-
Measure the width of the wound at different points for each image and calculate the percentage of wound closure over time.
Caption: Workflow for the wound healing assay.
Western Blot Analysis of Signaling Pathways
This protocol is for examining the effect of this compound on the phosphorylation status of key proteins in signaling pathways like PI3K/Akt.
Materials:
-
Cancer cell line of interest
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-total-Akt, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and treat with this compound as desired.
-
Lyse the cells with RIPA buffer and collect the lysates.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Troubleshooting and Considerations
-
Solubility of this compound: this compound is typically dissolved in DMSO to make a stock solution. Ensure the final DMSO concentration in the culture medium is low (<0.1%) to avoid solvent-induced toxicity.
-
Cell Line Variability: The response to this compound can vary significantly between different cancer cell lines. It is crucial to perform dose-response experiments for each cell line to determine the optimal working concentration.
-
Assay Duration: The incubation time for each assay should be optimized. For proliferation assays, longer incubation times (48-72h) are common, while for signaling studies, shorter time points may be necessary to capture transient effects.
-
Controls: Always include appropriate controls in your experiments, including a vehicle control (e.g., DMSO) and untreated cells. For signaling studies, a positive control that activates the pathway of interest can be beneficial.
These application notes and protocols provide a framework for investigating the anti-cancer effects of the AQP3 inhibitor this compound. By carefully designing and executing these experiments, researchers can elucidate the therapeutic potential of targeting AQP3 in various cancer models.
References
DFP00173: In Vivo Formulation and Administration Application Notes
For research use only. Not for use in humans.
Introduction
DFP00173 is a potent and selective small-molecule inhibitor of Aquaporin-3 (AQP3).[1][2] AQP3, an aquaglyceroporin, facilitates the transport of water, glycerol (B35011), and hydrogen peroxide (H₂O₂) across the cell membrane.[1][2] Its role in various physiological and pathological processes, including cell migration, proliferation, and signal transduction, has made it a target of interest in drug discovery, particularly in oncology and inflammatory diseases. These application notes provide detailed protocols for the in vivo formulation and administration of this compound for preclinical research.
Mechanism of Action
This compound selectively inhibits AQP3, thereby blocking the transport of glycerol and hydrogen peroxide into the cell. The inhibition of H₂O₂ transport is of particular significance as it can modulate intracellular signaling pathways that are sensitive to reactive oxygen species (ROS). For instance, AQP3-mediated H₂O₂ transport has been shown to influence the activation of NF-κB and PI3K/Akt signaling cascades. By inhibiting AQP3, this compound can attenuate these downstream signaling events.
Quantitative Data Summary
Currently, detailed in vivo pharmacokinetic and pharmacodynamic data for this compound from peer-reviewed literature is limited. The following tables summarize the available in vitro data and provide recommended formulations for in vivo studies based on information from commercial suppliers.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Species | IC₅₀ | Reference |
| AQP3 | Mouse | ~0.1-0.4 µM | [1] |
| AQP3 | Human | ~0.1-0.4 µM | [1] |
| AQP3 (glycerol permeability) | Human (erythrocytes) | ~0.2 µM |
Table 2: Selectivity of this compound
| Target | Selectivity | Reference |
| AQP7 | Low efficacy | [1] |
| AQP9 | Low efficacy | [1] |
Table 3: Recommended In Vivo Formulations
| Formulation Components | Solubility | Notes |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL | A clear solution can be achieved. Prepare fresh daily. |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL | Suitable for oral gavage. Prepare fresh daily. |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal (i.p.) Injection
This protocol describes the preparation of a 1 mL solution of this compound at a concentration of 2 mg/mL.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80, sterile
-
Saline (0.9% NaCl), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a stock solution: Weigh the appropriate amount of this compound and dissolve it in DMSO to create a stock solution (e.g., 20.8 mg/mL).
-
Add PEG300: In a sterile microcentrifuge tube, add 400 µL of PEG300.
-
Add this compound stock: Add 100 µL of the this compound stock solution to the PEG300. Vortex thoroughly until the solution is clear.
-
Add Tween-80: Add 50 µL of Tween-80 to the mixture and vortex until fully incorporated.
-
Add Saline: Add 450 µL of sterile saline to bring the final volume to 1 mL. Vortex until the solution is homogenous.
-
Administration: The solution is now ready for intraperitoneal injection in a suitable animal model. It is recommended to use the solution on the same day it is prepared.
Protocol 2: Preparation of this compound for Oral Gavage
This protocol describes the preparation of a 1 mL suspension of this compound in a corn oil-based vehicle.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Corn oil, sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a stock solution: Weigh the appropriate amount of this compound and dissolve it in DMSO to create a stock solution (e.g., 20.8 mg/mL).
-
Add Corn Oil: In a sterile microcentrifuge tube, add 900 µL of sterile corn oil.
-
Add this compound stock: Add 100 µL of the this compound stock solution to the corn oil.
-
Homogenize: Vortex the mixture thoroughly to ensure a uniform suspension.
-
Administration: The suspension is now ready for administration via oral gavage. Ensure the suspension is well-mixed immediately before each administration.
Visualizations
References
Measuring Aquaporin-3 Inhibition with DFP00173: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aquaporin-3 (AQP3) is a member of the aquaglyceroporin family of membrane channels, facilitating the transport of water, glycerol (B35011), and hydrogen peroxide across the cell membrane.[1] Its involvement in various physiological processes, including skin hydration, renal water reabsorption, and cell proliferation, has made it a compelling target for drug discovery.[1] Furthermore, AQP3-mediated hydrogen peroxide transport has been implicated in signaling pathways, such as the NF-κB pathway, which is crucial in inflammatory responses.[2][3][4] DFP00173 has been identified as a potent and selective small-molecule inhibitor of AQP3, making it a valuable tool for studying the physiological and pathological roles of this channel.[5][6] This document provides detailed protocols for measuring the inhibition of AQP3 by this compound, along with quantitative data and visual representations of the experimental workflows and associated signaling pathways.
Quantitative Data Summary
The inhibitory activity of this compound on various aquaporin isoforms is summarized in the tables below. The data highlights the potency and selectivity of this compound for AQP3.
Table 1: Inhibitory Activity (IC50) of this compound on AQP3 Water Permeability
| Species | AQP3 Isoform | IC50 (µM) | Reference |
| Mouse | AQP3 | ~0.1 - 0.4 | [6] |
| Human | AQP3 | ~0.1 - 0.4 | [6] |
Table 2: Inhibitory Activity (IC50) of this compound on AQP3 Glycerol Permeability
| Cell Type | IC50 (µM) | Reference |
| Human Erythrocytes | ~0.2 | [5] |
Table 3: Selectivity of this compound for AQP Isoforms (Water Permeability)
| AQP Isoform | Species | Inhibition | IC50 (µM) | Reference |
| AQP7 | Mouse | Low Efficacy | N/A | [6] |
| AQP9 | Mouse | Low Efficacy | N/A | [6] |
Experimental Protocols
Two primary assays are employed to measure the inhibition of AQP3 function by this compound: the calcein (B42510) fluorescence quenching assay for water permeability and the stopped-flow light scattering assay for glycerol permeability.
Protocol 1: Calcein Fluorescence Quenching Assay for AQP3 Water Permeability
This assay measures the rate of osmotically induced cell volume changes by monitoring the fluorescence of calcein, a dye that self-quenches at high concentrations.
Materials:
-
Cells expressing AQP3 (e.g., CHO-AQP3, HEK293-AQP3)
-
This compound
-
Calcein-AM (acetoxymethyl ester)
-
Isotonic buffer (e.g., PBS)
-
Hypertonic buffer (e.g., PBS with added mannitol (B672) or sucrose)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with injection capabilities
Procedure:
-
Cell Seeding: Seed AQP3-expressing cells in a 96-well plate to achieve a confluent monolayer on the day of the assay.
-
Calcein Loading:
-
Wash the cells with isotonic buffer.
-
Incubate the cells with 10 µM calcein-AM in isotonic buffer for 45-60 minutes at 37°C.[6]
-
Wash the cells twice with isotonic buffer to remove extracellular calcein-AM.
-
-
Inhibitor Incubation:
-
Add varying concentrations of this compound (or vehicle control) to the wells and incubate for 15-30 minutes at 37°C.
-
-
Fluorescence Measurement:
-
Place the plate in a fluorescence plate reader pre-set to 37°C.
-
Set the excitation and emission wavelengths to 490 nm and 520 nm, respectively.[6]
-
Record a baseline fluorescence reading for 5-10 seconds.
-
Inject a hypertonic buffer to induce an osmotic gradient, causing cell shrinkage and an increase in intracellular calcein concentration, leading to fluorescence quenching.
-
Continue to record the fluorescence for 60-120 seconds.
-
-
Data Analysis:
-
The rate of fluorescence quenching is proportional to the rate of water efflux.
-
Fit the initial phase of the fluorescence decay to a single exponential function to determine the rate constant.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response curve to a sigmoidal equation.
-
Protocol 2: Stopped-Flow Light Scattering Assay for AQP3 Glycerol Permeability
This technique measures changes in cell volume by detecting alterations in light scattering as cells swell or shrink in response to osmotic gradients. It is particularly useful for measuring the permeability of small solutes like glycerol.
Materials:
-
Human red blood cells (RBCs) or other AQP3-expressing cells
-
This compound
-
Isotonic buffer (e.g., 1x DPBS, 300 mOsM)
-
Hypertonic glycerol solution (e.g., 1x DPBS with 100 mM glycerol, resulting in a hypertonic solution)[7]
-
Stopped-flow apparatus with a light scattering detector
Procedure:
-
Cell Preparation:
-
Isolate human RBCs by centrifugation and wash them three times with isotonic buffer.
-
Resuspend the RBCs in isotonic buffer to a final concentration of 1% hematocrit.[7]
-
-
Inhibitor Incubation:
-
Incubate the RBC suspension with varying concentrations of this compound (or vehicle control) for a predetermined time (e.g., 30 minutes) at room temperature.
-
-
Stopped-Flow Measurement:
-
Load one syringe of the stopped-flow apparatus with the RBC suspension (with or without inhibitor).
-
Load the second syringe with the hypertonic glycerol solution.
-
Set the instrument to record 90° light scattering at a wavelength of 530 nm.[7]
-
Rapidly mix the contents of the two syringes. The initial hypertonic gradient will cause the RBCs to shrink, increasing light scattering. As glycerol enters the cells followed by water, the cells will swell, causing a decrease in light scattering.
-
Record the light scattering signal for approximately 120 seconds.[7]
-
-
Data Analysis:
-
The initial rapid increase in light scattering corresponds to water efflux (cell shrinkage).
-
The subsequent slower decrease in light scattering represents glycerol and water influx (cell swelling).
-
Fit the swelling phase of the curve to a single exponential function to obtain the rate constant (k), which is inversely proportional to the glycerol permeability.[7]
-
Calculate the percentage of inhibition for each this compound concentration.
-
Determine the IC50 value from the dose-response curve.
-
Visualizations
Experimental Workflow: Measuring AQP3 Inhibition
Caption: Workflow for measuring AQP3 inhibition.
AQP3-Mediated Signaling Pathway
Caption: AQP3-mediated H₂O₂ transport and NF-κB activation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Calcein Fluorescence Quenching to Measure Plasma Membrane Water Flux in Live Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aquaporin-3-mediated hydrogen peroxide transport is required for NF-κB signalling in keratinocytes and development of psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aquaporin-3-mediated hydrogen peroxide transport is required for NF-κB signalling in keratinocytes and development of psoriasis [escholarship.org]
- 5. Stopped-flow Light Scattering Analysis of Red Blood Cell Glycerol Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Automated Cell-Based Assay for Screening of Aquaporin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stopped-flow Light Scattering Analysis of Red Blood Cell Glycerol Permeability [en.bio-protocol.org]
Troubleshooting & Optimization
Navigating DFP00173: A Technical Guide to Solubility and Experimental Success
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for working with DFP00173, a potent and selective aquaporin-3 (AQP3) inhibitor. This compound's hydrophobic nature presents challenges in achieving optimal solubility for various experimental settings. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols to ensure reliable and reproducible results in your research.
Troubleshooting Common Solubility Issues
Researchers may encounter difficulties when preparing this compound solutions. Below are common problems and their recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon addition to aqueous buffer. | This compound is poorly soluble in aqueous solutions. | Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO first. Then, dilute the stock solution into your aqueous buffer with vigorous vortexing. For in vivo studies, consider using a co-solvent system.[1][2][3] |
| Compound fails to dissolve completely in DMSO. | The concentration may be too high, or the DMSO may have absorbed moisture. | Use fresh, anhydrous DMSO.[4] The solubility in DMSO is high (≥ 100 mg/mL), but sonication can aid dissolution.[1][2] If issues persist, gently warming the solution may help. |
| Inconsistent results between experiments. | Variability in solution preparation, including solvent purity and storage conditions. | Always use fresh, high-purity solvents. Prepare fresh working solutions for each experiment and avoid repeated freeze-thaw cycles of the stock solution.[3] Aliquot stock solutions and store them at -80°C for long-term stability.[2][3] |
| Phase separation or precipitation in in vivo formulations. | Improper mixing of components or exceeding the solubility limit in the final vehicle. | Add each component of the solvent system sequentially and ensure complete mixing at each step.[1][3] Sonication and gentle heating can be used to aid dissolution in the final formulation.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is soluble in DMSO at concentrations of ≥ 100 mg/mL (301.06 mM)[1] or 45 mg/mL (135.48 mM)[2], and 66 mg/mL (198.69 mM)[4]. It is advisable to use fresh, anhydrous DMSO as it is hygroscopic and absorbed moisture can reduce the solubility of the compound.[4]
Q2: How should I store this compound?
A2: this compound powder should be stored at -20°C for up to 3 years.[1][2] Stock solutions in solvent should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or 1 year, or at -20°C for up to 1 month.[1][2][3]
Q3: What is the solubility of this compound in aqueous solutions?
A3: this compound is practically insoluble or only slightly soluble in water.[2] Therefore, for experiments in aqueous media, it is crucial to first dissolve the compound in DMSO and then dilute it to the final concentration.
Q4: Are there established formulations for in vivo studies?
A4: Yes, several vehicle formulations have been developed to improve the solubility and bioavailability of this compound for in vivo experiments. These typically involve a co-solvent system. Commonly used formulations are summarized in the table below.
Quantitative Solubility Data
The following tables provide a summary of this compound solubility in various solvents and formulations.
Table 1: Solubility in Common Solvents
| Solvent | Solubility (mg/mL) | Molar Equivalent | Reference |
| DMSO | ≥ 100 | ≥ 301.06 mM | [1] |
| DMSO | 45 | 135.48 mM | [2] |
| DMSO | 66 | 198.69 mM | [4] |
| Water | < 1 (insoluble or slightly soluble) | - | [2] |
| Ethanol | Insoluble | - | [4] |
Table 2: Formulations for In Vivo Studies
| Formulation Composition | Achieved Solubility | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (6.26 mM) | [1][3] |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 2.08 mg/mL (6.26 mM) | [1][3] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (6.26 mM) | [1][3] |
| 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH₂O | Not specified, clear solution | [4] |
| CMC-Na | ≥ 5 mg/mL (Homogeneous suspension) | [4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of this compound powder (Molecular Weight: 332.16 g/mol ). For 1 mL of a 10 mM solution, weigh 3.32 mg.
-
Dissolution: Add the weighed this compound to a sterile microcentrifuge tube. Add the calculated volume of fresh, anhydrous DMSO.
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Sonication may be used to facilitate dissolution.[2]
-
Storage: Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -80°C.[3]
Protocol 2: Preparation of this compound Formulation for In Vivo Oral Administration (Co-solvent System)
This protocol is based on the formulation: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[1][3]
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
In a sterile tube, add 100 µL of the this compound DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 and mix again until the solution is homogeneous.
-
Finally, add 450 µL of saline to bring the total volume to 1 mL. Mix thoroughly.
-
The final concentration of this compound will be 2.08 mg/mL. The prepared formulation should be a clear solution.[1][3]
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental and biological context of this compound, the following diagrams are provided.
Caption: Workflow for preparing this compound solutions.
Caption: Inhibition of AQP3-mediated transport by this compound.
References
Technical Support Center: Optimizing DFP00173 Concentration for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information for effectively utilizing DFP00173, a potent and selective Aquaporin-3 (AQP3) inhibitor, in in vitro experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the successful optimization of this compound concentrations for your specific research needs.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Aquaporin-3 (AQP3).[1][2][3][4] It functions by binding to the cytoplasmic entrance of the AQP3 channel, thereby blocking the transport of water, glycerol (B35011), and hydrogen peroxide across the cell membrane.[5]
Q2: What is the IC50 of this compound?
A2: The half-maximal inhibitory concentration (IC50) of this compound for both mouse and human AQP3 is in the range of 0.1 to 0.4 µM.[1][2][4][6][7] For the inhibition of glycerol permeability in human erythrocytes, the IC50 is approximately 0.2 µM.[2][4]
Q3: What is a recommended starting concentration range for in vitro experiments?
A3: Based on its IC50, a good starting point for most cell-based assays is a concentration range of 0.1 µM to 10 µM. However, the optimal concentration is cell-type dependent and should be determined empirically. One study reported using 2.5 µM this compound for 48 hours in HCT8 cells.[8][9] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions, ensure the final DMSO concentration in your cell culture medium is non-toxic, typically below 0.5%.
Q5: What are the known signaling pathways affected by AQP3 inhibition with this compound?
A5: AQP3-mediated transport of water, glycerol, and hydrogen peroxide can influence several downstream signaling pathways. Inhibition of AQP3 can affect the phosphorylation status of key signaling proteins such as Akt and Erk.[10] AQP3 expression itself is regulated by upstream factors including Epidermal Growth Factor (EGF) and estrogen.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect at expected concentrations | - Cell line may not express AQP3 at sufficient levels.- The experimental endpoint is not sensitive to AQP3 inhibition.- Compound degradation. | - Confirm AQP3 expression in your cell line via Western Blot or qPCR.- Choose an endpoint known to be affected by AQP3, such as glycerol uptake or cell migration.- Prepare fresh working solutions of this compound for each experiment. |
| High cytotoxicity observed | - The concentration of this compound is too high for the specific cell line.- The final DMSO concentration is toxic to the cells. | - Perform a dose-response cytotoxicity assay (e.g., MTT or Trypan Blue) to determine the non-toxic concentration range.- Ensure the final DMSO concentration in the culture medium is at a safe level (typically <0.5%). |
| Inconsistent results between experiments | - Variation in cell density or passage number.- Inconsistent incubation times.- Freeze-thaw cycles of the this compound stock solution. | - Maintain consistent cell seeding density and use cells within a narrow passage number range.- Standardize all incubation times.- Aliquot the this compound stock solution to avoid repeated freezing and thawing. |
| Potential off-target effects | - At high concentrations, small molecule inhibitors may interact with other proteins. | - Use the lowest effective concentration of this compound as determined by your dose-response experiments.- Consider using a negative control compound with a similar chemical structure but no activity against AQP3, if available. |
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Species | Assay System | Reference |
| IC50 (AQP3 Inhibition) | 0.1 - 0.4 µM | Human, Mouse | Recombinant protein/cell-based | [1][2][4][6][7] |
| IC50 (Glycerol Permeability) | ~0.2 µM | Human | Erythrocytes | [2][4] |
| Selectivity | Selective for AQP3 over AQP7 and AQP9 | - | - | [1][2][4] |
| Example In Vitro Concentration | 2.5 µM for 48h | Human | HCT8 cells | [8][9] |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration using a Cell Viability Assay (MTT Assay)
This protocol outlines the steps to determine the cytotoxic effects of this compound on a given cell line and to identify a suitable concentration range for further experiments.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. A suggested starting range is 0.1, 0.5, 1, 2.5, 5, and 10 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Treatment: Remove the medium from the cells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the concentration range that does not induce significant cytotoxicity.
Protocol 2: Western Blot Analysis of Akt and Erk Phosphorylation
This protocol describes how to assess the effect of this compound on the phosphorylation status of key downstream targets of AQP3 signaling.
Materials:
-
This compound
-
Cell line of interest
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-Erk1/2 (Thr202/Tyr204), anti-total-Erk1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency and treat with the desired concentration of this compound (determined from the viability assay) for a specific time. Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
AQP3 Signaling Pathway
The following diagram illustrates the known upstream regulators and downstream signaling pathways influenced by AQP3.
Caption: AQP3 signaling network and the inhibitory action of this compound.
Experimental Workflow for this compound Concentration Optimization
The following diagram outlines a logical workflow for determining the optimal concentration of this compound for your in vitro experiments.
Caption: Workflow for optimizing this compound in vitro concentration.
References
- 1. Aquaporin-3 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Identification and characterization of potent and selective aquaporin-3 and aquaporin-7 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and characterization of potent and selective aquaporin-3 and aquaporin-7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | dDAVP Downregulates the AQP3-Mediated Glycerol Transport via V1aR in Human Colon HCT8 Cells [frontiersin.org]
- 9. dDAVP Downregulates the AQP3-Mediated Glycerol Transport via V1aR in Human Colon HCT8 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Potential off-target effects of DFP00173
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of DFP00173. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and selective inhibitor of Aquaporin-3 (AQP3).[1][2][3] It has been shown to inhibit both mouse and human AQP3 with an IC50 value in the range of 0.1 to 0.4 µM.[1][2][3][4] Its primary mechanism of action is the inhibition of AQP3-mediated water and glycerol (B35011) permeability.[4]
Q2: What is known about the selectivity of this compound?
This compound has demonstrated selectivity for AQP3 over the homologous aquaglyceroporin isoforms AQP7 and AQP9.[1][3][4][5] Studies have shown that it has low efficacy towards mouse AQP7 and AQP9.[4][6] Additionally, this compound has been noted to block H2O2 permeability through aquaglyceroporins.[4][6][7]
Q3: Are there any known off-target effects of this compound on unrelated protein families?
Currently, publicly available data primarily focuses on the selectivity of this compound within the aquaporin family. While no significant cytotoxic or anti-proliferative effects were observed in CHO cells at concentrations up to 25 µM, comprehensive screening against broader panels of unrelated proteins (e.g., kinases, GPCRs) has not been extensively reported in the available literature.[7] Therefore, it is crucial for researchers to consider and investigate potential off-target effects in their experimental systems.
Q4: What are off-target effects and why should I be concerned about them when using this compound?
Off-target effects occur when a compound like this compound binds to and alters the function of proteins other than its intended target, AQP3.[8] These unintended interactions can lead to misinterpretation of experimental results, where an observed phenotype may be incorrectly attributed to the inhibition of AQP3.[8] Off-target effects can also cause cellular toxicity or other adverse reactions that are not related to the on-target activity of the compound.[8]
Troubleshooting Guide: Investigating Potential Off-Target Effects
This guide provides systematic approaches to identify and validate potential off-target effects of this compound.
Issue 1: Observed phenotype is inconsistent with known AQP3 function.
If the experimental results do not align with the established roles of AQP3, it is prudent to investigate the possibility of off-target effects.
Troubleshooting Steps:
-
Confirm On-Target Engagement: First, verify that this compound is engaging with AQP3 in your experimental system. A Cellular Thermal Shift Assay (CETSA) can be employed to confirm target binding in intact cells.[8]
-
Genetic Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of AQP3.[8] If the phenotype persists in the absence of the primary target, it is likely due to an off-target effect.
-
Use a Structurally Unrelated AQP3 Inhibitor: If available, compare the effects of this compound with another AQP3 inhibitor that has a different chemical scaffold. If both compounds produce the same phenotype, it is more likely to be an on-target effect.
-
Dose-Response Analysis: Perform a dose-response curve for this compound. On-target effects should correlate with the known IC50 of the compound for AQP3. Effects that only appear at much higher concentrations are more likely to be off-target.[8]
Issue 2: Unexplained cytotoxicity or other adverse cellular effects are observed.
If you observe unexpected cell death, changes in morphology, or other adverse effects, it is important to determine if these are due to off-target interactions.
Troubleshooting Steps:
-
Cytotoxicity Profiling: Test this compound across a wide range of concentrations in your cell line of interest to determine the concentration at which toxicity occurs. Compare this to the concentration required for AQP3 inhibition.
-
Off-Target Screening Panels: Employ commercially available screening services to test the activity of this compound against a broad range of protein targets. This is a direct way to identify potential off-target binding.
-
Kinase Profiling: Screen this compound against a panel of kinases to identify any potential off-target inhibition of signaling pathways.[9][10]
-
GPCR Panels: Assess binding to a panel of G-protein coupled receptors.
-
General Off-Target Screening: Utilize services that offer broad protein panel screening to identify unforeseen interactions.[11]
-
-
Computational Prediction: Use in silico methods to predict potential off-target interactions based on the chemical structure of this compound.[12][13] These predictions can then be experimentally validated.
Quantitative Data Summary
The following tables summarize the known inhibitory concentrations of this compound against its primary target and its selectivity over related proteins.
Table 1: Inhibitory Activity of this compound
| Target | Species | Assay | IC50 | Reference(s) |
| AQP3 | Mouse | Water Permeability | ~0.1 µM | [4] |
| AQP3 | Human | Water Permeability | ~0.4 µM | [4] |
| AQP3 | Human | Glycerol Permeability (Erythrocytes) | ~0.2 µM | [1][4] |
Table 2: Selectivity Profile of this compound
| Off-Target | Species | Assay | IC50 / % Inhibition | Reference(s) |
| AQP7 | Mouse | Water Permeability | Low Efficacy | [4][6] |
| AQP9 | Mouse | Water Permeability | Low Efficacy | [4][6] |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To determine the inhibitory activity of this compound against a broad panel of protein kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Serially dilute the compound to generate a range of concentrations for IC50 determination.
-
Assay Plate Preparation: In a multi-well plate (e.g., 384-well), add the recombinant kinase, its specific substrate, and ATP.
-
Compound Addition: Add the diluted this compound or a vehicle control (e.g., DMSO) to the wells.
-
Incubation: Incubate the plate at the optimal temperature for the specific kinase to allow the phosphorylation reaction to proceed.
-
Detection: Use a suitable detection method to measure kinase activity. Radiometric assays (e.g., HotSpot™) or luminescence-based assays (e.g., ADP-Glo) are common.[9]
-
Data Analysis: Read the signal using a plate reader. Calculate the percent inhibition for each concentration and determine the IC50 value for each kinase.[8]
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of this compound with its target protein (AQP3) in a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control for a specified time.
-
Heating: Heat the cell lysates to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
Pelleting: Centrifuge the samples to pellet the aggregated, denatured proteins.
-
Supernatant Collection: Collect the supernatant containing the soluble proteins.
-
Protein Analysis: Analyze the amount of soluble AQP3 in the supernatant using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble AQP3 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[8]
Visualizations
Caption: Troubleshooting workflow for unexpected phenotypes.
Caption: Investigating off-target effects on signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | Aquaporin | TargetMol [targetmol.com]
- 4. Identification and characterization of potent and selective aquaporin-3 and aquaporin-7 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Identification and characterization of potent and selective aquaporin-3 and aquaporin-7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. Off-Target Screening Cell Microarray Assay - Creative Biolabs [creative-biolabs.com]
- 12. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 13. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
Designing appropriate experimental controls for DFP00173
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing appropriate experimental controls when using DFP00173, a potent and selective inhibitor of Aquaporin-3 (AQP3).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor that potently and selectively targets Aquaporin-3 (AQP3).[1][2][3][4] AQP3 is a channel protein found in the cell membrane that facilitates the transport of water, glycerol (B35011), and hydrogen peroxide.[5][6] this compound exerts its inhibitory effect by blocking this channel, thereby reducing the permeability of the cell membrane to these substances.[5][7] It exhibits high selectivity for AQP3 over other aquaporin isoforms like AQP7 and AQP9.[1][2][3]
Q2: What are the essential positive and negative controls to include in my experiments with this compound?
To ensure the rigor and reproducibility of your experimental results, a comprehensive set of controls is crucial. The following are highly recommended:
-
Vehicle Control (Negative Control): This is the most critical control. This compound is typically dissolved in a solvent like DMSO. The vehicle control group should be treated with the same concentration of the solvent used to dissolve this compound in the treatment groups. This ensures that any observed effects are due to the compound itself and not the solvent.
-
Untreated Control (Negative Control): This group of cells or animals does not receive any treatment and serves as a baseline for the experiment.
-
Genetic Knockdown/Knockout of AQP3 (Positive Control): To confirm that the observed phenotype is specifically due to the inhibition of AQP3, using cells where the AQP3 gene has been silenced (e.g., using siRNA or shRNA) or knocked out (e.g., using CRISPR/Cas9) is the gold standard. The phenotype observed with this compound should mimic the phenotype of the AQP3 knockdown/knockout cells.
-
Structurally Distinct AQP3 Inhibitor (Orthogonal Control): Using another known AQP3 inhibitor with a different chemical structure can help confirm that the observed effect is due to AQP3 inhibition and not an off-target effect of the specific chemical scaffold of this compound.
-
Structurally Similar, Inactive Compound (Negative Control): While a confirmed inactive analog of this compound is not readily commercially available, a compound with a very similar structure but significantly lower or no activity against AQP3 would be an ideal negative control to rule out off-target effects related to the chemical scaffold. Researchers may consider synthesizing or sourcing such a compound for rigorous validation. Based on structure-activity relationship studies, DFP00172, which has a 4-chlorophenyl group instead of the 2,6-dichlorophenyl group of this compound, was shown to be less potent, suggesting its potential use as a weaker control.[5]
Q3: How can I be sure that the effects I'm seeing are on-target?
Confirming on-target activity is a multi-step process:
-
Dose-Response Relationship: Demonstrate that the biological effect of this compound is dose-dependent and occurs at concentrations consistent with its known IC50 value for AQP3 inhibition (typically in the range of 0.1-0.4 µM).[1][3][4]
-
Genetic Validation: As mentioned in Q2, the most robust method is to show that genetic silencing or knockout of AQP3 recapitulates the phenotype observed with this compound treatment.
-
Rescue Experiments: In AQP3 knockout/knockdown cells, re-introducing a functional AQP3 should rescue the phenotype, while treatment with this compound in these rescued cells should re-induce the phenotype.
-
Orthogonal Pharmacological Inhibition: Use a structurally different AQP3 inhibitor and observe if it produces the same biological effect.
Q4: What are some potential off-target effects of this compound?
While this compound is reported to be highly selective for AQP3 over AQP7 and AQP9, all small molecule inhibitors have the potential for off-target effects, especially at higher concentrations.[8] Potential off-target effects are not well-documented in the public domain for this compound. It is crucial to perform dose-response experiments and use the lowest effective concentration to minimize the risk of off-target activities. If unexpected phenotypes are observed, consider performing broader profiling assays to identify potential off-target interactions.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent results between experiments | 1. Compound Instability: this compound solution may have degraded. 2. Cellular Health/Passage Number: Cells may be unhealthy or at a high passage number, leading to altered responses. 3. Inconsistent Dosing: Pipetting errors or incorrect calculations. | 1. Prepare fresh stock solutions of this compound regularly and store them properly as recommended by the supplier. 2. Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination. 3. Calibrate pipettes regularly and double-check all calculations. |
| High cell death observed at expected effective concentrations | 1. Cytotoxicity: The concentration of this compound may be too high for your specific cell line. 2. Solvent Toxicity: The concentration of the vehicle (e.g., DMSO) may be too high. | 1. Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the toxic concentration range for your cells. Use concentrations well below the toxic threshold for your functional assays. 2. Ensure the final concentration of the solvent in the culture medium is non-toxic (typically <0.5% for DMSO). |
| No effect observed at the expected IC50 | 1. Low AQP3 Expression: The target cells may not express sufficient levels of AQP3. 2. Assay Sensitivity: The assay may not be sensitive enough to detect the effect of AQP3 inhibition. 3. Compound Inactivity: The this compound may have degraded or is from a poor-quality source. | 1. Confirm AQP3 expression in your cell line using methods like qPCR, Western blot, or immunofluorescence. 2. Optimize your assay conditions. For permeability assays, ensure the osmotic gradient is sufficient. For signaling studies, check the activation status of the pathway. 3. Purchase this compound from a reputable supplier and verify its purity and identity if possible. |
| Observed phenotype does not match AQP3 knockdown | 1. Off-target Effects: The phenotype may be due to this compound binding to other proteins. 2. Incomplete Knockdown: The siRNA/shRNA may not be effectively silencing AQP3. | 1. Perform a dose-response curve and use the lowest effective concentration. Use a structurally distinct AQP3 inhibitor to see if it produces the same phenotype. 2. Verify the efficiency of your AQP3 knockdown at the mRNA and protein level. |
Data Presentation
Table 1: Summary of Recommended Experimental Controls for this compound
| Control Type | Purpose | Expected Outcome | Typical Reagents/Methods |
| Vehicle Control | To control for effects of the solvent. | No significant difference from untreated control. | Same concentration of DMSO or other solvent used for this compound. |
| Untreated Control | To establish a baseline for the experiment. | Represents the normal physiological state. | No treatment. |
| Positive Control (Genetic) | To confirm the on-target effect of AQP3 inhibition. | Phenotype should mimic that of this compound treatment. | AQP3 siRNA, shRNA, or CRISPR/Cas9 knockout cells. |
| Positive Control (Functional) | To confirm the assay is working as expected. | A known stimulus that induces a measurable response. | e.g., A known agonist for a signaling pathway being studied. |
| Orthogonal Control | To rule out off-target effects of the this compound chemical scaffold. | Should produce a similar phenotype to this compound. | A structurally different AQP3 inhibitor. |
| Inactive Analog Control | To further rule out scaffold-specific off-target effects. | Should not produce the phenotype observed with this compound. | A structurally similar but inactive compound (e.g., DFP00172 as a weaker control). |
Experimental Protocols
Protocol 1: Glycerol Permeability Assay using Stopped-Flow Light Scattering
This protocol is adapted from established methods for measuring glycerol permeability in cells expressing AQP3.[9]
Objective: To measure the rate of glycerol influx into cells and assess the inhibitory effect of this compound.
Materials:
-
Cells expressing AQP3 (e.g., erythrocytes, transfected cell lines)
-
This compound
-
Isotonic buffer (e.g., PBS)
-
Hypertonic glycerol solution (e.g., 200 mM glycerol in isotonic buffer)
-
Stopped-flow apparatus with a light scattering detector
Procedure:
-
Cell Preparation:
-
Harvest cells and wash them twice with isotonic buffer.
-
Resuspend the cells in isotonic buffer at a concentration suitable for the stopped-flow apparatus (e.g., 1-2 x 10^6 cells/mL).
-
-
This compound Treatment:
-
Pre-incubate the cell suspension with this compound at the desired concentrations (and a vehicle control) for a specified time (e.g., 15-30 minutes) at room temperature.
-
-
Stopped-Flow Measurement:
-
Load one syringe of the stopped-flow apparatus with the cell suspension (containing this compound or vehicle).
-
Load the second syringe with the hypertonic glycerol solution.
-
Rapidly mix the contents of the two syringes. This will create an inwardly directed glycerol gradient, causing glycerol to enter the cells, followed by water, leading to cell swelling.
-
Record the change in 90° light scattering over time. Cell swelling will cause a decrease in the light scattering signal.
-
-
Data Analysis:
-
Fit the light scattering curve to a single exponential function to obtain the rate constant (k).
-
Calculate the initial rate of glycerol permeability.
-
Compare the rates of glycerol permeability in this compound-treated cells to the vehicle-treated control to determine the percent inhibition.
-
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | AQP3 inhibitor | Probechem Biochemicals [probechem.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Identification and characterization of potent and selective aquaporin-3 and aquaporin-7 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aquaglyceroporin-3’s Expression and Cellular Localization Is Differentially Modulated by Hypoxia in Prostate Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Off-target effects of the NADPH oxidase inhibitor mitoapocynin-encapsulated nanoparticles and free-drug oral treatment in a rat DFP model of neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stopped-flow Light Scattering Analysis of Red Blood Cell Glycerol Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
How to address DFP00173 instability in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the instability of the Aquaporin-3 (AQP3) inhibitor, DFP00173, in solution. The following information is designed to help troubleshoot common issues and ensure the reliability and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has visible precipitate. What should I do?
A1: this compound is known to be insoluble in water and ethanol, with good solubility in DMSO.[1][2] Precipitation in aqueous buffers is a common issue. To address this, consider the following:
-
Increase DMSO Concentration: Ensure the final concentration of DMSO in your working solution is sufficient to maintain solubility, but be mindful of its potential effects on your experimental system.
-
Utilize Co-solvents: For in vivo studies, formulations with co-solvents like PEG300 and Tween 80 have been successfully used to improve solubility.[1][2][3][4]
-
Sonication: Gentle sonication can help redissolve precipitated compound.[3]
-
Fresh Preparation: It is highly recommended to prepare fresh working solutions immediately before each experiment to minimize precipitation over time.[1][2]
Q2: I'm observing a loss of this compound activity in my experiments over time. What could be the cause?
A2: Loss of activity is often linked to compound degradation. This compound, a sulfonamide-containing molecule, may be susceptible to hydrolysis, particularly in acidic conditions, and photodegradation.[5][6][7] To mitigate this:
-
pH Control: Maintain a neutral to slightly alkaline pH in your experimental buffer. Sulfonamides are generally more stable in these conditions.[5][6]
-
Light Protection: Protect your this compound solutions from light by using amber vials or wrapping containers in foil.[7]
-
Temperature Control: Store stock solutions at -20°C or -80°C as recommended.[2][3][8] For working solutions, prepare them fresh and use them immediately. If temporary storage is necessary, keep them on ice and protected from light.
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot your stock solution to prevent degradation from multiple freeze-thaw cycles.[8]
Q3: What are the recommended storage conditions for this compound?
A3: Proper storage is crucial for maintaining the stability and activity of this compound.
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years[2][3] |
| Stock Solution in DMSO | -80°C | Up to 1 year[3] |
| -20°C | Up to 1 month[2] |
Note: Always allow the vial to equilibrate to room temperature before opening to prevent condensation.[8]
Troubleshooting Guide: this compound Instability in Solution
This guide provides a systematic approach to identifying and resolving stability issues with this compound in your experimental setup.
| Observed Issue | Potential Cause | Recommended Action |
| Precipitation in aqueous buffer | Poor aqueous solubility. | - Prepare fresh solutions for each experiment. - Increase the percentage of DMSO in the final working solution (check for vehicle effects). - For cell-based assays, consider using a formulation with solubilizing agents like PEG300 and Tween 80, if compatible with your system.[1][2][3][4] |
| Inconsistent experimental results | Degradation of this compound in the working solution. | - Prepare working solutions immediately before use. - Protect solutions from light. - Ensure the pH of your buffer is neutral or slightly alkaline.[5][6] - Maintain a consistent, low temperature for your working solutions during the experiment. |
| Loss of inhibitory activity | - Compound degradation due to improper storage or handling. - Hydrolysis or photodegradation in the assay medium. | - Aliquot stock solutions to avoid repeated freeze-thaw cycles.[8] - Confirm the age and storage conditions of your solid compound and stock solutions. - Prepare fresh dilutions from a new aliquot for each experiment. - Protect your experiment from light exposure.[7] |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
-
Allow the vial of solid this compound to warm to room temperature before opening.
-
Weigh the required amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication may be used if necessary.[3]
-
Aliquot the stock solution into single-use, light-protected vials.
-
Store aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[2][3]
Preparation of In Vivo Formulation
A common formulation for in vivo use involves a mixture of solvents to maintain this compound in solution.
-
Start with a concentrated stock solution of this compound in DMSO.
-
In a separate tube, add the required volume of PEG300.
-
Add the this compound DMSO stock to the PEG300 and mix thoroughly.
-
Add Tween 80 to the mixture and mix again.
-
Finally, add saline or ddH₂O to reach the final desired volume and concentration.
-
This solution should be prepared fresh and used immediately for optimal results.[1][2]
Example Formulation: For a 1 mL working solution, one could add 50 µL of a 66 mg/mL this compound stock in DMSO to 400 µL of PEG300, mix, add 50 µL of Tween 80, mix, and then add 500 µL of ddH₂O.[1][2]
Visualizations
This compound Troubleshooting Workflow
Caption: A workflow for troubleshooting this compound instability.
Aquaporin-3 (AQP3) Signaling Pathway
AQP3 is an aquaglyceroporin that facilitates the transport of water, glycerol, and hydrogen peroxide (H₂O₂).[9][10][11] Its activity can influence several downstream signaling pathways implicated in cell proliferation, migration, and metabolism.[12][13][14][15] this compound is a selective inhibitor of AQP3, blocking these transport functions.[3][4][11][16]
Caption: Simplified AQP3 signaling and the inhibitory action of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | Aquaporin | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. tandfonline.com [tandfonline.com]
- 8. This compound|672286-03-2|COA [dcchemicals.com]
- 9. Roles and regulation of Aquaporin-3 in maintaining the gut health: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aquaporin-3 mediates hydrogen peroxide uptake to regulate downstream intracellular signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Aquaporin-3 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Aquaporin-3 in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Expanding Role of Aquaporin-1, Aquaporin-3 and Aquaporin-5 as Transceptors: Involvement in Cancer Development and Potential Druggability [mdpi.com]
- 16. Identification and characterization of potent and selective aquaporin-3 and aquaporin-7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
DFP00173 Technical Support Center: Troubleshooting Experiments in Diverse Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving DFP00173, a potent and selective inhibitor of Aquaporin-3 (AQP3).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor that potently and selectively targets Aquaporin-3 (AQP3).[1][2][3] AQP3 is a membrane channel protein that facilitates the transport of water, glycerol (B35011), and hydrogen peroxide (H₂O₂) across the cell membrane.[4][5][6] By inhibiting AQP3, this compound blocks this transport, which can impact various cellular processes, including proliferation, migration, and signaling.[1][7][8]
Q2: In which solvents is this compound soluble and how should stock solutions be prepared and stored?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For experimental use, it is recommended to prepare a high-concentration stock solution in fresh, anhydrous DMSO (e.g., 10 mM). This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability. For short-term storage (up to one month), -20°C is sufficient.[1] When preparing working solutions, the DMSO stock should be diluted in pre-warmed cell culture medium to the final desired concentration. Ensure the final DMSO concentration in your experiment is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q3: What are the known signaling pathways affected by AQP3 inhibition with this compound?
Inhibition of AQP3 by this compound can impact several signaling pathways that are crucial in cancer progression. AQP3-mediated transport of glycerol and hydrogen peroxide has been linked to the activation of:
-
PI3K/Akt/mTOR Pathway: AQP3 can promote cell proliferation and survival by influencing this pathway.[8][9]
-
EGFR Signaling: AQP3-mediated H₂O₂ uptake has been correlated with the activation of the EGFR signaling pathway.[8]
-
NF-κB Signaling: AQP3 can modulate NF-κB signaling, which is involved in inflammation and cell survival.
By blocking the transport functions of AQP3, this compound can lead to the downregulation of these pro-survival and pro-proliferative pathways.
Troubleshooting Guide
Issue 1: Inconsistent or No Observable Effect of this compound
Q: I am not observing the expected inhibitory effect of this compound on my cells (e.g., no change in proliferation or migration). What are the possible reasons and how can I troubleshoot this?
A: This is a common issue when working with small molecule inhibitors. Here is a step-by-step guide to troubleshoot the problem:
Potential Causes and Solutions
| Potential Cause | Recommended Troubleshooting Steps |
| Compound Inactivity/Degradation | Verify Compound Integrity: Ensure your this compound stock has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare a fresh stock solution from a new vial if in doubt. Assess Stability in Media: Small molecules can be unstable in cell culture media over time.[10][11] Consider the duration of your experiment and if the compound needs to be replenished. You can perform a stability test by incubating this compound in your specific media at 37°C for various time points and analyzing its concentration by HPLC. |
| Low AQP3 Expression in Cell Line | Confirm AQP3 Expression: The effect of this compound is dependent on the presence of its target, AQP3. Verify the AQP3 expression level in your cell line at both the mRNA (qPCR) and protein (Western Blot or immunofluorescence) levels. Some cell lines may have very low or undetectable levels of AQP3.[4][9] Positive Control Cell Line: Include a cell line known to express high levels of AQP3 and respond to its inhibition as a positive control in your experiments. |
| Suboptimal Compound Concentration | Perform a Dose-Response Curve: The reported IC50 values for this compound are in the sub-micromolar to low micromolar range for permeability inhibition.[1][2][3] However, the effective concentration for inhibiting cellular processes like proliferation can be cell-line dependent. Perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 µM to 50 µM) to determine the optimal working concentration for your specific cell line and assay. |
| Experimental Assay Issues | Assay Sensitivity: Ensure your assay is sensitive enough to detect subtle changes. For proliferation assays, ensure cells are in the logarithmic growth phase. For migration assays, optimize the "wound" size and imaging time points. Positive and Negative Controls: Always include appropriate controls. A vehicle control (DMSO) is essential to rule out solvent effects. A positive control for your assay (e.g., a known inhibitor of proliferation/migration) can validate the assay itself. |
| Cell Culture Conditions | Cell Health and Passage Number: Use healthy cells at a low passage number. High passage numbers can lead to phenotypic drift and altered drug responses. Routinely check for mycoplasma contamination. |
Troubleshooting Workflow: No Effect of this compound
Caption: A logical workflow for troubleshooting the lack of an observable effect of this compound.
Issue 2: High Variability in IC50 Values
Q: My calculated IC50 values for this compound vary significantly between experiments. What could be causing this and how can I improve consistency?
A: Variability in IC50 values is a frequent challenge in in vitro studies. Here are the common culprits and how to address them:
Potential Causes and Solutions for IC50 Variability
| Potential Cause | Recommended Troubleshooting Steps |
| Inconsistent Cell Seeding Density | Ensure a homogenous single-cell suspension before plating. Use a consistent and optimized cell number for each experiment. Variations in starting cell number will affect the final readout of viability/proliferation assays. |
| Variable Incubation Times | The duration of drug exposure significantly impacts the IC50 value. Use a precise and consistent incubation time for all experiments. |
| Compound Precipitation | This compound is hydrophobic and may precipitate when diluted in aqueous media. Visually inspect your plates under a microscope after adding the compound. To minimize precipitation, dilute the DMSO stock in pre-warmed media immediately before use and mix gently but thoroughly. |
| Assay Protocol Deviations | Strictly adhere to a standardized protocol, including reagent incubation times (e.g., for MTT or other viability dyes).[12] Ensure complete solubilization of formazan (B1609692) crystals in MTT assays. |
| Data Analysis and Curve Fitting | Use a sufficient range of concentrations to generate a complete sigmoidal dose-response curve. Ensure proper data normalization to the vehicle control. Use a consistent non-linear regression model to fit the data and calculate the IC50.[13] |
| Biological Variability | Cell lines can exhibit inherent biological variability. Use cells from the same passage range for a set of experiments. Differences in serum batches can also contribute to variability; consider using a single lot of serum for a series of experiments. |
Logical Flow for Improving IC50 Consistency
Caption: Key areas to standardize for achieving consistent IC50 values with this compound.
Issue 3: Unexpected Cytotoxicity or Off-Target Effects
Q: I am observing significant cell death at concentrations where I expect to see specific inhibition of migration or other phenotypes. How can I distinguish between on-target and off-target cytotoxicity?
A: It is crucial to differentiate between specific, on-target effects and general cytotoxicity.
Strategies to Differentiate On-Target vs. Off-Target Effects
| Strategy | Description |
| Determine Intrinsic Cytotoxicity | Perform a cytotoxicity assay (e.g., MTT, CellTiter-Glo) on your cell line with this compound alone to determine its IC50 for viability. For subsequent functional assays (e.g., migration), use concentrations well below this cytotoxic IC50. |
| Use a Low AQP3-Expressing or Knockout/Knockdown Control | If this compound's effects are on-target, a cell line with very low or no AQP3 expression should be significantly less sensitive to the compound. Comparing the response in your target cells to an AQP3-knockdown/knockout version of the same cell line is a powerful control. |
| Rescue Experiment | If the phenotype is due to the inhibition of glycerol transport, you may be able to rescue the effect by supplementing the media with downstream metabolites. |
| Phenotypic Comparison | Compare the phenotype induced by this compound to that of AQP3 knockdown (e.g., using siRNA). A high degree of similarity suggests an on-target effect. |
| Assess Apoptosis and Cell Cycle | At cytotoxic concentrations, determine if this compound is inducing apoptosis (e.g., by measuring caspase activity or Annexin V staining) or causing cell cycle arrest (e.g., by flow cytometry).[7][9][14][15][16] AQP3 has been implicated in cell cycle progression.[7] |
Data Summary
Table 1: Reported IC50 Values for this compound
| System | Assay | Target | IC50 | Reference |
| Mouse AQP3 (in CHO cells) | Water Permeability | mAQP3 | ~0.1 µM | [2][4][5][6] |
| Human AQP3 (in CHO cells) | Water Permeability | hAQP3 | ~0.4 µM | [2][4][5][6] |
| Human Erythrocytes | Glycerol Permeability | hAQP3 | ~0.2 µM | [1][3] |
| Human Colon HCT8 Cells | Cell Viability | AQP3 | 2.5 µM (48h) | [17] |
Note: IC50 values for cell proliferation/viability are highly dependent on the cell line and assay duration. Researchers should determine the IC50 for their specific experimental system.
Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity Assessment using MTT Assay
This protocol is a general guideline and should be optimized for your specific cell line.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A common starting range is 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Carefully remove the old medium and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[18][19][20]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Mix gently on an orbital shaker for 10-15 minutes to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the media-only blank from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the this compound concentration and use non-linear regression (sigmoidal dose-response) to determine the IC50 value.
-
Protocol 2: Cell Migration Assessment using Wound Healing (Scratch) Assay
This protocol provides a method to assess collective cell migration.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Complete cell culture medium (and low-serum medium, if needed)
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip or a dedicated scratch tool
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24-48 hours.[17]
-
Creating the Wound: Once the cells are fully confluent, use a sterile 200 µL pipette tip to create a straight "scratch" or cell-free gap in the monolayer.[13]
-
Washing: Gently wash the wells with PBS to remove detached cells and debris.
-
Treatment: Replace the PBS with fresh medium containing this compound at the desired non-toxic concentration. Include a vehicle control (DMSO). If proliferation is a concern, use low-serum medium or a proliferation inhibitor like Mitomycin C.[17]
-
Imaging:
-
Immediately after adding the treatment, capture images of the scratch at designated locations (mark the plate for consistent imaging). This is the 0-hour time point.
-
Place the plate back in the incubator.
-
Capture images of the same locations at regular intervals (e.g., 6, 12, 24 hours). The optimal time points will depend on the migration rate of your cell line.[10]
-
-
Data Analysis:
-
Measure the width or the area of the cell-free gap at each time point for each condition. ImageJ or other image analysis software can be used for quantification.
-
Calculate the percentage of wound closure relative to the 0-hour time point.
-
Compare the rate of wound closure between the this compound-treated and vehicle-treated cells.
-
Signaling Pathways and Experimental Workflows
AQP3 Inhibition and Downstream Effects
Caption: this compound inhibits AQP3, blocking transport and affecting downstream signaling pathways.
General Experimental Workflow for Characterizing this compound Effects
Caption: A typical workflow for studying the effects of this compound on a cancer cell line.
References
- 1. Aquaporin-3 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and characterization of potent and selective aquaporin-3 and aquaporin-7 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Aquaglyceroporin-3’s Expression and Cellular Localization Is Differentially Modulated by Hypoxia in Prostate Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and characterization of potent and selective aquaporin-3 and aquaporin-7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Aquaporins in Cancer Biology [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. ibidi.com [ibidi.com]
- 11. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of the Mammalian Aquaporin Inhibitors Auphen and Z433927330 in Treating Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell migration assay – Encyclopedia of Biological Methods [rwu.pressbooks.pub]
- 14. Caspase inhibition blocks cell death and results in cell cycle arrest in cytokine-deprived hematopoietic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Induced growth inhibition, cell cycle arrest and apoptosis in CD133+/CD44+ prostate cancer stem cells by flavopiridol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Contribution of Caspase(s) to the Cell Cycle Regulation at Mitotic Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. clyte.tech [clyte.tech]
- 18. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. researchhub.com [researchhub.com]
Minimizing cytotoxicity of DFP00173 in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the cytotoxicity of DFP00173 in cell culture experiments.
Troubleshooting Guide: Minimizing this compound Cytotoxicity
Unexpected cytotoxicity can be a significant challenge in cell culture experiments involving small molecule inhibitors. This guide provides a systematic approach to troubleshoot and mitigate the cytotoxic effects of this compound.
Initial Assessment of Cytotoxicity
| Observation | Potential Cause | Recommended Action |
| High cell death at the expected IC50 for AQP3 inhibition (~0.1-0.4 µM).[1] | 1. High sensitivity of the cell line to AQP3 inhibition. 2. Off-target effects of this compound. 3. Suboptimal cell culture conditions. | 1. Perform a dose-response experiment with a wider range of this compound concentrations to determine the precise IC50 and the lowest effective concentration. 2. Reduce the incubation time. 3. Ensure optimal cell health and density. |
| Significant cytotoxicity observed only at high concentrations (>10 µM). | 1. Off-target effects are more pronounced at higher concentrations. 2. Solvent (e.g., DMSO) toxicity. | 1. Use the lowest effective concentration of this compound that achieves the desired AQP3 inhibition. 2. Include a vehicle control (solvent only) to assess the contribution of the solvent to cytotoxicity. Ensure the final solvent concentration is consistent across all conditions and ideally below 0.1%. |
| Cell morphology changes (e.g., rounding, detachment) without significant cell death. | 1. Cellular stress due to AQP3 inhibition. 2. Early signs of apoptosis. | 1. Monitor cells at earlier time points. 2. Perform assays to detect early markers of apoptosis (e.g., caspase activation). |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how might it cause cytotoxicity?
A1: this compound is a potent and selective inhibitor of Aquaporin-3 (AQP3).[1] AQP3 is a channel protein that facilitates the transport of water, glycerol, and hydrogen peroxide (H₂O₂) across the cell membrane. By inhibiting AQP3, this compound can disrupt the normal influx and efflux of these molecules. The inhibition of H₂O₂ transport is a key consideration for potential cytotoxicity.[2][3] Disruption of cellular redox balance due to altered H₂O₂ levels can lead to oxidative stress, which in turn can trigger apoptotic cell death.
Q2: My cells are showing signs of apoptosis after treatment with this compound. How can I confirm this and what can I do to mitigate it?
A2: To confirm apoptosis, you can perform a caspase activity assay, such as the Caspase-Glo® 3/7 assay. An increase in caspase-3 and -7 activity is a hallmark of apoptosis. To mitigate apoptosis, you can co-treat your cells with a pan-caspase inhibitor, such as Z-VAD-FMK. This will help to block the apoptotic cascade. It is recommended to perform a dose-response experiment to determine the optimal concentration of Z-VAD-FMK for your cell line.
Q3: Could the cytotoxicity I'm observing be due to oxidative stress? How can I test for and reduce this?
A3: Given that this compound inhibits H₂O₂ transport through AQP3, it is plausible that the observed cytotoxicity is mediated by oxidative stress.[2][3] You can measure intracellular reactive oxygen species (ROS) levels using a fluorescent probe like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA). An increase in fluorescence would indicate elevated ROS levels. To mitigate oxidative stress, you can co-treat your cells with an antioxidant, such as N-acetylcysteine (NAC). NAC can help to replenish intracellular glutathione (B108866) levels and scavenge ROS.
Q4: What are the recommended starting concentrations for this compound and the mitigating agents?
A4: The effective concentration of this compound for AQP3 inhibition is in the range of 0.1-0.4 µM.[1] For mitigating agents, typical starting concentrations are 1-10 mM for N-acetylcysteine (NAC) and 10-50 µM for Z-VAD-FMK. However, it is crucial to perform a dose-response experiment for each compound in your specific cell line to determine the optimal, non-toxic concentrations.
Experimental Protocols & Data
Table 1: Experimental Conditions for Minimizing this compound Cytotoxicity
This table provides a starting point for designing experiments to reduce this compound-induced cytotoxicity. Researchers should optimize these conditions for their specific cell line and experimental setup.
| Condition | This compound Concentration (µM) | Co-treatment Agent | Co-treatment Concentration | Incubation Time (hours) | Expected Outcome |
| Control | 0 (Vehicle only) | None | - | 24, 48, 72 | Baseline cell viability (>95%) |
| This compound Titration | 0.1, 0.5, 1, 5, 10 | None | - | 24, 48, 72 | Determine the IC50 for cytotoxicity |
| Antioxidant Co-treatment | IC50 of this compound | N-acetylcysteine (NAC) | 1, 5, 10 mM | 24, 48, 72 | Increased cell viability compared to this compound alone |
| Caspase Inhibitor Co-treatment | IC50 of this compound | Z-VAD-FMK | 10, 25, 50 µM | 24, 48, 72 | Increased cell viability compared to this compound alone |
Detailed Methodologies
Protocol 1: MTT Assay for Cell Viability
This protocol is for assessing cell viability by measuring the metabolic activity of cells.
Materials:
-
Cells of interest
-
This compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and/or mitigating agents. Include vehicle-only controls.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Caspase-Glo® 3/7 Assay for Apoptosis
This protocol measures the activity of caspases-3 and -7, key executioner caspases in apoptosis.
Materials:
-
Cells of interest
-
This compound
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay System (Promega or similar)
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate and treat with this compound as described in the MTT assay protocol.
-
After the treatment period, equilibrate the plate to room temperature.
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a luminometer.
-
Normalize the data to the vehicle-treated control to determine the fold-change in caspase activity.
Protocol 3: DCFH-DA Assay for Intracellular ROS
This protocol measures the levels of intracellular reactive oxygen species (ROS).
Materials:
-
Cells of interest
-
This compound
-
Black-walled 96-well plates
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence plate reader
Procedure:
-
Seed cells in a black-walled 96-well plate and allow them to adhere overnight.
-
Treat the cells with this compound for the desired time.
-
Remove the treatment medium and wash the cells once with warm HBSS.
-
Load the cells with 10-25 µM DCFH-DA in HBSS and incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove excess probe.
-
Add 100 µL of HBSS to each well.
-
Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm using a fluorescence plate reader.
-
A positive control, such as treatment with a low concentration of H₂O₂, should be included.
Visualizations
Caption: Hypothetical signaling pathway of this compound-induced cytotoxicity.
Caption: Experimental workflow for mitigating this compound cytotoxicity.
Caption: Troubleshooting decision tree for this compound cytotoxicity.
References
- 1. Aquaporin-3 Controls Breast Cancer Cell Migration by Regulating Hydrogen Peroxide Transport and Its Downstream Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Aquaporin-3 mediates hydrogen peroxide uptake to regulate downstream intracellular signaling - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results with DFP00173
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using DFP00173, a potent and selective inhibitor of Aquaporin-3 (AQP3).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor that potently and selectively targets Aquaporin-3 (AQP3).[1][2] Its primary mechanism of action is the blockage of the AQP3 channel, thereby inhibiting the transport of water, glycerol, and hydrogen peroxide across the cell membrane.[3][4][5]
Q2: What is the selectivity profile of this compound?
This compound is highly selective for AQP3 over other homologous aquaglyceroporin isoforms, namely AQP7 and AQP9.[1][3][6]
Q3: In what experimental systems has this compound been validated?
This compound has been shown to inhibit AQP3 in various systems, including recombinant CHO (Chinese Hamster Ovary) cell lines and human erythrocytes.[3][4][5]
Q4: What are the recommended solvent and storage conditions for this compound?
This compound is typically dissolved in DMSO to create a stock solution. For in vivo experiments, further dilution in vehicles like corn oil or a mixture of PEG300, Tween-80, and saline may be necessary. It is recommended to use fresh DMSO and prepare working solutions on the day of use.[1][2]
Troubleshooting Guide for Unexpected Results
This guide addresses potential unexpected outcomes during experiments with this compound and offers possible explanations and solutions.
Problem 1: Observed IC50 value for this compound is significantly higher than the reported range (0.1-0.4 µM).
-
Possible Cause 1: Compound Degradation. Improper storage or multiple freeze-thaw cycles of the this compound stock solution can lead to degradation.
-
Solution: Prepare fresh stock solutions in high-quality, anhydrous DMSO. Aliquot the stock solution to minimize freeze-thaw cycles and store at -20°C or -80°C.
-
-
Possible Cause 2: Low AQP3 Expression in the Experimental Model. The potency of this compound is dependent on the presence of its target, AQP3.
-
Solution: Verify the expression level of AQP3 in your cell line or tissue model using techniques like qPCR, Western blotting, or immunofluorescence. Consider using a cell line known to have high endogenous AQP3 expression or an overexpression system as a positive control.
-
-
Possible Cause 3: Issues with Assay Conditions. The sensitivity of the assay used to measure AQP3 inhibition can be affected by factors such as substrate concentration, temperature, and pH.
-
Solution: Optimize your assay parameters. Ensure that the experimental conditions are consistent with established protocols for measuring aquaporin function.
-
Problem 2: this compound appears to have off-target effects or cytotoxicity at effective concentrations.
-
Possible Cause 1: High Compound Concentration. While selective, very high concentrations of any compound can lead to non-specific effects.
-
Solution: Perform a dose-response curve to determine the lowest effective concentration. Always include a vehicle-only control (e.g., DMSO) to assess the effect of the solvent on your cells.
-
-
Possible Cause 2: Cell Line Sensitivity. Some cell lines may be more sensitive to the compound or the vehicle.
-
Solution: Conduct a cell viability assay (e.g., MTT, trypan blue exclusion) in parallel with your functional assay to distinguish between AQP3 inhibition and general cytotoxicity.
-
-
Possible Cause 3: Impure Compound. The presence of impurities in the this compound sample could contribute to unexpected biological activity.
-
Solution: Ensure the purity of your this compound lot, which should be confirmed by the supplier's certificate of analysis (e.g., NMR, HPLC).[2]
-
Problem 3: Inconsistent or variable results between experimental replicates.
-
Possible Cause 1: Inconsistent Cell Culture Conditions. Variations in cell density, passage number, or growth phase can alter AQP3 expression and cellular physiology.
-
Solution: Standardize your cell culture protocol. Ensure cells are seeded at a consistent density and used within a defined passage number range for all experiments.
-
-
Possible Cause 2: Instability of this compound in Aqueous Media. Small molecules can sometimes precipitate out of solution in aqueous culture media over time.
-
Solution: Visually inspect your culture wells for any signs of precipitation after adding this compound. Prepare fresh dilutions of the compound for each experiment and consider the use of carrier proteins if solubility is a persistent issue.
-
-
Possible Cause 3: Fluctuation in Assay Performance. Technical variability in the assay itself can lead to inconsistent data.
-
Solution: Include appropriate positive and negative controls in every experiment. A known AQP3 activator or a different validated inhibitor could serve as a useful control.
-
Quantitative Data Summary
| Parameter | Organism | Value | Reference |
| IC50 (AQP3) | Mouse | ~0.1-0.4 µM | [1][3] |
| IC50 (AQP3) | Human | ~0.1-0.4 µM | [1][3] |
| IC50 (AQP3 Glycerol Permeability) | Human Erythrocytes | ~0.2 µM | [3][5] |
| Selectivity | AQP3 over AQP7 & AQP9 | High | [1][3][6] |
Key Experimental Protocols
Calcein (B42510) Fluorescence Quenching Assay for AQP3 Water Permeability
This assay is commonly used to screen for inhibitors of aquaporin water permeability.
-
Cell Preparation:
-
Culture cells (e.g., CHO cells stably expressing AQP3) to ~80-90% confluency.
-
Harvest the cells and wash them with a physiological buffer (e.g., PBS).
-
Load the cells with the fluorescent dye calcein-AM. The acetoxymethyl (AM) ester allows the dye to cross the cell membrane, where intracellular esterases cleave the AM group, trapping the fluorescent calcein inside the cell.
-
-
Inhibitor Incubation:
-
Resuspend the calcein-loaded cells in the physiological buffer.
-
Incubate the cells with various concentrations of this compound (and a vehicle control) for a predetermined amount of time.
-
-
Stopped-Flow Measurement:
-
Rapidly mix the cell suspension with a hyperosmotic solution (e.g., buffer containing sorbitol) in a stopped-flow fluorometer.
-
The osmotic gradient causes water to exit the cells, leading to cell shrinkage.
-
This cell shrinkage increases the intracellular concentration of calcein, causing self-quenching and a decrease in fluorescence intensity.
-
-
Data Analysis:
-
The rate of fluorescence decay is proportional to the rate of water efflux.
-
Fit the fluorescence decay curve to an exponential function to determine the rate constant (k).
-
Plot the rate constants against the this compound concentrations and fit to a dose-response curve to calculate the IC50 value.
-
Visualizations
Caption: AQP3-mediated transport and its inhibition by this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Identification and characterization of potent and selective aquaporin-3 and aquaporin-7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification and characterization of potent and selective aquaporin-3 and aquaporin-7 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
DFP00173 Technical Support Center: Troubleshooting & FAQs
This technical support center provides guidance for researchers, scientists, and drug development professionals using DFP00173. The following troubleshooting guides and frequently asked questions (FAQs) address potential issues related to batch-to-batch variability and other common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of Aquaporin-3 (AQP3).[1][2][3] Its primary mechanism of action is the blockage of the AQP3 channel, thereby inhibiting the transport of water, glycerol, and hydrogen peroxide across the cell membrane.[4][5][6] this compound shows high selectivity for AQP3 over other homologous aquaporin isoforms like AQP7 and AQP9.[1][7]
Q2: We are observing inconsistent IC50 values for this compound in our cell-based assays across different experiments. Could this be due to batch-to-batch variability?
Yes, inconsistent IC50 values can be a result of batch-to-batch variability. While suppliers provide a certificate of analysis (CoA) with purity data for each batch, minor variations in purity, the presence of trace impurities, or differences in physical properties (e.g., crystallinity) between batches can lead to slight differences in biological activity.
To mitigate this, it is crucial to:
-
Record the batch number for each experiment.
-
Perform a dose-response curve for each new batch to determine the empirical IC50.
-
Compare the results with previously obtained data and the supplier's specifications.
Q3: Our this compound solution appears to have precipitated upon storage. How can we prevent this?
Precipitation can occur if the compound's solubility limit is exceeded or if it is not stored correctly. This compound is soluble in DMSO but insoluble in water.[2] For in vivo studies, specific formulations using solvents like PEG300, Tween-80, and saline or corn oil are recommended.[1][2]
To prevent precipitation:
-
Ensure you are using a suitable solvent and not exceeding the recommended concentration. For example, some suppliers suggest a stock concentration of up to 66 mg/mL in fresh DMSO.[2]
-
Aliquot stock solutions to avoid repeated freeze-thaw cycles.[2]
-
Store stock solutions at -80°C for long-term stability (up to one year).[2]
Q4: How does the inhibition of AQP3 by this compound affect downstream signaling?
By blocking AQP3, this compound can modulate signaling pathways that are dependent on the transport of AQP3 substrates. For instance, AQP3-mediated hydrogen peroxide (H2O2) transport can influence cytokine signaling.[5] Therefore, inhibition of AQP3 by this compound can lead to a reduction in intracellular H2O2 levels, which may impact redox-sensitive signaling cascades.
Troubleshooting Guides
Issue 1: Inconsistent results in cell viability or permeability assays.
-
Potential Cause 1: Batch-to-Batch Variability.
-
Troubleshooting Step:
-
Verify the purity of the current this compound batch from the Certificate of Analysis (CoA).
-
Perform a side-by-side comparison with a previous batch that yielded expected results, if available.
-
Always qualify a new batch by running a standard experiment and comparing the results to established internal controls.
-
-
-
Potential Cause 2: Compound Solubility and Stability.
-
Troubleshooting Step:
-
Ensure the this compound stock solution is fully dissolved. Use fresh, anhydrous DMSO for preparing stock solutions as moisture can reduce solubility.[2]
-
Prepare fresh dilutions for each experiment from a frozen stock. Avoid using old working dilutions.
-
Visually inspect the solution for any signs of precipitation before adding it to your assay.
-
-
-
Potential Cause 3: Experimental Procedure.
-
Troubleshooting Step:
-
Standardize cell seeding densities and treatment durations.
-
Ensure consistent mixing of the compound in the assay medium.
-
Include appropriate vehicle controls (e.g., DMSO) in all experiments.
-
-
Issue 2: Unexpected off-target effects.
-
Potential Cause: Lack of Selectivity at High Concentrations.
-
Troubleshooting Step:
-
While this compound is selective for AQP3, at very high concentrations, it might interact with other proteins.[1][7]
-
Perform a dose-response experiment to ensure you are working within a concentration range that is selective for AQP3.
-
Use molecular docking simulations or consult literature to predict potential off-target interactions.[4][5][6]
-
-
Quantitative Data Summary
Table 1: Reported IC50 Values for this compound
| Target | Species | Assay System | Reported IC50 | Reference |
| AQP3 | Mouse | CHO Cells | ~0.1 µM | [4] |
| AQP3 | Human | CHO Cells | ~0.4 µM | [5] |
| AQP3 | Mouse & Human | Not Specified | ~0.1-0.4 µM | [1][2][7] |
| AQP3 | Human | Erythrocytes (Glycerol Permeability) | ~0.2 µM | [1][4] |
| AQP7 | Mouse | CHO Cells | Low Efficacy | [5] |
| AQP9 | Mouse | CHO Cells | Low Efficacy | [5] |
Table 2: Example of Batch-Specific Purity Data
| Supplier | Batch Number | Purity |
| MedchemExpress | HY-126073-316026 | 99.46%[1] |
| MedchemExpress | HY-126073-120352 | Not Specified[1] |
| MedchemExpress | HY-126073-238324 | Not Specified[1] |
| Selleck Chemicals | E583401 | 98.35%[2] |
| TargetMol | T11014 | 99.53%[3] |
Experimental Protocols
Key Experiment: Calcein (B42510) Fluorescence Quenching Assay for AQP3 Inhibition
This assay measures the water permeability of cells, which is inhibited by this compound in AQP3-expressing cells.
Methodology:
-
Cell Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing mouse or human AQP3.
-
Load the cells with the fluorescent dye calcein-AM. The intracellular calcein is self-quenching at high concentrations.
-
-
This compound Treatment:
-
Pre-incubate the calcein-loaded cells with varying concentrations of this compound or vehicle control (DMSO) for a specified period.
-
-
Osmotic Challenge:
-
Rapidly expose the cells to a hyperosmotic solution. This will cause water to move out of the cells, leading to cell shrinkage.
-
The increase in intracellular calcein concentration due to cell shrinkage results in fluorescence quenching.
-
-
Data Acquisition:
-
Measure the fluorescence intensity over time using a plate reader or a stopped-flow apparatus.
-
The rate of fluorescence quenching is proportional to the rate of water efflux.
-
-
Data Analysis:
-
Calculate the initial rate of fluorescence quenching for each concentration of this compound.
-
Plot the rate of quenching against the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: this compound inhibits the AQP3-mediated transport of substrates.
Caption: Workflow for testing a new batch of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | Aquaporin | TargetMol [targetmol.com]
- 4. Identification and characterization of potent and selective aquaporin-3 and aquaporin-7 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and characterization of potent and selective aquaporin-3 and aquaporin-7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
Ensuring complete dissolution of DFP00173 for assays
This guide provides researchers, scientists, and drug development professionals with essential information for the effective use of DFP00173 in experimental assays. Below you will find troubleshooting advice and frequently asked questions to ensure the complete dissolution of this compound for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1][][3][4] It is soluble in DMSO at concentrations of up to 100 mg/mL (301.06 mM).[1] For optimal results, use fresh, high-purity DMSO, as moisture can reduce the solubility of the compound.[4]
Q2: I am observing precipitation when preparing my this compound solution. What should I do?
A2: If you observe precipitation, gentle warming and/or sonication can be used to aid dissolution.[3][5] Ensure the solution becomes clear before use. It is also crucial to prepare the solution fresh and use it immediately for the best results.[4]
Q3: Can I store my this compound stock solution? If so, under what conditions?
A3: Yes, stock solutions of this compound in DMSO can be stored. For long-term storage, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -80°C for up to one year.[3][4] For shorter-term storage, -20°C for up to one month is also acceptable.[1][4][5]
Q4: Is this compound soluble in aqueous solutions?
A4: this compound is poorly soluble in water.[3][4] For assays requiring an aqueous buffer, it is necessary to first dissolve the compound in an organic solvent like DMSO and then dilute it into the aqueous buffer. Be mindful of the final DMSO concentration in your assay, as high concentrations can affect experimental outcomes.
Data Presentation: Solubility of this compound
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Solubility | Reference |
| DMSO | ≥ 100 mg/mL (301.06 mM) | [1] |
| DMSO | 66 mg/mL (198.69 mM) | [4] |
| DMSO | 45 mg/mL (135.48 mM) | [3] |
| Water | Insoluble | [3][4] |
| Ethanol | Insoluble | [4] |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
-
Weighing: Accurately weigh the required amount of this compound powder (Molecular Weight: 332.16 g/mol ).[1]
-
Solvent Addition: Add the appropriate volume of fresh, high-purity DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 3.32 mg of this compound in 1 mL of DMSO.
-
Dissolution: Vortex the solution until the compound is completely dissolved. If necessary, gentle warming or sonication can be applied to facilitate dissolution.[3][5]
-
Storage: Aliquot the stock solution into single-use tubes and store at -80°C for long-term use or -20°C for short-term use.[1][3][4][5]
Preparation of Working Solution for In Vitro Assays
-
Thawing: Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Dilution: Serially dilute the stock solution with the appropriate cell culture medium or assay buffer to achieve the desired final concentration. Ensure thorough mixing after each dilution.
-
Final DMSO Concentration: Be mindful of the final DMSO concentration in your assay. It is advisable to keep it below 0.5% to minimize solvent effects on the cells.
Preparation of Formulation for In Vivo Studies
For in vivo experiments, this compound can be formulated in a vehicle containing a combination of solvents to ensure its solubility and bioavailability. A common formulation is a mixture of DMSO, PEG300, Tween 80, and saline.[1][3][4][5]
-
Initial Dissolution: Dissolve this compound in DMSO to create a concentrated stock solution.
-
Vehicle Preparation: In a separate tube, prepare the vehicle by mixing the required proportions of PEG300, Tween 80, and saline. A common vehicle consists of 40% PEG300, 5% Tween 80, and 45% saline.[1][5]
-
Final Formulation: Add the this compound DMSO stock solution to the vehicle to achieve the final desired concentration. The final DMSO concentration should be kept low, typically around 5-10%.[1][3][4][5] For example, to prepare a 1 mg/mL solution, you can add 100 µL of a 10 mg/mL DMSO stock to 900 µL of the vehicle.
-
Administration: The final formulation should be a clear solution and administered immediately after preparation.[4]
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Troubleshooting guide for this compound precipitation.
References
Validation & Comparative
Navigating the Landscape of AQP3 Inhibition: A Comparative Analysis
For researchers and drug development professionals, the selective inhibition of aquaporin-3 (AQP3) presents a promising therapeutic avenue for a range of diseases, including cancer, skin disorders, and inflammatory conditions. This guide provides a comparative overview of prominent AQP3 inhibitors, with a focus on their potency, selectivity, and the methodologies used for their evaluation.
Introduction to AQP3 and its Inhibition
Aquaporin-3 (AQP3) is a member of the aquaglyceroporin family, facilitating the transport of water, glycerol (B35011), and hydrogen peroxide across cell membranes. Its overexpression has been implicated in tumor progression, metastasis, and chemoresistance in various cancers, including breast, colon, and skin cancer. The role of AQP3 in glycerol transport is particularly crucial for cellular metabolism and signaling, making it an attractive target for therapeutic intervention.
Comparative Analysis of AQP3 Inhibitors
The development of potent and selective AQP3 inhibitors has been a key focus of research. While a compound designated as DFP00173 is not documented in the current scientific literature, a number of other small-molecule inhibitors have been characterized. This comparison focuses on two of the most well-documented AQP3 inhibitors: Auphen and the gold-based compound [Au(phen)Cl2]Cl (Auphen-Cl).
| Compound | IC50 (Glycerol Uptake) | Selectivity Profile | Mechanism of Action | Key Findings |
| Auphen | ~1.1 µM (in human colon cancer cells) | Inhibits AQP3, AQP7, and AQP9. | Covalent modification of cysteine residues. | Reduces tumor growth and metastasis in mouse models of colon and breast cancer. |
| [Au(phen)Cl2]Cl (Auphen-Cl) | ~0.8 µM (in human colon cancer cells) | Inhibits AQP3, AQP7, and AQP9. | Covalent modification of cysteine residues. | Demonstrates potent anti-cancer effects by inhibiting AQP3-mediated glycerol transport. |
Note: The lack of publicly available data on this compound prevents its inclusion in this direct comparison.
Experimental Protocols for AQP3 Inhibition Assays
The evaluation of AQP3 inhibitors typically involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and therapeutic efficacy.
Glycerol Uptake Assay
This assay is fundamental for measuring the inhibitory effect of a compound on AQP3-mediated glycerol transport.
Caption: Workflow for a typical glycerol uptake assay to determine inhibitor potency.
Selectivity Profiling
To assess the selectivity of an inhibitor, its activity is tested against other aquaporin isoforms, particularly AQP7 and AQP9, which also transport glycerol. This is often done using cell lines individually overexpressing each aquaporin subtype.
In Vivo Efficacy Studies
The therapeutic potential of AQP3 inhibitors is evaluated in animal models of disease, such as cancer xenograft models.
Data Presentation: Comparative Efficacy and Selectivity
An Objective Comparison of DFP00173 and Z433927330 as Aquaglyceroporin Inhibitors
This guide provides a detailed comparison of two small-molecule inhibitors, this compound and Z433927330, which target aquaglyceroporins—a subfamily of aquaporin channels that facilitate the transport of water, glycerol (B35011), and other small solutes across cell membranes.[1][2] this compound has been identified as a potent and selective inhibitor of aquaporin-3 (AQP3), while Z433927330 is a potent and efficacious inhibitor of aquaporin-7 (AQP7), also showing activity against AQP3 and AQP9.[1][][4][5] This document summarizes their inhibitory efficacy, selectivity, and the experimental methodologies used for their characterization to aid researchers in selecting the appropriate tool for studying specific aquaporin isoforms.
The inhibitory activities of this compound and Z433927330 have been quantified against various aquaglyceroporin isoforms, primarily using mouse models. The half-maximal inhibitory concentration (IC50) values are summarized below.
Table 1: Inhibitory Activity (IC50) against Aquaporin Isoforms
| Compound | Target Isoform | IC50 (µM) |
|---|---|---|
| This compound | Mouse & Human AQP3 | ~0.1 - 0.4[1][][4] |
| Mouse AQP7 | >10[6] | |
| Mouse AQP9 | Low Efficacy[1][] | |
| Z433927330 | Mouse AQP7 | ~0.2[1][5][7] |
| Mouse AQP3 | ~0.7 - 0.9[1][5][7] |
Table 2: Efficacy on Permeability of Small Molecules
| Compound | Permeability Type | Assay System | IC50 (µM) / Effect |
|---|---|---|---|
| This compound | Glycerol | Human Erythrocytes | ~0.2[4][6][8][9] |
| Hydrogen Peroxide (H₂O₂) | Human Erythrocytes & CHO Cells | Blocks Permeability[1][10] | |
| Z433927330 | Glycerol | Human Erythrocytes | ~0.6[5][11] |
| | Hydrogen Peroxide (H₂O₂) | Human Erythrocytes & CHO Cells | Blocks Permeability[1][10][12] |
Experimental Protocols
The characterization of these inhibitors involved several key experimental methodologies to determine their potency and selectivity.
1. Calcein (B42510) Fluorescence Quenching Assay: This assay was the primary screening method used to identify inhibitors of AQP3-mediated water permeability from a library of 7,360 drug-like small molecules.[1][2][]
-
Principle: Cells expressing the target aquaporin are loaded with the fluorescent dye calcein. When these cells are exposed to a hyperosmotic solution, water efflux causes the cells to shrink, increasing the intracellular calcein concentration and leading to self-quenching (a decrease in fluorescence). An effective inhibitor will block this water efflux, thus preventing the fluorescence quenching.
-
Methodology: Chinese hamster ovary (CHO) cells engineered to express mouse AQP3 were loaded with calcein. The baseline fluorescence was measured, and then the cells were rapidly mixed with a hypertonic solution in the presence or absence of a test compound. The rate of fluorescence decay was monitored to determine the extent of water permeability inhibition.
2. Stopped-Flow Light Scattering: This technique was used to confirm the inhibition of glycerol permeability in a native cell system.[1][2][13]
-
Principle: When cells are exposed to a hypertonic solution containing a permeable solute like glycerol, they first shrink due to water efflux and then swell as the solute and water enter the cell. This change in cell volume can be measured by monitoring the intensity of 90° scattered light.
-
Methodology: Human erythrocytes, which naturally express AQP3, were used.[1] A suspension of erythrocytes was rapidly mixed with a hyperosmotic glycerol solution. The initial decrease in light scattering (cell shrinkage) followed by an increase (cell swelling) was recorded over time. The rate of swelling is proportional to the glycerol permeability. Experiments were conducted with and without pre-incubation of the cells with this compound or Z433927330 to quantify the inhibition of glycerol transport.[1][2]
3. Molecular Docking: Computational modeling was employed to predict the binding interactions between the inhibitors and the aquaglyceroporin channels.[1][2][]
-
Principle: Molecular docking algorithms predict the preferred orientation of a ligand (the inhibitor) when bound to a receptor (the aquaporin protein) to form a stable complex. This helps in understanding the structural basis of inhibition and selectivity.
-
Methodology: Homology models of AQP3, AQP7, and AQP9 were generated. The inhibitors this compound and Z433927330 were then docked into these models. The results suggested that both inhibitors likely bind at similar sites near the cytoplasmic entrance of the channel, with specific residues influencing the observed isoform selectivity.[1][2][14]
Visualizations
The following diagrams illustrate the mechanism of action and the experimental workflow for inhibitor discovery.
Caption: Mechanism of aquaglyceroporin inhibition by this compound and Z433927330.
References
- 1. Identification and characterization of potent and selective aquaporin-3 and aquaporin-7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound (672286-03-2) for sale [vulcanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound | Aquaporin | TargetMol [targetmol.com]
- 9. This compound | 672286-03-2 | MOLNOVA [molnova.com]
- 10. Evaluation of the Mammalian Aquaporin Inhibitors Auphen and Z433927330 in Treating Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. medkoo.com [medkoo.com]
- 13. Aquaporin-7-Mediated Glycerol Permeability Is Linked to Human Sperm Motility in Asthenozoospermia and during Sperm Capacitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Aquaglyceroporin Modulators as Emergent Pharmacological Molecules for Human Diseases [frontiersin.org]
A Comparative Guide to AQP3 Inhibitors: DFP00173 vs. Auphen
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aquaporin-3 (AQP3) is a member of the aquaglyceroporin subfamily of membrane channels, facilitating the transport of water, glycerol (B35011), and hydrogen peroxide across the cell membrane.[1][2] Its role in cellular processes such as proliferation, migration, and signaling has implicated it in various pathologies, including cancer, making it a compelling target for therapeutic intervention.[2][3] This guide provides an objective comparison of two prominent AQP3 inhibitors, DFP00173 and Auphen, summarizing their performance, selectivity, and the experimental protocols used for their evaluation.
Quantitative Data Comparison: Inhibitory Potency
The inhibitory activities of this compound and Auphen have been characterized in various cellular systems. The following table summarizes their half-maximal inhibitory concentrations (IC50).
| Compound | Target | Assay System | IC50 Value (µM) | References |
| This compound | Mouse & Human AQP3 | CHO Cells (Water Permeability) | ~0.1 - 0.4 | [1][4][5][6][7] |
| Human AQP3 | Human Erythrocytes (Glycerol Permeability) | ~0.2 | [2][4] | |
| Mouse AQP7 | CHO Cells (Water Permeability) | Low Efficacy | [6][7][8] | |
| Mouse AQP9 | CHO Cells (Water Permeability) | Low Efficacy | [6][7][8] | |
| Auphen | Human AQP3 | Human Erythrocytes (Glycerol Permeability) | 0.8 ± 0.08 | [9][10] |
| AQP3 | Human Breast Cancer Cells (Cell Viability) | 3.7 - 8.6 | [11] | |
| AQP7 | Adipocytes (Water & Glycerol Permeability) | Inhibitory at 15 µM | [2] |
Selectivity and Mechanism of Action
A key differentiator between the two compounds is their selectivity profile.
-
This compound is a potent and highly selective inhibitor of AQP3.[1][4][11] It demonstrates significantly lower efficacy against the homologous aquaglyceroporins AQP7 and AQP9, making it a valuable tool for specifically probing the function of AQP3.[4][6][7][11] this compound has been shown to block the permeability of water, glycerol, and hydrogen peroxide through the AQP3 channel.[7][11]
-
Auphen , a gold(III)-based complex, is a potent but less selective inhibitor.[12][13] While it effectively blocks AQP3, it has also been shown to inhibit AQP7 and is sometimes referred to as a pan-AQP inhibitor.[2][11] The mechanism of inhibition is believed to involve the interaction of the gold(III) ion with the thiol group of cysteine residues within the AQP3 protein, specifically Cys40.[11][13] Auphen has demonstrated antiproliferative effects in various cancer cell lines, which is attributed to its inhibition of AQP3.[11][12]
Signaling Pathways and Experimental Workflows
The inhibition of AQP3 can impact downstream cellular signaling. AQP3-mediated transport of glycerol can increase intracellular ATP levels, promoting proliferation.[14] Furthermore, its transport of H₂O₂ can modulate redox-sensitive signaling pathways like NF-κB and PI3K/Akt.[2][3][14]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibitors of Mammalian Aquaporin Water Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aquaporin-3 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. Identification and characterization of potent and selective aquaporin-3 and aquaporin-7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | AQP3 inhibitor | Probechem Biochemicals [probechem.com]
- 9. Targeting Aquaporin Function: Potent Inhibition of Aquaglyceroporin-3 by a Gold-Based Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of the Mammalian Aquaporin Inhibitors Auphen and Z433927330 in Treating Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Auphen and dibutyryl cAMP suppress growth of hepatocellular carcinoma by regulating expression of aquaporins 3 and 9 in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Validating DFP00173's selectivity for AQP3 over AQP7 and AQP9
A Comparative Guide to the Selectivity of DFP00173 for AQP3 over AQP7 and AQP9
For researchers in drug discovery and related scientific fields, the identification of potent and selective inhibitors for specific protein targets is paramount. This guide provides a comprehensive comparison of the inhibitory activity of this compound on Aquaporin-3 (AQP3) versus its homologous aquaglyceroporins, AQP7 and AQP9. The data presented herein validates this compound as a valuable pharmacological tool for studying the physiological and pathological roles of AQP3.
Quantitative Analysis of Inhibitor Potency
The selectivity of this compound for AQP3 has been rigorously evaluated using cellular permeability assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against mouse and human AQP3, as well as its observed efficacy towards mouse AQP7 and AQP9.
| Target Aquaporin | Species | IC50 (µM) | Efficacy vs. AQP7 & AQP9 | Reference |
| AQP3 | Mouse | ~0.1 | Highly Selective | [1][2][3] |
| AQP3 | Human | ~0.1 - 0.4 | Highly Selective | [1][2][3] |
| AQP7 | Mouse | Not Determined (Low Efficacy) | - | [2][3][4] |
| AQP9 | Mouse | Not Determined (Low Efficacy) | - | [2][3][4] |
The data clearly demonstrates that this compound is a potent inhibitor of both mouse and human AQP3, with IC50 values in the sub-micromolar range.[1][2][3] In contrast, this compound exhibits low efficacy in inhibiting AQP7 and AQP9, highlighting its significant selectivity for AQP3.[2][3][4]
Experimental Protocols
The validation of this compound's selectivity was primarily achieved through two key experimental methodologies: the calcein (B42510) fluorescence quenching assay and the stopped-flow light scattering technique.
Calcein Fluorescence Quenching Assay for Water Permeability
This assay measures the osmotic water permeability of cells expressing a specific aquaporin.
-
Cell Preparation: Adherent cells (e.g., Chinese Hamster Ovary - CHO cells) stably expressing the target aquaporin (AQP3, AQP7, or AQP9) are cultured in 96-well plates.[5]
-
Calcein Loading: The cells are loaded with calcein-AM, a membrane-permeable dye.[5] Intracellular esterases cleave the AM group, trapping the fluorescent calcein inside the cell.[5]
-
Inhibitor Incubation: Cells are incubated with varying concentrations of this compound or a vehicle control for a defined period.[5]
-
Osmotic Challenge: The 96-well plate is transferred to a fluorescence plate reader. An automated injection system introduces a hyperosmotic solution, creating an osmotic gradient that drives water out of the cells.[5]
-
Fluorescence Measurement: As water leaves the cells, the intracellular volume decreases, leading to an increase in the concentration of calcein and subsequent self-quenching of its fluorescence.[6][7] The rate of fluorescence decay is proportional to the rate of water efflux and thus, the water permeability of the cell membrane.[6][7]
-
Data Analysis: The initial rate of fluorescence quenching is calculated for each concentration of the inhibitor. These rates are then used to determine the IC50 value of the compound.
Stopped-Flow Light Scattering for Glycerol (B35011) Permeability
This technique is a gold standard for measuring the permeability of cell membranes to water and small solutes like glycerol.[3]
-
Erythrocyte Preparation: Human red blood cells (erythrocytes), which endogenously express AQP3, are isolated and washed.[8][9]
-
Inhibitor Incubation: The erythrocytes are incubated with different concentrations of this compound.
-
Rapid Mixing: The stopped-flow apparatus rapidly mixes the erythrocyte suspension with a hyperosmotic solution containing glycerol.[8][9] This creates an inwardly directed glycerol gradient.[8][9]
-
Light Scattering Measurement: The initial rapid mixing causes water to leave the cells due to the hyperosmotic solution, resulting in cell shrinkage and an increase in light scattering. Subsequently, as glycerol enters the cells down its concentration gradient, water follows, causing the cells to swell back towards their original volume. This cell swelling leads to a decrease in light scattering.[8][9] The change in light scattering intensity over time is recorded at a specific wavelength (e.g., 530 nm).[8][9]
-
Data Analysis: The rate of cell swelling, which reflects the rate of glycerol entry, is determined by fitting the light scattering curve to an exponential function.[8][9] The permeability coefficient for glycerol (Pgly) is then calculated. By measuring Pgly at various inhibitor concentrations, the IC50 for the inhibition of glycerol transport can be determined.
Visualizing the Experimental Workflow and Biological Context
To further clarify the experimental process and the relevant biological pathways, the following diagrams are provided.
Caption: Experimental workflow for validating this compound selectivity.
Caption: Role of AQP3, AQP7, and AQP9 in glycerol metabolism.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification and characterization of potent and selective aquaporin-3 and aquaporin-7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and characterization of potent and selective aquaporin-3 and aquaporin-7 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Automated Cell-Based Assay for Screening of Aquaporin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Calcein Fluorescence Quenching to Measure Plasma Membrane Water Flux in Live Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stopped-flow Light Scattering Analysis of Red Blood Cell Glycerol Permeability [en.bio-protocol.org]
- 9. Stopped-flow Light Scattering Analysis of Red Blood Cell Glycerol Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Inhibitory Profile of DFP00173: A Comparative Analysis for Drug Discovery Professionals
In the landscape of drug discovery, the selective inhibition of aquaporin channels presents a promising avenue for therapeutic intervention in a variety of diseases. This guide provides a comprehensive cross-validation of the inhibitory effects of DFP00173, a potent and selective inhibitor of Aquaporin-3 (AQP3), benchmarked against other known aquaporin modulators. The data presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions in their research endeavors.
Comparative Inhibitory Potency of Aquaporin Modulators
The inhibitory efficacy of this compound against AQP3 is significant, with reported IC50 values in the sub-micromolar range. To provide a clear perspective on its performance, the following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other relevant aquaporin inhibitors against various aquaporin isoforms. This allows for a direct comparison of potency and selectivity.
| Compound | Target | IC50 (µM) | Comments |
| This compound | AQP3 | ~0.1 - 0.4 | Potent and selective inhibitor of both mouse and human AQP3.[1] |
| AQP7 | Low efficacy | Demonstrates high selectivity for AQP3 over AQP7.[1] | |
| AQP9 | Low efficacy | Demonstrates high selectivity for AQP3 over AQP9.[1] | |
| Auphen | AQP3 | ~0.80 - 7 | Gold-based inhibitor, also shows activity against AQP7.[2][3] |
| Z433927330 | AQP7 | ~0.2 | Potent inhibitor of AQP7.[4] |
| AQP3 | ~0.7 - 0.9 | Also exhibits inhibitory activity against AQP3.[1][4] | |
| AQP9 | ~1.1 | Shows some activity against AQP9.[4] | |
| P₂W₁₈O₆₂⁶⁻ | AQP3 | 0.80 ± 0.04 | A polyoxotungstate showing potent AQP3 inhibition.[5] |
| RG100204 | AQP9 | Water: ~0.11, Glycerol (B35011): ~0.076 | A potent AQP9 inhibitor. |
| RF03176 | AQP9 | - | An identified AQP9 inhibitor.[1] |
Experimental Protocols for Inhibitory Effect Assessment
The validation of the inhibitory effects of compounds like this compound relies on robust and reproducible experimental methodologies. Below are detailed protocols for two key assays utilized in the characterization of aquaporin inhibitors.
Calcein (B42510) Fluorescence Quenching Assay for Water Permeability
This assay measures the rate of cell volume change in response to an osmotic challenge, which is indicative of water permeability through aquaporin channels.
Principle: Cells are loaded with the fluorescent dye calcein-AM. Upon entering the cell, it is cleaved by esterases to the membrane-impermeable calcein. The fluorescence of calcein is self-quenching at high concentrations. When cells are exposed to a hyperosmotic solution, water efflux occurs, leading to cell shrinkage and an increase in intracellular calcein concentration, resulting in fluorescence quenching. The rate of quenching is proportional to the water permeability of the cell membrane.
Protocol:
-
Cell Culture: Plate cells expressing the target aquaporin (e.g., AQP3) in a 96-well plate and grow to confluence.
-
Calcein Loading: Wash the cells with phosphate-buffered saline (PBS) and incubate with a solution containing 10 µM calcein-AM for 45 minutes at 37°C.
-
Inhibitor Incubation: Wash the cells to remove excess calcein-AM and incubate with the test compound (e.g., this compound) at various concentrations for a predetermined time (e.g., 15-30 minutes).
-
Fluorescence Measurement: Place the plate in a fluorescence plate reader. Establish a baseline fluorescence reading (excitation ~490 nm, emission ~520 nm).
-
Osmotic Challenge: Inject a hyperosmotic solution (e.g., PBS supplemented with mannitol) to induce water efflux.
-
Data Acquisition: Record the fluorescence intensity over time. The initial rate of fluorescence decay is used to calculate the water permeability.
-
Data Analysis: Compare the rates of fluorescence quenching in the presence and absence of the inhibitor to determine the percent inhibition and calculate the IC50 value.
Stopped-Flow Light Scattering for Glycerol Permeability
This technique is employed to measure the permeability of small solutes like glycerol across the cell membrane.
Principle: A suspension of cells is rapidly mixed with a solution containing a higher concentration of a permeable solute (e.g., glycerol). Initially, water flows out of the cells due to the osmotic gradient, causing the cells to shrink and scatter more light. As the solute enters the cells down its concentration gradient, water follows, causing the cells to swell back to their original volume, and the light scattering signal returns to baseline. The rate of cell swelling is proportional to the solute permeability.
Protocol:
-
Cell Preparation: Prepare a suspension of cells (e.g., red blood cells, which express high levels of AQP3) in an isotonic buffer.
-
Inhibitor Incubation: Incubate the cell suspension with the test inhibitor at various concentrations.
-
Stopped-Flow Measurement: Rapidly mix the cell suspension with a hypertonic solution of the solute (e.g., glycerol) in a stopped-flow apparatus.
-
Light Scattering Detection: Monitor the change in light scattering at a 90° angle over time.
-
Data Analysis: The time course of light scattering change is fitted to a double exponential function, representing the initial cell shrinkage (water efflux) and the subsequent swelling (solute and water influx). The rate constant of the swelling phase is used to calculate the glycerol permeability coefficient.
-
Inhibition Calculation: Compare the permeability coefficients in the presence and absence of the inhibitor to determine the IC50 value.
Visualizing the Molecular Landscape
To further elucidate the context of this compound's action, the following diagrams, generated using the DOT language, illustrate the relevant signaling pathway and the experimental workflow.
Caption: AQP3 signaling and points of inhibition.
Caption: Workflow for this compound cross-validation.
References
- 1. Identification and characterization of potent and selective aquaporin-3 and aquaporin-7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of the Mammalian Aquaporin Inhibitors Auphen and Z433927330 in Treating Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
DFP00173: A Potent and Selective Tool for Validating Aquaporin-3's Role in Disease
For researchers, scientists, and drug development professionals, the selective inhibition of specific protein targets is crucial for elucidating their roles in disease pathology. Aquaporin-3 (AQP3), a channel protein permeable to water, glycerol (B35011), and hydrogen peroxide, has emerged as a significant player in various diseases, including cancer. DFP00173 is a potent and selective small-molecule inhibitor of AQP3, making it an invaluable tool for validating AQP3 as a therapeutic target.
This guide provides a comparative overview of this compound against other known AQP3 inhibitors, presenting experimental data to support its utility in research and preclinical studies.
This compound: Mechanism of Action and Profile
This compound is a selective and potent inhibitor of both mouse and human Aquaporin-3 (AQP3), with an IC50 ranging from approximately 0.1 µM to 0.4 µM.[1][2][3] Its selectivity for AQP3 over other homologous aquaglyceroporins, such as AQP7 and AQP9, is a key advantage for targeted studies.[1][2] This selectivity allows researchers to dissect the specific contributions of AQP3 in complex biological systems without the confounding effects of inhibiting other aquaporins. The inhibitory action of this compound extends to blocking the permeability of not only water but also glycerol and hydrogen peroxide (H₂O₂) through the AQP3 channel.[2][3][4]
Comparative Analysis of AQP3 Inhibitors
The selection of an appropriate inhibitor is critical for the success of any validation study. Here, we compare this compound with two other commonly cited AQP3 inhibitors: Z433927330 and Auphen.
| Inhibitor | Target(s) | IC50 (µM) vs. AQP3 | IC50 (µM) vs. AQP7 | IC50 (µM) vs. AQP9 | Key Features |
| This compound | AQP3 | ~0.1 - 0.4 [1][2][3] | Low efficacy[2][3] | Low efficacy[2][3] | Potent and highly selective for AQP3. |
| Z433927330 | AQP7, AQP3, AQP9 | ~0.7 - 0.9[2][3][4] | ~0.2[2][3][4] | ~1.1[4] | More potent as an AQP7 inhibitor. |
| Auphen | AQP3, AQP7 | ~0.8 (in hRBCs)[5] | Inhibits water and glycerol transport[4][6] | - | Gold-based compound, also inhibits other proteins.[4] |
This compound stands out for its superior selectivity for AQP3 , making it the preferred tool for studies aiming to specifically elucidate the role of this aquaporin. While Z433927330 is a potent inhibitor, its primary target is AQP7, and it exhibits less potent activity against AQP3.[2][3][4] Auphen, a gold-based compound, inhibits both AQP3 and AQP7 and may have off-target effects due to its reactivity with sulfhydryl groups.[4][5]
The Role of AQP3 in Cancer: A Target for Intervention
Mounting evidence implicates AQP3 in the progression of various cancers, including breast, colon, and lung cancer.[7][8][9] AQP3's role in cancer is multifaceted, contributing to:
-
Cell Proliferation: By facilitating glycerol uptake, AQP3 can support the increased metabolic demands of rapidly dividing cancer cells.[6]
-
Cell Migration and Invasion: AQP3 is often localized at the leading edge of migrating cells, where it is thought to facilitate water influx and cell volume changes necessary for movement.[10]
-
Metastasis: The involvement of AQP3 in cell migration and invasion directly contributes to the metastatic potential of cancer cells.[7][8]
-
Signal Transduction: AQP3-mediated transport of hydrogen peroxide (H₂O₂) can modulate intracellular signaling pathways, such as the NF-κB pathway, which are crucial for cancer cell survival and proliferation.[6][11]
The ability of this compound to block these AQP3-mediated processes makes it an excellent probe for investigating the therapeutic potential of AQP3 inhibition in cancer.
Experimental Validation of AQP3's Role
The following diagrams and protocols outline key experiments for validating the role of AQP3 in disease models using this compound.
Signaling Pathway: AQP3 in Cancer Cell Migration
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification and characterization of potent and selective aquaporin-3 and aquaporin-7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the Mammalian Aquaporin Inhibitors Auphen and Z433927330 in Treating Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibitors of Mammalian Aquaporin Water Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aquaporin-3 in Cancer [mdpi.com]
- 8. Aquaporin-3 in Cancer. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 9. Frontiers | dDAVP Downregulates the AQP3-Mediated Glycerol Transport via V1aR in Human Colon HCT8 Cells [frontiersin.org]
- 10. Aquaporin-3 Controls Breast Cancer Cell Migration by Regulating Hydrogen Peroxide Transport and Its Downstream Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Expanding Role of Aquaporin-1, Aquaporin-3 and Aquaporin-5 as Transceptors: Involvement in Cancer Development and Potential Druggability [mdpi.com]
A Comparative Analysis of DFP00173's Effects and Reproducibility in Preclinical Research
An objective guide for researchers, scientists, and drug development professionals on the preclinical performance of the aquaporin-3 inhibitor DFP00173 in comparison to other notable alternatives. This report synthesizes available experimental data, details methodologies from key studies, and discusses the current landscape of reproducibility in aquaporin inhibitor research.
Introduction
This compound has emerged as a potent and highly selective inhibitor of aquaporin-3 (AQP3), a channel protein implicated in a variety of physiological and pathological processes, including cancer and inflammation. The ability of this compound to modulate AQP3-mediated transport of water, glycerol (B35011), and hydrogen peroxide has positioned it as a valuable tool for preclinical research and a potential therapeutic candidate. This guide provides a comparative overview of the reported effects of this compound, juxtaposing its performance with other known AQP inhibitors, and addresses the critical aspect of the reproducibility of its effects across different studies.
Comparative Efficacy of AQP3 Inhibitors
The primary mechanism of action of this compound is the selective inhibition of the AQP3 channel. Its efficacy is most consistently reported through in vitro assays measuring the inhibition of water and glycerol permeability in cells expressing AQP3.
Table 1: In Vitro Potency and Selectivity of AQP Inhibitors
| Compound | Target(s) | IC50 (μM) for AQP3 | IC50 (μM) for AQP7 | IC50 (μM) for AQP9 | Key In Vitro Models | Reference(s) |
| This compound | AQP3 | ~0.1 - 0.4 | Low efficacy | Low efficacy | Mouse and human AQP3-expressing CHO cells, human erythrocytes | [1][2] |
| Z433927330 | AQP7 > AQP3, AQP9 | ~0.7 - 0.9 | ~0.2 | ~1.1 | Mouse AQP-expressing CHO cells, human erythrocytes | [1][2] |
| Auphen | AQP3, AQP7 | ~0.8 | Active | Not reported | Human erythrocytes, adipocytes, breast cancer cell lines | [3][4] |
Note: IC50 values can vary depending on the specific assay conditions and cell types used.
As indicated in Table 1, this compound demonstrates superior potency and selectivity for AQP3 in vitro when compared to Z433927330, which shows a preference for AQP7.[1][2] Auphen also inhibits AQP3 and has been studied more extensively in cancer models, though direct comparative in vivo studies with this compound are lacking.
In Vivo Studies and Reproducibility
The reproducibility of findings in preclinical aquaporin inhibitor research presents a notable challenge.[6] This can be attributed to several factors, including variability in experimental models, differences in assay conditions, and the inherent complexities of targeting membrane channel proteins.[6] To date, no studies have been published that specifically address the reproducibility of this compound's effects in different laboratories or across various preclinical models.
Clinical Trial Status
Based on a comprehensive search of publicly available clinical trial registries, there is currently no evidence of this compound, Auphen, or Z433927330 having entered clinical trials.[7] The development of aquaporin inhibitors for clinical use is still in its early stages, and further preclinical research is required to establish their safety and efficacy profiles.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for ensuring the reproducibility of research findings. Below are summaries of methodologies used in key studies investigating AQP inhibitors.
In Vitro AQP Inhibition Assay (Calcein Fluorescence Quenching)
This assay is commonly used to measure osmotic water permeability in cells.
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the target aquaporin (e.g., human AQP3) are cultured under standard conditions.
-
Calcein (B42510) Loading: Cells are loaded with calcein-AM, a fluorescent dye that becomes trapped within the cells.
-
Inhibitor Incubation: Cells are incubated with varying concentrations of the test inhibitor (e.g., this compound) for a defined period.
-
Osmotic Challenge: The cells are subjected to a hyperosmotic shock by rapid mixing with a hypertonic solution.
-
Fluorescence Measurement: The resulting cell shrinkage and subsequent quenching of the calcein fluorescence is measured over time using a stopped-flow spectrofluorometer.
-
Data Analysis: The rate of fluorescence quenching is proportional to the water permeability of the cell membrane. IC50 values are calculated by fitting the dose-response data to a suitable model.
In Vivo Tumor Xenograft Model (Breast Cancer)
This model is used to evaluate the anti-tumor efficacy of AQP inhibitors in a living organism.
-
Cell Implantation: Human breast cancer cells (e.g., 4T1) are orthotopically injected into the mammary fat pad of immunodeficient mice (e.g., NOD SCID).[3]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: Mice are randomized into treatment and control groups. The inhibitor (e.g., Auphen) is administered systemically (e.g., intraperitoneally) at a specified dose and schedule.[3] The vehicle used for the control group should be identical to that used for the treatment group.
-
Tumor Monitoring: Tumor volume is measured regularly using calipers.
-
Metastasis Assessment: At the end of the study, lungs and other organs are harvested to quantify metastatic burden.[3]
-
Survival Analysis: Overall survival of the mice in each group is monitored and analyzed using Kaplan-Meier plots.[3]
-
Toxicology Assessment: Animal weight and general health are monitored throughout the study to assess for potential toxicity of the treatment.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key concepts related to the action and investigation of this compound.
Caption: AQP3-mediated transport and its inhibition by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification and characterization of potent and selective aquaporin-3 and aquaporin-7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the Mammalian Aquaporin Inhibitors Auphen and Z433927330 in Treating Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Aquaporin Function: Potent Inhibition of Aquaglyceroporin-3 by a Gold-Based Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibitors of Mammalian Aquaporin Water Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
Benchmarking DFP00173: A Comparative Guide to Newly Discovered AQP3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of the established Aquaporin-3 (AQP3) inhibitor, DFP00173, against recently identified inhibitors. The data presented is based on published experimental findings, offering an objective analysis to inform research and drug development decisions. This document summarizes key quantitative data in structured tables, details the experimental methodologies for cited experiments, and visualizes relevant biological pathways and workflows.
Performance Comparison of AQP3 Inhibitors
The inhibitory potency of this compound is benchmarked against two recently highlighted AQP3 inhibitors: Z433927330 and Rottlerin. The following table summarizes their half-maximal inhibitory concentrations (IC50) against AQP3 and other related aquaporin isoforms, providing insight into their potency and selectivity.
| Compound | Target | IC50 (µM) | Selectivity Profile | Reference |
| This compound | mouse AQP3 | ~0.1 | Selective for AQP3 over AQP7 and AQP9 | [1] |
| human AQP3 | ~0.1-0.4 | [2] | ||
| human AQP3 (glycerol permeability) | ~0.2 | [1] | ||
| Z433927330 | mouse AQP3 | ~0.7-0.9 | Potent inhibitor of AQP7 (~0.2 µM), also inhibits AQP9 (~1.1 µM) | [2][3] |
| Rottlerin | human AQP3 (water permeability) | ~15 | Inhibits water and glycerol (B35011) transport | [4] |
| human AQP3 (glycerol permeability) | ~10 | [4] |
Experimental Protocols
The determination of the inhibitory activity of the compared compounds relies on robust biophysical and cell-based assays. The following are detailed methodologies for the key experiments cited in this guide.
Stopped-Flow Light Scattering for Glycerol Permeability
This technique is employed to measure the permeability of cell membranes to glycerol by detecting changes in cell volume.
Principle: When cells are exposed to a hyperosmotic glycerol solution, they initially shrink due to water efflux, and then re-swell as glycerol and water enter the cell. This change in cell volume is measured by a change in light scattering.
Protocol:
-
Cell Preparation: Human red blood cells (RBCs) are isolated and washed.
-
Inhibitor Incubation: RBCs are incubated with varying concentrations of the inhibitor (e.g., this compound, Z433927330, Rottlerin) for a specified time.[4]
-
Stopped-Flow Measurement: The cell suspension is rapidly mixed with a hyperosmotic glycerol solution in a stopped-flow apparatus.[4][5]
-
Data Acquisition: The change in light scattering intensity is recorded over time at a wavelength of 530 nm.[5]
-
Data Analysis: The rate of cell re-swelling, which corresponds to glycerol permeability, is calculated from the light scattering curve. IC50 values are determined by plotting the inhibition of glycerol permeability against the inhibitor concentration.
Calcein (B42510) Fluorescence Quenching for Water Permeability
This assay measures the osmotic water permeability of cells expressing AQP3.
Principle: Cells are loaded with the fluorescent dye calcein. When exposed to a hyperosmotic solution, water leaves the cell, causing the cell to shrink and the intracellular calcein concentration to increase, which leads to self-quenching of its fluorescence.
Protocol:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the target aquaporin (e.g., mouse AQP3) are cultured in 96-well plates.
-
Calcein Loading: Cells are loaded with Calcein-AM, which is converted to fluorescent calcein by intracellular esterases.[6]
-
Inhibitor Treatment: Cells are incubated with different concentrations of the test compound.
-
Fluorescence Measurement: The plate is placed in a fluorescence plate reader. A hyperosmotic solution is injected to induce water efflux.[7]
-
Data Acquisition: The decrease in calcein fluorescence is monitored over time at an excitation wavelength of 494 nm and an emission wavelength of 517 nm.[6]
-
Data Analysis: The rate of fluorescence quenching is proportional to the rate of water efflux. The inhibitory effect of the compound is calculated, and IC50 values are determined.
Visualizing a Key Experimental Workflow
The following diagram illustrates the general workflow for screening and characterizing AQP3 inhibitors using the calcein fluorescence quenching assay.
AQP3 Signaling Pathways
AQP3 is not merely a passive channel but also plays a role in cellular signaling, primarily through its transport of water and hydrogen peroxide (H2O2). Understanding these pathways is crucial for elucidating the downstream effects of AQP3 inhibition.
AQP3-Mediated H2O2 Transport and Downstream Signaling
AQP3 can facilitate the transport of H2O2 across the cell membrane, which can then modulate various intracellular signaling cascades.
Regulation of AQP3 Expression via cAMP-PKA-CREB Pathway
The expression of the AQP3 protein itself can be regulated by intracellular signaling pathways, such as the cAMP-PKA-CREB pathway.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Identification and characterization of potent and selective aquaporin-3 and aquaporin-7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular basis for human aquaporin inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unraveling the Aquaporin-3 Inhibitory Effect of Rottlerin by Experimental and Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stopped-flow Light Scattering Analysis of Red Blood Cell Glycerol Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Calcein AM staining: A guide to cell viability | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
Assessing the Therapeutic Potential of DFP00173 in Breast Cancer: A Comparative Analysis with Doxorubicin and Paclitaxel
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the novel aquaporin-3 (AQP3) inhibitor, DFP00173, against established chemotherapeutic agents, Doxorubicin and Paclitaxel, for the treatment of breast cancer. This analysis is based on publicly available preclinical data and is intended to inform further research and development.
Introduction
This compound is a potent and selective small molecule inhibitor of aquaporin-3 (AQP3), a water and glycerol (B35011) channel.[1][2][3][4][5][6] AQP3 is overexpressed in various cancers, including breast cancer, where it is implicated in cell proliferation, migration, and invasion.[7][8][9] By inhibiting AQP3, this compound presents a novel targeted approach to cancer therapy. This guide compares the preclinical efficacy of this compound with Doxorubicin and Paclitaxel, two cornerstone drugs in breast cancer chemotherapy, to evaluate its therapeutic potential.
Mechanism of Action
The therapeutic strategies of this compound, Doxorubicin, and Paclitaxel diverge significantly in their cellular targets and mechanisms.
This compound: This compound selectively targets and inhibits AQP3. The inhibition of AQP3 disrupts the transport of glycerol and hydrogen peroxide across the cell membrane. This disruption is thought to impede cancer cell proliferation by limiting the glycerol supply necessary for lipid biosynthesis and energy production, and by modulating signaling pathways influenced by hydrogen peroxide.[1]
Doxorubicin: A well-established anthracycline antibiotic, Doxorubicin exerts its cytotoxic effects through multiple mechanisms.[10][11][12][13] It intercalates into DNA, inhibiting topoisomerase II and thereby preventing DNA replication and transcription.[11][13] Additionally, it generates reactive oxygen species (ROS), leading to oxidative stress and cellular damage.[11]
Paclitaxel: As a member of the taxane (B156437) family, Paclitaxel's primary mechanism involves the stabilization of microtubules.[1][2][14] This interference with the normal dynamics of microtubule assembly and disassembly disrupts mitosis, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][2][14]
Data Presentation: In Vitro Efficacy
The following tables summarize the available quantitative data on the efficacy of this compound, Doxorubicin, and Paclitaxel in common breast cancer cell lines. It is important to note that direct head-to-head studies are limited, and experimental conditions may vary between studies.
Table 1: this compound - Inhibition of Proliferation in Breast Cancer Cells
| Cell Line | Drug | Parameter | Value | Reference |
| AQP3-positive breast cancer cells | This compound | Proliferation Inhibition | 60-70% at 10 µM | [1] |
| MDA-MB-231 (shRNA-mediated AQP3 knockdown) | - | Proliferation Reduction | 28% | [9] |
Note: A specific IC50 value for this compound on the viability of breast cancer cell lines was not available in the reviewed literature. The data presented reflects the reported inhibition of proliferation at a specific concentration or through genetic knockdown of its target.
Table 2: Doxorubicin - Cytotoxicity in Breast Cancer Cell Lines
| Cell Line | Drug | Parameter | Value (µM) | Exposure Time (h) | Assay | Reference |
| AMJ13 | Doxorubicin | IC50 | 223.6 µg/ml (~410) | 72 | MTT | [5] |
| MDA-MB-231 | Doxorubicin | CC50 | 0.9 | 24 | Cell Viability Assay | |
| MCF-7 | Doxorubicin | CC50 | 2.2 | 24 | Cell Viability Assay | |
| MCF-7 | Doxorubicin | IC50 | 2.57 ± 0.18 | Not Specified | Not Specified |
Table 3: Paclitaxel - Cytotoxicity in Breast Cancer Cell Lines
| Cell Line | Drug | Parameter | Value (nM) | Exposure Time (h) | Assay | Reference |
| Various Human Tumor Cell Lines | Paclitaxel | IC50 | 2.5 - 7.5 | 24 | Clonogenic | |
| MDA-MB-231 | Paclitaxel | IC50 | Varies with analogs | 72 | MTS | |
| SK-BR-3 | Paclitaxel | IC50 | Varies with analogs | 72 | MTS | |
| T-47D | Paclitaxel | IC50 | Varies with analogs | 72 | MTS | |
| MCF-7 | Paclitaxel | IC50 | 50 | 48 | Not Specified |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used to evaluate the efficacy of these compounds.
Cell Viability and Cytotoxicity Assays (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Plate breast cancer cells (e.g., MDA-MB-231, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of the test compounds (this compound, Doxorubicin, Paclitaxel) in culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5% to avoid toxicity. Remove the overnight culture medium from the wells and add 100 µL of the medium containing the various drug concentrations. Include untreated control wells and solvent control wells.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the drug concentration to determine the IC50 value using non-linear regression analysis.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in breast cancer cells.
Experimental Workflow for IC50 Determination
Caption: General workflow for determining the IC50 of a compound.
Discussion and Future Directions
The preclinical data suggests that this compound, through its targeted inhibition of AQP3, presents a promising and novel approach for the treatment of breast cancer. Its mechanism of action, distinct from the DNA-damaging and microtubule-stabilizing effects of Doxorubicin and Paclitaxel, respectively, offers the potential for a new therapeutic avenue, particularly for tumors that are resistant to conventional chemotherapies.
The available data indicates that this compound can inhibit the proliferation of AQP3-positive breast cancer cells. However, a direct comparison of its cytotoxic potency (i.e., IC50 values for cell viability) with Doxorubicin and Paclitaxel is challenging due to the lack of publicly available, standardized studies. Future research should focus on determining the IC50 values of this compound across a panel of breast cancer cell lines with varying AQP3 expression levels.
Furthermore, in vivo studies are essential to evaluate the anti-tumor efficacy, pharmacokinetic properties, and safety profile of this compound. Combination studies with existing chemotherapies could also be explored to assess potential synergistic effects and to overcome drug resistance. A comprehensive understanding of the downstream signaling pathways affected by AQP3 inhibition will be crucial for identifying predictive biomarkers and patient populations most likely to benefit from this targeted therapy.
References
- 1. Simultaneous Inhibition of Cell-Cycle, Proliferation, Survival, Metastatic Pathways and Induction of Apoptosis in Breast Cancer Cells by a Phytochemical Super-Cocktail: Genes That Underpin Its Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aquaporin 1 knockdown inhibits triple-negative breast cancer cell proliferation and invasion in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Downregulation of aquaporin 3 inhibits cellular proliferation, migration and invasion in the MDA-MB-231 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Toxicity evaluation of synthetic glucocorticoids against breast cancer cell lines MDA-MB-231, MCF-7 and human embryonic kidney HEK293 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity Assay Protocol [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. Preparation, Characterization and Cytotoxic Studies of Cisplatin-containing Nanoliposomes on Breast Cancer Cell Lines | Asian Pacific Journal of Cancer Biology [waocp.com]
- 9. mdpi.com [mdpi.com]
- 10. Cytotoxicity of eupatorin in MCF-7 and MDA-MB-231 human breast cancer cells via cell cycle arrest, anti-angiogenesis and induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Differential Response of MDA-MB-231 and MCF-7 Breast Cancer Cells to In Vitro Inhibition with CTLA-4 and PD-1 through Cancer-Immune Cells Modified Interactions | MDPI [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of DFP00173: A Guide for Laboratory Professionals
Researchers and drug development professionals handling DFP00173, a potent and selective Aquaporin-3 (AQP3) inhibitor, must adhere to stringent safety and disposal protocols. While specific disposal instructions for this compound are not publicly available, this guide provides essential information based on general best practices for the disposal of chlorinated and organosulfur compounds, alongside crucial handling and storage data. All procedures should be conducted in accordance with institutional and local environmental health and safety (EHS) guidelines.
Essential Safety and Handling Information
This compound (CAS No. 672286-03-2) is a small molecule with the chemical formula C₁₁H₇Cl₂N₃O₃S.[1] As with any chemical compound, appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, should be worn at all times during handling. Work should be performed in a well-ventilated area or a chemical fume hood.
Storage and Stability
Proper storage is critical to maintain the integrity of this compound. The following table summarizes the recommended storage conditions based on supplier data.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 2 to 3 years[2][3] |
| In DMSO | -80°C | 6 months to 1 year[2][3][4] |
| In DMSO | -20°C | 1 month[4] |
| In DMSO | 4°C | 2 weeks[2] |
To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions before storage.[2][4][5]
Solubility Data
This compound exhibits varying solubility in different solvents. This information is crucial for preparing stock solutions and conducting experiments.
| Solvent | Solubility |
| DMSO | 45 mg/mL (135.48 mM)[3] to 66 mg/mL (198.69 mM)[5] |
| Water | Insoluble or slightly soluble (< 1 mg/mL)[3][5] |
| Ethanol | Insoluble[5] |
For in vivo studies, various formulations have been described, often involving a combination of DMSO, PEG300, Tween 80, and saline or corn oil.[3][4][5]
Proper Disposal Procedures for this compound
As a chlorinated organosulfur compound, this compound must be treated as hazardous chemical waste. Improper disposal can pose risks to human health and the environment. The following procedures are based on general guidelines for hazardous waste disposal.
Key Disposal Principles:
-
Do Not Drain Dispose: Never pour this compound or its solutions down the sink. Chlorinated organic compounds can react with plumbing materials and are toxic to aquatic life.[6]
-
Segregate Waste: Keep this compound waste separate from other waste streams, especially from incompatible materials like strong acids or bases.[4] Halogenated and non-halogenated solvent wastes should be collected in separate, designated containers.[7][8]
-
Use Appropriate Containers: Collect waste in sturdy, leak-proof containers that are chemically compatible with the waste. The original container is often a suitable choice if it is in good condition.[1][4] Containers must be kept tightly sealed except when adding waste.[3][6]
-
Label Containers Clearly: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound"), concentration, and any other components in the waste solution.[1][3][6]
Step-by-Step Disposal Guidance
-
Solid Waste:
-
Collect pure, unused this compound powder in its original or a compatible, tightly sealed container.
-
Contaminated solid waste, such as gloves, weighing papers, and pipette tips, should be double-bagged in clear plastic bags and placed in a designated hazardous waste container.[3]
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including unused solutions and rinsates, in a designated, leak-proof container for halogenated organic waste.[7][8]
-
The first rinse of any glassware that contained this compound must be collected as hazardous waste. Subsequent rinses with a suitable solvent should also be collected.[9] After thorough cleaning, glassware can be washed normally.
-
-
Empty Containers:
-
Empty this compound containers must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste.[6][9]
-
After triple-rinsing and air-drying, the container labels should be defaced or removed, and the container can then be disposed of in the regular trash or recycled according to institutional policy.[9]
-
-
Waste Pickup:
The following diagram illustrates a general workflow for the disposal of this compound.
Mechanism of Action: AQP3 Inhibition and Signaling Pathways
This compound is a selective inhibitor of Aquaporin-3 (AQP3), a channel protein that facilitates the transport of water, glycerol, and hydrogen peroxide (H₂O₂) across the cell membrane.[10] AQP3-mediated H₂O₂ transport is implicated in various cellular signaling pathways. By blocking AQP3, this compound can modulate these downstream signaling events.
One critical pathway influenced by AQP3 is the NF-κB signaling cascade. In some cell types, extracellular H₂O₂, produced by enzymes like NADPH oxidase 2 (Nox2), is transported into the cell via AQP3.[2] This influx of H₂O₂ can lead to the activation of NF-κB, a key regulator of inflammatory responses.[2][11] this compound, by inhibiting H₂O₂ uptake, can therefore suppress NF-κB activation.
The PI3K/Akt pathway, which is crucial for cell proliferation and survival, can also be influenced by AQP3-mediated H₂O₂ transport.[11] H₂O₂ can oxidize and inactivate PTEN, a tumor suppressor that negatively regulates the PI3K/Akt pathway. By facilitating H₂O₂ entry, AQP3 can promote the activation of Akt signaling.[11]
The following diagram illustrates the role of AQP3 in H₂O₂-mediated signaling and the inhibitory effect of this compound.
References
- 1. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 2. Aquaporin-3-mediated hydrogen peroxide transport is required for NF-κB signalling in keratinocytes and development of psoriasis [escholarship.org]
- 3. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. tandfonline.com [tandfonline.com]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. acs.org [acs.org]
- 11. researchgate.net [researchgate.net]
Essential Safety and Logistical Information for Handling DFP00173
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Application, and Disposal of the AQP3 Inhibitor DFP00173.
This document provides crucial safety protocols and operational guidance for the handling of this compound, a potent and selective inhibitor of aquaporin-3 (AQP3). Adherence to these procedures is essential to ensure a safe laboratory environment and the integrity of experimental outcomes.
Immediate Safety and Hazard Information
This compound is a chemical compound for research use only, and its toxicological properties have not been fully determined.[1] Therefore, it should be handled with caution, treating it as a potentially hazardous substance.
Potential Health Effects:
-
May be harmful if inhaled, ingested, or absorbed through the skin.[1]
-
May cause irritation to the eyes, mucous membranes, upper respiratory tract, and skin.[1]
First Aid Measures:
-
In case of skin contact: Wash with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1]
-
In case of eye contact: Rinse immediately with plenty of water for at least 15 minutes.[1]
-
If inhaled: Move the victim to a fresh air environment and monitor breathing. If breathing is difficult, administer oxygen. If breathing stops, provide artificial respiration.[1]
-
If ingested: Wash out mouth with water, provided the person is conscious.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when handling this compound.
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Eye/Face Protection | Appropriate safety glasses or goggles. |
| Skin and Body Protection | Laboratory coat. |
| Respiratory Protection | Handle in a chemical fume hood to prevent inhalation.[1] |
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₁₁H₇Cl₂N₃O₃S |
| Molecular Weight | 332.16 g/mol |
| Appearance | Yellow solid[1] |
| Purity | >98% |
| Solubility | Insoluble in water. Soluble in DMSO (66 mg/mL).[2] |
| CAS Number | 672286-03-2 |
Operational and Disposal Plans
Strict adherence to the following operational and disposal protocols is essential for the safe and effective use of this compound.
Handling and Storage
-
Handling:
-
Storage:
Accidental Release Measures
-
Wear appropriate protective clothing.[1]
-
For dry spills, vacuum or sweep up the material and place it in a suitable container for disposal. Avoid generating dust.[1]
-
For solutions, absorb with a liquid-binding material.[1]
-
After material pickup, ventilate the area and decontaminate surfaces and equipment with alcohol.[1]
Disposal Plan
-
Treat as a potentially toxic substance.[1]
-
Dispose of in accordance with local, state, and federal regulations.[1]
-
Do not allow the product to enter drains.
Experimental Protocols
This compound is a selective inhibitor of AQP3 with an IC₅₀ of approximately 0.1–0.4 μM for mouse and human AQP3.[3] It shows selectivity over the homologous aquaporin isoforms AQP7 and AQP9.[3]
Preparation of Stock and Working Solutions
Stock Solution (in DMSO):
-
To prepare a 10 mM stock solution, dissolve 3.32 mg of this compound in 1 mL of DMSO.
-
For in vitro experiments, the stock solution can be further diluted in an appropriate buffer.
In Vivo Formulations:
-
For Oral Administration: A homogeneous suspension can be prepared in CMC-Na. For example, to achieve a 5 mg/mL concentration, add 5 mg of this compound to 1 mL of CMC-Na solution and mix evenly.[2]
-
For Injection: A clear solution can be prepared using a vehicle of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH₂O.[2] For a 1 mL working solution, add 50 μL of a 66 mg/mL DMSO stock solution to 400 μL of PEG300 and mix. Then add 50 μL of Tween 80 and mix, followed by the addition of 500 μL of ddH₂O. This solution should be used immediately.[2]
Key Experimental Methodologies
This assay measures the water permeability of cells by monitoring the fluorescence of calcein (B42510), a dye that is quenched at high concentrations.
Materials:
-
Cells expressing AQP3 (e.g., CHO-K1 cells stably expressing AQP3)
-
Calcein-AM
-
Hanks' Balanced Salt Solution (HBSS)
-
Hypertonic solution (e.g., HBSS with added sorbitol or sucrose)
-
This compound
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and grow to confluence.
-
Calcein Loading: Wash the cells with HBSS and then incubate with calcein-AM (e.g., 1-5 µM in HBSS) for 30-60 minutes at 37°C.
-
Wash: Gently wash the cells twice with HBSS to remove extracellular calcein-AM.
-
Inhibitor Incubation: Incubate the cells with varying concentrations of this compound (or vehicle control) for a predetermined time (e.g., 15-30 minutes).
-
Fluorescence Measurement: Place the plate in a fluorescence plate reader.
-
Osmotic Challenge: Program the instrument to inject a hypertonic solution to induce cell shrinkage. This will increase the intracellular calcein concentration and cause fluorescence quenching.
-
Data Acquisition: Measure the fluorescence intensity over time. The rate of fluorescence decay is proportional to the water permeability.
-
Analysis: Compare the rates of fluorescence quenching in this compound-treated cells to control cells to determine the inhibitory effect.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
